molecular formula C9H7ClN2 B1605223 2-(4-chlorophenyl)-1H-imidazole CAS No. 4205-05-4

2-(4-chlorophenyl)-1H-imidazole

Cat. No.: B1605223
CAS No.: 4205-05-4
M. Wt: 178.62 g/mol
InChI Key: HJCFDCKEUGZLPS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52068. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-imidazole
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InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCFDCKEUGZLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287657
Record name 2-(4-chlorophenyl)-1H-imidazole
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4205-05-4
Record name 4205-05-4
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Record name 2-(4-chlorophenyl)-1H-imidazole
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Record name 4205-05-4
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Foundational & Exploratory

"2-(4-chlorophenyl)-1H-imidazole" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-imidazole: Core Properties and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern chemical and pharmaceutical research. The document delineates its fundamental physicochemical and spectroscopic properties, explores established synthetic methodologies and inherent chemical reactivity, and surveys its broad applications as a foundational scaffold in drug discovery and materials science. Particular emphasis is placed on the rationale behind its synthesis and its role as a privileged structure in medicinal chemistry, supported by detailed experimental protocols, data summaries, and mechanistic diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Part 1: Physicochemical and Spectroscopic Profile

The unique arrangement of a chlorophenyl moiety at the 2-position of an imidazole ring imparts a specific set of properties to this molecule, making it a subject of significant interest. Its characteristics are a blend of the aromatic chlorophenyl group and the heterocyclic, amphoteric imidazole core.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These computed and experimentally-derived values are critical for predicting its behavior in various chemical and biological systems.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 4205-05-4[2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1]
Melting Point 250–251 °C[2]
Exact Mass 178.0297759 Da[1]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 28.7 Ų[1]
Spectroscopic Characterization
  • ¹H NMR (Proton NMR): In a typical ¹H NMR spectrum (in DMSO-d₆), one would expect to see a characteristic set of signals. The protons on the imidazole ring (at positions 4 and 5) would appear as singlets or doublets in the aromatic region. The protons of the 4-chlorophenyl group will present as two distinct doublets, characteristic of a para-substituted benzene ring, typically between δ 7.0 and 8.5 ppm. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (e.g., δ > 12 ppm), which is exchangeable with D₂O.[3] For the 4,5-diphenyl derivative, the protons of the 4-chlorophenyl ring appear as a doublet at δ 8.11 ppm, while the N-H proton is a broad signal at δ 12.81 ppm.[3]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display nine distinct carbon signals. The carbons of the imidazole ring typically resonate in the δ 115-145 ppm range. The carbon attached to the two nitrogen atoms (C2) is the most downfield of the imidazole carbons. The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon atom bonded to chlorine (C-Cl) showing a characteristic chemical shift influenced by the halogen's electronegativity. In the 4,5-diphenyl derivative, carbons from the chlorophenyl ring appear at δ 128.89, 129.27, 133.31, and 137.78 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include:

    • N-H Stretching: A broad band around 3100-3450 cm⁻¹ corresponding to the imidazole N-H group.[3]

    • C-H Aromatic Stretching: Signals typically above 3000 cm⁻¹.[3]

    • C=N and C=C Stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the imidazole and phenyl rings.[3]

    • C-Cl Stretching: A band in the fingerprint region, typically around 700-850 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (178.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.

Part 2: Synthesis and Reactivity

The synthesis of the imidazole core is a well-established area of organic chemistry, with several reliable methods available. The reactivity of this compound is governed by the electronic properties of both the imidazole and chlorophenyl rings.

Synthetic Pathways

The most common and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis.[5][6] This multicomponent reaction offers an efficient route to a wide variety of substituted imidazoles.

This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (4-chlorobenzaldehyde), and ammonia.[7] The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[5][6]

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ - 2 H₂O Aldehyde Aldehyde (4-Chlorobenzaldehyde) Imidazole This compound Ammonia Ammonia (2 equiv.) Diimine->Imidazole + Aldehyde - 2 H₂O

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

The following protocol is adapted from the synthesis of a structurally related compound and represents a standard procedure for this class of molecules.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (10 mmol), glyoxal (10 mmol, 40% solution in water), and an excess of ammonium acetate (e.g., 30-40 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using an oil bath. Maintain gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into 300 mL of ice-cold water with stirring. This will cause the product to precipitate out of the solution.

  • Filtration and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold water. To remove residual acetic acid, suspend the crude product in a 5% aqueous ammonium hydroxide solution to neutralize, then filter again.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Chemical Reactivity

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The N-H proton can be deprotonated by a strong base, while the lone pair on the other nitrogen atom can be protonated by an acid.

  • N-Alkylation and N-Acylation: The N-H proton is readily substituted. A common reaction is N-alkylation, for instance, by reacting it with an alkyl halide like ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone.[4] This reaction is a key step in the synthesis of more complex derivatives for biological screening.

  • Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the C4 and C5 positions, although the conditions need to be carefully controlled. The reactivity is influenced by the electron-withdrawing nature of the 2-(4-chlorophenyl) group.

Caption: Key reactive sites on the this compound molecule.

Part 3: Applications in Research and Development

Imidazole derivatives are classified as "privileged structures" in medicinal chemistry because their scaffold appears in a wide range of biologically active compounds, including many FDA-approved drugs.[8][9] Their unique electronic and steric properties allow them to interact with various biological targets.

Foundational Scaffold in Medicinal Chemistry

The imidazole ring's value stems from several key features:

  • Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (the other N atom), enabling strong interactions with protein active sites.

  • Bioisostere: The imidazole moiety is often used as a bioisostere for other functional groups, like amides or carboxylic acids, helping to improve metabolic stability and pharmacokinetic profiles.[8]

  • Solubility and Bioavailability: As a polar, ionizable aromatic compound, it can enhance the solubility and bioavailability of poorly soluble lead compounds.[9][10]

Spectrum of Biological Activity

Derivatives of this compound and related structures have demonstrated a remarkable range of pharmacological activities. This highlights the potential of the core scaffold as a starting point for developing new therapeutic agents.

Biological ActivityDescriptionReferences
Anti-inflammatory Derivatives have shown significant anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin. The presence of the chloro group was found to enhance activity.[4][11][12]
Antimicrobial Compounds exhibit moderate to good activity against various bacterial strains, including S. aureus and E. coli.[4][10]
Antifungal The imidazole core is famous for its antifungal properties (e.g., clotrimazole, miconazole). Derivatives show potent activity against fungi like Candida albicans.[4][10][11]
Anticancer Certain imidazole derivatives have been shown to inhibit the proliferation of cancer cell lines, such as MCF-7 breast cancer cells.[10][13]
Antitubercular The scaffold has been investigated for activity against Mycobacterium tuberculosis.[9][12]
Antiviral (Anti-HIV) The imidazole-carboxylic acid motif is a key scaffold for inhibiting protein-protein interactions, a target in antiviral research.[9][14]
Case Study: Development of Anti-inflammatory Agents

In a notable study, a series of derivatives were synthesized starting from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[4] The core structure was modified at the N1 position. When tested for anti-inflammatory activity using the carrageenan-induced paw edema model, the derivative featuring a 4-chlorophenyl group attached to a thiosemicarbazide side chain showed an exceptional activity of 83.40%, which was significantly higher than the standard drug indomethacin (71.56%). This result underscores the therapeutic potential of this scaffold and demonstrates that strategic substitution can lead to highly potent compounds.[4]

Part 4: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]

  • H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)

  • H318: Causes serious eye damage. (Serious Eye Damage/Eye Irritation, Category 1)

Laboratory Handling and Personal Protective Equipment (PPE)

When working with this compound, the following safety precautions should be observed:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses or goggles to protect against eye contact.

    • Wear a standard laboratory coat.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[1]

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

Conclusion

This compound is a high-value heterocyclic compound with a robust profile of well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity. Its significance is most pronounced in medicinal chemistry, where it serves as a privileged scaffold for the development of novel therapeutic agents targeting a wide array of diseases, from inflammation and microbial infections to cancer. The combination of the imidazole core's favorable pharmacokinetic properties and the electronic influence of the chlorophenyl group makes it an invaluable building block for further chemical exploration and drug discovery endeavors.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (URL: [Link])

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: [Link])

  • This compound | C9H7ClN2 | CID 242948 - PubChem. (URL: [Link])

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. (URL: [Link])

  • Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. (URL: [Link])

  • This compound - Chemical Synthesis Database. (URL: [Link])

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. (URL: [Link])

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. (URL: [Link])

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group | ACS Omega - ACS Publications. (URL: [Link])

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. (URL: [Link])

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (URL: [Link])

  • 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | C9H9ClN2 | CID 279088 - PubChem. (URL: [Link])

  • 1 1 0 Material Safety Data Sheet. (URL: [Link])

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl) - Malaya Journal of Matematik. (URL: [Link])

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (URL: [Link])

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (URL: [Link])

  • 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole - ResearchGate. (URL: [Link])

  • Imidazole: Having Versatile Biological Activities - SciSpace. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

  • (PDF) 2-(4-Chlorophenyl)-1H-benzimidazole - ResearchGate. (URL: [Link])

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (URL: [Link])

  • A Review on “Imidazole and Various Biological Activities” - IJPPR. (URL: [Link])

  • 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem. (URL: [Link])

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Sources

Unveiling the Multifaceted Mechanism of Action of 2-(4-chlorophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heterocyclic compound, 2-(4-chlorophenyl)-1H-imidazole, represents a promising scaffold in medicinal chemistry, with emerging evidence suggesting a diverse pharmacological profile. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon existing literature on its derivatives and related imidazole-based structures. We will delve into its potential roles as an anti-inflammatory, antimicrobial, and anticancer agent, providing a comprehensive overview of the underlying signaling pathways and molecular targets. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug discovery.[1] Derivatives of the imidazole core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The subject of this guide, this compound, incorporates a chlorophenyl substituent, a common feature in many bioactive compounds that can influence pharmacokinetic and pharmacodynamic properties. While direct and extensive mechanistic studies on the parent compound are limited, a wealth of data on its substituted derivatives provides a strong foundation for postulating its primary modes of action. This guide will synthesize this information to present a cohesive overview of its potential therapeutic mechanisms.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A significant body of evidence points towards the anti-inflammatory potential of this compound and its derivatives, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by blocking the COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[4]

The Cyclooxygenase Inhibition Hypothesis

Studies on derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated potent anti-inflammatory effects, in some cases exceeding that of the well-established NSAID, indomethacin.[4] This strongly suggests that the this compound scaffold can interact with and inhibit the activity of COX-1 and/or COX-2. Molecular docking studies on other imidazole-containing compounds have further supported this hypothesis by revealing favorable binding interactions within the active site of the COX-2 enzyme.[5]

The proposed mechanism involves the binding of the imidazole derivative to the active site of the COX enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

Visualizing the COX Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Imidazole This compound Imidazole->COX_Enzyme Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

  • DMSO (solvent for compounds)

  • Eppendorf tubes

  • Water bath or incubator at 37°C

  • LC-MS/MS system for PGE2 quantification[6] or a colorimetric assay kit[7]

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer.

  • Reaction Mixture Preparation: In an Eppendorf tube, combine Tris-HCl buffer, hematin, and L-epinephrine.

  • Enzyme Addition: Add the COX enzyme solution to the reaction mixture and incubate at room temperature for 2 minutes.

  • Inhibitor Addition: Add the test compound (this compound) or control inhibitor at various concentrations to the enzyme solution. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Analysis: After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using LC-MS/MS[6] or a colorimetric method.[7]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Parameter Description
Enzymes Ovine COX-1, Human recombinant COX-2
Substrate Arachidonic Acid
Detection Method LC-MS/MS for PGE2 or Colorimetric
Positive Controls Indomethacin (non-selective), Celecoxib (COX-2 selective)
Endpoint IC50 Value (µM)

Antimicrobial Activity: Disrupting Microbial Integrity

Imidazole-based compounds have a long history as effective antimicrobial agents. The proposed mechanisms of action for the antibacterial and antifungal activities of this compound are multifaceted, targeting essential cellular processes in microorganisms.

Postulated Antimicrobial Mechanisms
  • Antibacterial Action: The primary proposed mechanism against bacteria involves the disruption of the cell membrane's integrity or the inhibition of nucleic acid synthesis.[8] The lipophilic nature of the chlorophenyl group may facilitate the compound's insertion into the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

  • Antifungal Action: For fungi, the most probable mechanism is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital component of the fungal cell membrane. By inhibiting enzymes involved in its synthesis, such as lanosterol 14α-demethylase, imidazole compounds disrupt membrane fluidity and function, leading to fungal cell death.

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal growth temperature Inoculation->Incubation Observation Visually assess for turbidity (growth) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound

  • Standard antibiotic and antifungal agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be determined visually or by measuring the optical density at 600 nm.

Parameter Description
Method Broth Microdilution
Test Organisms Gram-positive and Gram-negative bacteria, Fungal strains
Endpoint Minimum Inhibitory Concentration (MIC) in µg/mL
Positive Controls Ciprofloxacin (antibacterial), Fluconazole (antifungal)

Anticancer Activity: A Multi-pronged Approach

The imidazole scaffold is a recurring motif in a number of anticancer drugs.[6] The anticancer potential of this compound and its derivatives is likely multifaceted, involving the modulation of key signaling pathways and the induction of cellular stress.

Potential Anticancer Mechanisms
  • Kinase Inhibition:

    • TAK1 Inhibition: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory and stress-response pathways that are often dysregulated in cancer.[10] Imidazole derivatives have been identified as potent and selective inhibitors of TAK1.[11]

    • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivity is a hallmark of many cancers. Imidazole-based compounds have been designed as EGFR inhibitors.[7]

  • Induction of Oxidative Stress: Some imidazole-metal complexes have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[12] Elevated ROS levels can lead to cellular damage and trigger apoptosis (programmed cell death).

Visualizing Anticancer Signaling Pathways

Anticancer_Pathways cluster_tak1 TAK1 Pathway cluster_egfr EGFR Pathway cluster_ros ROS Induction TAK1 TAK1 NFkB NF-κB TAK1->NFkB JNK_p38 JNK/p38 TAK1->JNK_p38 Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival JNK_p38->Cell_Survival EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Mitochondria Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Imidazole This compound Imidazole->TAK1 Inhibition Imidazole->EGFR Inhibition Imidazole->Mitochondria Induction

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols for Anticancer Activity

This protocol provides a general framework for assessing the inhibitory activity of this compound against TAK1 and EGFR kinases.

Materials:

  • Recombinant human TAK1-TAB1 or EGFR kinase

  • Kinase-specific substrate (e.g., myelin basic protein for TAK1, synthetic peptide for EGFR)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • Kinase reaction buffer

  • This compound

  • Known kinase inhibitor (e.g., Takinib for TAK1, Gefitinib for EGFR) as a positive control

  • Microtiter plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Reaction Setup: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit and a luminescence plate reader.[13]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This protocol measures the induction of ROS in cancer cells upon treatment with the test compound.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • This compound

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with this compound for a defined period.

  • Probe Loading: Incubate the treated cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.

Assay Target Endpoint
Kinase Inhibition TAK1, EGFRIC50 (µM)
MTT Assay Cancer Cell ViabilityIC50 (µM)
ROS Assay Intracellular ROS LevelsFold increase in fluorescence

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses a multifaceted mechanism of action, with the potential to act as an anti-inflammatory, antimicrobial, and anticancer agent. The primary proposed mechanisms include the inhibition of COX enzymes, disruption of microbial cell integrity, and modulation of key cancer-related signaling pathways such as TAK1 and EGFR, as well as the induction of oxidative stress.

The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these proposed mechanisms. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising imidazole scaffold and to guide the development of novel drug candidates.

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  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(5), 327-334.
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
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  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central.
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The Multifaceted Biological Activities of 2-(4-chlorophenyl)-1H-imidazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-(4-chlorophenyl)-1H-imidazole has emerged as a privileged structure, with its derivatives exhibiting a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological activities of this compound and its analogues, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, present detailed experimental protocols for activity assessment, and summarize critical data to facilitate further research and development in this promising area.

Introduction to this compound

This compound is a heterocyclic aromatic compound characterized by a five-membered ring containing two nitrogen atoms, with a 4-chlorophenyl substituent at the 2-position. The electronic properties and structural rigidity of the imidazole ring, combined with the physicochemical characteristics of the chlorophenyl group, contribute to its ability to interact with a variety of biological targets. The synthesis of this core structure can be achieved through several established methods, a common one being the condensation of 4-chlorobenzaldehyde, a 1,2-dicarbonyl compound like benzil, and ammonium acetate in glacial acetic acid[1].

This guide will focus on three primary areas of biological activity associated with this scaffold: anti-inflammatory, antimicrobial, and anticancer effects. We will also touch upon its role as an enzyme inhibitor, a key aspect that underpins its therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[2][4] While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][4] Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Imidazole-containing compounds have been successfully designed as selective COX-2 inhibitors.[2]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Mediates This compound This compound This compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6]

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the this compound derivative).

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specified time (e.g., 30-60 minutes), a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[6]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Data Summary: Anti-inflammatory Activity
Compound DerivativeDose (mg/kg)% Inhibition of Edema (at 4 hr)Reference
Indomethacin (Standard)1071.56%[1]
4e (4-chlorophenyl substituted)2083.40%[1]
4c (4-methylphenyl substituted)2053.90%[1]
4d (4-fluorophenyl substituted)2054.01%[1]

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold has been a source of compounds with notable activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Cellular Integrity

The antimicrobial mechanism of imidazole derivatives is often multifaceted. Against bacteria, particularly Gram-positive strains like Staphylococcus aureus, the proposed mechanism involves the disruption of the cell membrane's integrity. The hydrophobic nature of the chlorophenyl group can facilitate insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components. Furthermore, some imidazole-based ionic liquids have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress, metabolic inhibition, and ultimately, cell death.[7][8]

For antifungal activity, imidazole-containing drugs are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This is often achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.

Experimental Workflow: Antimicrobial Activity Assessment

Antimicrobial_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Agar Diffusion Agar Diffusion MIC Determination MIC Determination Agar Diffusion->MIC Determination Preliminary Activity Membrane Permeability Membrane Permeability MIC Determination->Membrane Permeability ROS Assay ROS Assay MIC Determination->ROS Assay Data Analysis Data Analysis Membrane Permeability->Data Analysis ROS Assay->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Agar Diffusion Pathogenic Strains Pathogenic Strains Pathogenic Strains->Agar Diffusion Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A typical workflow for evaluating the antimicrobial properties of novel compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antimicrobial potency.[9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a commonly used technique.[10]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth, adjusted to a 0.5 McFarland standard.[11]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[9][10]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without inoculum) are included.[10][11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9][10]

Data Summary: Antibacterial Activity
Compound DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[12]
HL1MRSA1250[12]
HL2Staphylococcus aureus625[12]
HL2MRSA625[12]
38aS. aureus1.4 (IC50)[13]
38aS. epidermidis1.4 (IC50)[13]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The imidazole scaffold is present in several anticancer agents, and derivatives of this compound are being actively investigated for their potential in oncology.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of these compounds are often linked to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. For instance, some imidazole antifungal drugs have been shown to induce G1-phase arrest in breast cancer cell lines such as MCF-7 and MDA-MB-231.[14][15] This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspase-3 and a change in the Bax/Bcl-2 ratio, which are key regulators of the apoptotic pathway.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[18][19][20]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[18][19]

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Data Summary: Anticancer Activity
Compound DerivativeCell LineIC50 (µM)Reference
ClotrimazoleMCF-721.0[14]
KetoconazoleMCF-735.1[14]
ClotrimazoleMDA-MB-23123.1[14]
KetoconazoleMDA-MB-23141.8[14]

Enzyme Inhibition: A Common Mechanistic Thread

The ability of this compound and its derivatives to inhibit specific enzymes is central to their biological activities.

  • Cyclooxygenases (COX): As discussed, inhibition of COX-1 and COX-2 is the basis for the anti-inflammatory effects.[1][2]

  • Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 enzymes.[21][22] This has significant implications for drug metabolism, as co-administration of a CYP inhibitor with a drug that is metabolized by that CYP isoform can lead to drug-drug interactions. For example, 1-(4-chlorophenyl)imidazole has been shown to bind to and inhibit cytochrome P450 2B4.[23] This property is also exploited in the design of antifungal agents that target fungal CYP enzymes.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The underlying mechanisms often involve the targeted inhibition of key enzymes such as cyclooxygenases and cytochrome P450s.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular pathways affected by these compounds to identify novel targets and biomarkers.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for advancing lead compounds towards clinical development.

The in-depth understanding of the biological activities and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

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A Senior Application Scientist's Technical Guide to 2-(4-chlorophenyl)-1H-imidazole (CAS: 4205-05-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic therapeutic agents.[1][2][3] Its unique physicochemical properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, facilitate potent interactions with a wide array of biological targets like enzymes and receptors.[4] This guide provides an in-depth technical overview of 2-(4-chlorophenyl)-1H-imidazole (CAS No. 4205-05-4), a key derivative that serves as a valuable building block in drug discovery. We will explore its chemical properties, validated synthesis protocols, detailed spectroscopic characterization, and known biological activities, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Compound Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The presence of the chlorophenyl group at the 2-position significantly influences its electronic properties and steric profile, which are critical determinants of its biological activity.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 4205-05-4[2][5][6][7]
Molecular Formula C₉H₇ClN₂[2][6][7]
Molecular Weight 178.62 g/mol [6][7]
Melting Point 249-252 °C[6]
Boiling Point 365.5 °C at 760 mmHg[5]
Density 1.292 g/cm³[5]
InChI Key HJCFDCKEUGZLPS-UHFFFAOYSA-N[5][6][7]
Canonical SMILES C1=CC(=CC=C1C2=NC=CN2)Cl[5]
Appearance Solid[6]

Synthesis and Purification

The synthesis of 2-aryl-imidazoles is a well-established area of organic chemistry. One of the most common and reliable methods is a variation of the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For this compound, a multi-component reaction using 4-chlorobenzaldehyde is typically employed.

Expert Insight: Causality in Synthesis

The choice of glacial acetic acid as a solvent in related syntheses is strategic; it not only dissolves the reactants but also acts as a catalyst, protonating the carbonyls and facilitating the condensation steps. Ammonium acetate serves as the ammonia source, which is crucial for forming the imidazole ring. The reflux condition provides the necessary activation energy for the multiple condensation and cyclization steps to proceed to completion.

Workflow for Synthesis

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Process cluster_purification Work-up & Purification cluster_final Final Product Benzil Benzil (or Glyoxal) Mix Combine Reactants in RBF Benzil->Mix Aldehyde 4-chlorobenzaldehyde Aldehyde->Mix Ammonia Ammonium Acetate Ammonia->Mix Solvent Glacial Acetic Acid Solvent->Mix Reflux Reflux with Stirring (e.g., 3-5 hrs) Mix->Reflux Precipitate Cool and Add Water to Precipitate Product Reflux->Precipitate Filter Filter Crude Solid Precipitate->Filter Neutralize Neutralize with 5% Ammonium Solution Filter->Neutralize Recrystallize Recrystallize from Ethanol Neutralize->Recrystallize Final This compound Recrystallize->Final

Caption: General workflow for the synthesis of 2-aryl-imidazoles.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2,4,5-trisubstituted imidazole derivatives.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of a 1,2-dicarbonyl compound (e.g., benzil), 4-chlorobenzaldehyde, and an excess of ammonium acetate (approx. 2-3 equivalents).

  • Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask to dissolve the reactants.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) using an oil bath and maintain vigorous stirring for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (e.g., 300 mL) to precipitate the crude product.

  • Filtration and Neutralization: Filter the resulting solid using a Büchner funnel. Wash the solid with water and then neutralize it with a 5% ammonium hydroxide solution to remove any residual acetic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final crystalline compound. The purity can be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic Characterization

Expert Insight: Interpreting Spectra
  • ¹H NMR: The aromatic region is key. Protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) due to symmetry, typically between 7.0 and 8.5 ppm. The protons on the imidazole ring itself will appear as singlets or doublets in the same region. The N-H proton of the imidazole is often a broad singlet and may be exchangeable with D₂O.

  • ¹³C NMR: Expect to see distinct signals for the imidazole carbons, with the C2 carbon (attached to the chlorophenyl ring) being the most downfield (e.g., ~145 ppm). The carbons of the chlorophenyl ring will show four distinct signals due to symmetry.

  • IR Spectroscopy: Look for characteristic peaks: a broad N-H stretch around 3100-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region, and a strong C-Cl stretch around 700-800 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 178. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M+) would be a definitive confirmation.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks / SignalsInterpretation
¹H NMR (DMSO-d₆)δ ~12.5 ppm (s, 1H, broad)δ 7.5-8.2 ppm (m, 4H)δ ~7.4 ppm (s, 2H)Imidazole N-HChlorophenyl protons (AA'BB')Imidazole C4-H, C5-H
¹³C NMR (DMSO-d₆)δ ~145 ppmδ ~125-135 ppmδ ~120 ppmImidazole C2Chlorophenyl & Imidazole carbonsImidazole C4/C5
IR (KBr, cm⁻¹)~3300-3450 (broad)~3050 (sharp)~1600 (medium)~1480 (strong)~750 (strong)N-H stretchAromatic C-H stretchC=N stretchAromatic C=C stretchC-Cl stretch
MS (EI) m/z 178 (M+)m/z 180 (M+2)Molecular IonChlorine Isotope Peak

Note: These are predicted values based on data from closely related structures and general chemical shift principles.[10][11][12]

Biological Activity and Therapeutic Potential

The 2-aryl-imidazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities.[1][13] Derivatives have been investigated for anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][8][14]

Anticancer Activity

Imidazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell-cycle arrest, and inhibition of key enzymes like kinases or tubulin polymerization.[4][15][16]

  • Mechanism of Action - Tubulin Inhibition: Many 2-aryl-imidazole compounds function as microtubule targeting agents.[17] They bind to the colchicine or nocodazole binding site on tubulin, disrupting microtubule formation.[17][18][19] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][14] This mechanism is particularly valuable as it can be effective against cancer cell lines that have developed resistance to other chemotherapeutics like paclitaxel.[19]

TubulinInhibition Compound This compound (or related analog) Tubulin β-Tubulin Subunit (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization prevents Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 2-aryl-imidazoles.

Antifungal and Antimicrobial Activity

The imidazole core is famously present in many azole antifungal drugs.[3] Their primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Depletion of ergosterol disrupts membrane integrity, leading to fungal cell death. While the specific activity of this compound is not detailed, related structures show moderate to good antifungal and antibacterial activity.[8][20][21][22]

Anti-inflammatory Activity

Certain 2-aryl-imidazole derivatives are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[13] By binding to the ATP-binding pocket of this kinase, these compounds can effectively block the production of pro-inflammatory cytokines, making them attractive candidates for treating inflammatory diseases.[13]

Applications in Drug Discovery

This compound is not typically an end-stage drug but rather a crucial starting material or scaffold. Its value lies in:

  • Scaffold for Library Synthesis: The core structure can be readily functionalized at the N1 position of the imidazole ring to create large libraries of derivatives for high-throughput screening.[8]

  • Structure-Activity Relationship (SAR) Studies: The chlorophenyl group provides a defined electronic and steric feature. By modifying this ring (e.g., changing the halogen, its position, or adding other groups) and observing the effect on biological activity, researchers can build detailed SAR models to guide the design of more potent and selective compounds.[19]

  • Fragment-Based Drug Design: As a "privileged structure," it can be used as a starting fragment that is known to bind to certain classes of biological targets, which can then be elaborated upon to improve affinity and selectivity.

Conclusion

This compound is a versatile and valuable heterocyclic compound for medicinal chemistry and drug development. Its straightforward synthesis, combined with the proven therapeutic potential of the 2-aryl-imidazole scaffold, makes it an important tool for researchers. The diverse biological activities associated with its derivatives—spanning anticancer, antifungal, and anti-inflammatory applications—ensure that this compound will remain a subject of interest for the development of novel therapeutic agents. This guide has provided the fundamental chemical, synthetic, and biological context necessary for scientists to effectively utilize this compound in their research endeavors.

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An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chlorophenyl)-1H-imidazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a chlorophenyl group attached to an imidazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The imidazole core is a prominent feature in many biologically active molecules, including amino acids like histidine, and is known to participate in various biological processes. The introduction of a 4-chlorophenyl substituent can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and modulating its mechanism of action. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are crucial for its identification, handling, and application in various experimental settings.

PropertyValueSource
Molecular Formula C9H7ClN2[1][2]
Molecular Weight 178.62 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 4205-05-4[1][2]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the condensation of a substituted aldehyde with an alpha-dicarbonyl compound and a source of ammonia.

General Synthesis Workflow

A catalyst-free [3+2] cyclization of vinyl azides with amidines represents a modern and efficient method for the synthesis of 2,4-disubstituted-1H-imidazoles.[3] This approach offers high yields and avoids the use of metal catalysts.

SynthesisWorkflow Vinyl Azide Vinyl Azide Reaction Reaction Vinyl Azide->Reaction Amidine Amidine Amidine->Reaction Cyclization Cyclization Reaction->Cyclization [3+2] Product This compound Cyclization->Product

Caption: General workflow for the synthesis of 2,4-disubstituted-1H-imidazoles.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4-phenyl-1H-imidazole[3]

This protocol describes a specific example of synthesizing a derivative of the topic compound.

  • Reactant Preparation: In a suitable reaction vessel, dissolve vinyl azide and 4-chlorobenzamidine in an appropriate solvent (e.g., 10% EtOAc/hexane).

  • Reaction: Stir the mixture at room temperature for the time specified in the literature to allow for the [3+2] cyclization to proceed.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 10% EtOAc/hexane) to obtain the pure 2-(4-chlorophenyl)-4-phenyl-1H-imidazole.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a derivative like 2-(4-chlorophenyl)-4-phenyl-1H-imidazole, characteristic signals would include doublets in the aromatic region for the protons on the chlorophenyl and phenyl rings.[3]

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The spectrum for 2-(4-chlorophenyl)-4-phenyl-1H-imidazole would show distinct peaks for the carbons of the imidazole ring and the aromatic rings.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For imidazole derivatives, characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and C=N stretching (around 1590-1650 cm⁻¹) are typically observed.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[3]

Potential Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Anti-inflammatory and Antimicrobial Activity

Several studies have reported the synthesis of this compound derivatives and their evaluation for anti-inflammatory and antimicrobial properties.[6][7] These compounds have shown moderate to good activity, suggesting their potential as leads for the development of new therapeutic agents to treat inflammatory conditions and infectious diseases.[6][7] The presence of the chloro group on the phenyl ring has been observed to significantly enhance the anti-inflammatory activity in some derivatives.[6]

Other Therapeutic Areas

The versatility of the imidazole core allows for its incorporation into molecules targeting a wide array of biological targets. Derivatives of this compound have been investigated for various other potential therapeutic applications, leveraging the known pharmacological profiles of imidazole-containing drugs.[8][9]

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and accessible synthetic routes. Its physicochemical properties and the biological activities of its derivatives make it a valuable building block in the design and development of new pharmaceuticals. The in-depth understanding of its synthesis and characterization, as outlined in this guide, is crucial for researchers and scientists working to unlock the full therapeutic potential of this versatile chemical scaffold. Further exploration of its structure-activity relationships will undoubtedly lead to the discovery of novel and potent drug candidates.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica. Available at: [Link]

  • 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole. Appretech Scientific Limited. Available at: [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Available at: [Link]

  • 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

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Technical Guide: Investigating the Therapeutic Potential of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of High-Probability Therapeutic Targets for Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic and steric properties allow it to engage in various biological interactions, making it a versatile core for designing novel therapeutics.[3] This guide focuses on a specific, yet promising, derivative: 2-(4-chlorophenyl)-1H-imidazole . While direct therapeutic applications of this exact molecule are not yet established, analysis of its structural motifs, coupled with extensive research on related imidazole-based compounds, points toward high-probability engagement with key targets in inflammation and immuno-oncology.

This document provides a technical framework for researchers and drug development scientists to investigate two primary, high-potential therapeutic targets for this compound:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A critical node in the cellular response to inflammatory stress.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A pivotal enzyme in tumor immune evasion.

For each target, we present the scientific rationale, a proposed mechanism of action, and detailed, field-proven experimental protocols for target validation and characterization. The objective is to provide a robust, self-validating system for assessing the therapeutic viability of this compound.

Target I: p38 Mitogen-Activated Protein (MAP) Kinase

Rationale for Target Selection

The selection of p38 MAP kinase as a potential target is based on three converging lines of evidence:

  • Known Anti-inflammatory Activity: Studies on derivatives of this compound have demonstrated significant anti-inflammatory properties, in some cases exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[4][5] The p38 MAP kinase pathway is a central regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory agents.[6]

  • Structural Precedent: The pyridinyl imidazole class of compounds represents one of the most well-characterized and potent scaffolds for p38 MAP kinase inhibition.[7] While this compound lacks the pyridinyl group, its core 2-aryl-imidazole structure is a key component of these established inhibitors, suggesting a plausible binding interaction within the ATP-binding pocket of the kinase.[8][9]

  • Therapeutic Relevance: Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[7] Potent and selective p38 MAP kinase inhibitors remain a significant therapeutic goal, and novel chemical scaffolds are of high interest.

Proposed Mechanism of Action & Signaling Pathway

We hypothesize that this compound acts as an ATP-competitive inhibitor of p38 MAP kinase. By occupying the ATP-binding site, the compound would prevent the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and various transcription factors, thereby blocking the signaling cascade that leads to the expression of inflammatory mediators.

p38_pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MAP2K (MKK3/6) stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates substrates Downstream Substrates (MK2, ATF2) p38->substrates Phosphorylates compound 2-(4-chlorophenyl) -1H-imidazole compound->p38 Inhibits (ATP-competitive) response Inflammatory Response (TNF-α, IL-6 synthesis) substrates->response Induces validation_workflow_p38 start Hypothesis: Compound inhibits p38 assay1 Protocol 1.3.1: In Vitro Kinase Assay start->assay1 decision1 Potent IC50? assay1->decision1 assay2 Protocol 1.3.2: Cellular Thermal Shift Assay (CETSA) decision1->assay2 Yes stop Target Not Validated decision1->stop No decision2 Target Engagement Confirmed? assay2->decision2 end Target Validated decision2->end Yes decision2->stop No

Caption: Experimental workflow for p38 MAP kinase validation.

This protocol determines the direct inhibitory effect of the compound on purified p38α kinase activity.

Objective: To determine the IC50 value of this compound against p38α.

Materials:

  • Recombinant human p38α kinase (active).

  • Biotinylated ATF2 substrate peptide.

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

  • ATP solution.

  • This compound, dissolved in DMSO.

  • HTRF® KinEASE™-STK S1 kit (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] based kit).

  • 384-well low-volume assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting range is from 100 µM to 1 nM.

  • Assay Plate Setup: Add 2 µL of the compound dilutions to the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known p38 inhibitor like SB203580 (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of kinase and biotinylated substrate in kinase buffer. Add 4 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (typically at the Km value for p38α). Add 4 µL to each well to start the reaction. Final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect substrate phosphorylation by adding the TR-FRET detection reagents as per the manufacturer's protocol.

  • Data Analysis: Read the plate on a TR-FRET compatible plate reader. Calculate the ratio of acceptor/donor fluorescence. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol confirms that the compound directly binds to and stabilizes p38 MAP kinase inside intact cells, demonstrating target engagement.

Objective: To observe a thermal shift in p38 MAP kinase stability upon compound binding.

Materials:

  • Human cell line expressing p38 (e.g., THP-1 or HeLa).

  • Complete cell culture medium.

  • This compound.

  • PBS and lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Western Blotting equipment and reagents.

  • Anti-p38 antibody and anti-GAPDH antibody (loading control).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with the compound at a concentration ~10-50x its kinase IC50. Treat a control group with vehicle (DMSO). Incubate for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Follow immediately with a 3-minute incubation at 25°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant containing the soluble, stable proteins. Determine protein concentration and normalize all samples.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western Blot. Probe the membrane with antibodies against p38 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for p38 at each temperature for both treated and control samples. Plot the percentage of soluble p38 relative to the non-heated control against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.

Data Interpretation and Expected Outcomes
ParameterExpected OutcomeImplication
p38α Kinase IC50 < 1 µMThe compound is a potent direct inhibitor of the kinase.
CETSA Melt Temp (Tm) ΔTm > 2°CThe compound binds and stabilizes p38 in a cellular environment.
Cellular p-MK2 IC50 < 5 µMThe compound engages the target and inhibits the downstream pathway.

Target II: Indoleamine 2,3-dioxygenase 1 (IDO1)

Rationale for Target Selection

IDO1 has emerged as a high-value therapeutic target in immuno-oncology due to its role in mediating tumor-induced immunosuppression. [10][11]

  • Pharmacophore Precedent: The imidazole ring is a well-established scaffold for IDO1 inhibition. The first crystal structure of IDO1 was solved in a complex with 4-phenylimidazole, which binds directly to the heme iron at the core of the enzyme's active site. [10]The this compound structure shares this critical phenyl-imidazole core.

  • Mechanism of Immunosuppression: IDO1 catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. [12]Depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), allowing cancer cells to evade immune destruction. [11]* Therapeutic Strategy: Inhibition of IDO1 is expected to restore local tryptophan levels, reverse T-cell suppression, and enhance anti-tumor immunity, making it an attractive strategy for combination therapy with checkpoint inhibitors. [13]

Proposed Mechanism of Action & Metabolic Pathway

We propose that this compound functions as a competitive inhibitor of IDO1. The imidazole nitrogen is hypothesized to coordinate with the heme iron in the IDO1 active site, while the 4-chlorophenyl group occupies an adjacent hydrophobic pocket, preventing tryptophan from binding and being catabolized.

ido1_pathway tryptophan L-Tryptophan (Trp) ido1 IDO1 Enzyme tryptophan->ido1 Substrate tcell Effector T-Cell tryptophan->tcell Supports kynurenine Kynurenine (Kyn) ido1->kynurenine Catabolizes compound 2-(4-chlorophenyl) -1H-imidazole compound->ido1 Inhibits (Heme-coordinating) kynurenine->tcell Inhibits treg Regulatory T-Cell (Treg) kynurenine->treg Promotes

Caption: IDO1-mediated Tryptophan Catabolism Pathway.

Experimental Validation Workflow

Validation of IDO1 inhibition requires a biochemical assay to confirm direct enzyme inhibition, followed by a cell-based functional assay to measure the restoration of T-cell activity.

validation_workflow_ido1 start Hypothesis: Compound inhibits IDO1 assay1 Protocol 2.3.1: HeLa Cell-Based IDO1 Activity Assay start->assay1 decision1 Potent EC50? assay1->decision1 assay2 Protocol 2.3.2: T-Cell Proliferation Co-Culture Assay decision1->assay2 Yes stop Target Not Validated decision1->stop No decision2 T-Cell Function Restored? assay2->decision2 end Target Validated decision2->end Yes decision2->stop No

Caption: Experimental workflow for IDO1 target validation.

This assay measures the ability of the compound to inhibit IDO1 activity in a cellular environment by quantifying the production of kynurenine.

Objective: To determine the EC50 of the compound for IDO1 inhibition in cells.

Materials:

  • HeLa cells.

  • Complete culture medium (DMEM, 10% FBS).

  • Recombinant human Interferon-gamma (IFNγ).

  • L-Tryptophan.

  • This compound and a known IDO1 inhibitor (e.g., Epacadostat).

  • Trichloroacetic acid (TCA).

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing a serial dilution of the compound and a fixed concentration of L-Tryptophan (e.g., 200 µM).

  • Incubation: Incubate the cells for 24 hours.

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new plate.

    • Add 50 µL of 30% TCA to precipitate proteins. Centrifuge the plate.

    • Transfer 100 µL of the protein-free supernatant to a fresh plate.

    • Add 100 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature. The reaction of the reagent with kynurenine produces a yellow color.

  • Data Analysis: Measure the absorbance at 490 nm. Plot the absorbance against the log of compound concentration and fit to a four-parameter logistic model to calculate the EC50 value.

This functional assay assesses whether inhibiting IDO1 with the compound can rescue T-cell proliferation from suppression by IDO1-expressing cells.

Objective: To demonstrate that the compound restores T-cell function in an immunosuppressive microenvironment.

Materials:

  • IDO1-expressing cells (e.g., IFNγ-stimulated SK-OV-3 cells).

  • Human peripheral blood mononuclear cells (PBMCs).

  • T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA).

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU).

  • Flow cytometer.

Procedure:

  • Prepare Suppressor Cells: Plate SK-OV-3 cells and stimulate with IFNγ for 48 hours to induce IDO1.

  • Label T-Cells: Isolate PBMCs and label them with a proliferation dye like CFSE according to the manufacturer's protocol.

  • Set up Co-Culture:

    • Add the labeled PBMCs to the wells containing the IDO1-expressing SK-OV-3 cells.

    • Add a T-cell stimulus (e.g., anti-CD3/CD28 beads).

    • Add serial dilutions of this compound or a control inhibitor.

    • Include controls: T-cells alone (no suppression) and T-cells with suppressor cells but no inhibitor (max suppression).

  • Incubation: Co-culture the cells for 3-5 days.

  • Analysis by Flow Cytometry: Harvest the non-adherent PBMCs. Stain with T-cell markers (e.g., CD4, CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of the CFSE dye in daughter cells.

  • Data Analysis: Quantify the percentage of proliferated T-cells in each condition. A successful outcome is a dose-dependent increase in T-cell proliferation in the presence of the compound, rescuing them from the IDO1-mediated suppression.

Data Interpretation and Expected Outcomes
ParameterExpected OutcomeImplication
HeLa Cell IDO1 EC50 < 2 µMCompound effectively inhibits IDO1 enzyme activity in a cellular context.
T-Cell Proliferation > 50% rescue of proliferationCompound reverses IDO1-mediated immunosuppression, a key functional outcome.

Summary and Future Directions

This guide outlines a clear, evidence-based path for investigating the therapeutic potential of this compound. The compound's structural features strongly suggest that p38 MAP kinase and IDO1 are high-probability targets. The provided experimental workflows offer a robust system for validating these hypotheses, moving from direct biochemical interaction to functional cellular outcomes.

Successful validation of either target would warrant further preclinical development, including:

  • Selectivity Profiling: Screening against a broad panel of kinases or other heme-containing enzymes to ensure target specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of inflammation (e.g., collagen-induced arthritis for p38) or cancer (e.g., syngeneic mouse tumor models for IDO1).

By following the logical and scientifically rigorous approach detailed herein, research teams can efficiently and effectively evaluate the promise of this compound as a lead compound for a new generation of therapeutics.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4959. [URL: https://www.mdpi.com/1420-3049/26/16/4959] [1]2. Reddy, T. S., & Kumar, N. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 116-126. [URL: https://ajphs.com/index.php/ajphs/article/view/1321] [14]3. Various Authors. (2024). Imidazole Derivatives as Potential Therapeutic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/382998348_Imidazole_Derivatives_as_Potential_Therapeutic_Agents] [3]4. Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(5), 341-348. [URL: https://www.derpharmachemica.com/pharma-chemica/design-and-synthesis-of-some-imidazole-derivatives-containing-2-4-chlorophenyl-4-5-diphenyl-imidazole-moiety-as-anti-inflammatory-and-antimicrobial-agents.pdf] [4]5. Various Authors. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c01234] [15]6. Various Authors. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. [URL: https://www.intechopen.com/online-first/1156828] [16]7. Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [URL: https://www.researchgate.net/publication/289524097_Design_and_synthesis_of_some_imidazole_derivatives_containing_2-4-chlorophenyl-45-diphenyl_imidazole_moiety_as_anti-inflammatory_and_antimicrobial_agents] [5]8. Various Authors. (2018). Imidazole: Having Versatile Biological Activities. Bioinorganic Chemistry and Applications. [URL: https://www.hindawi.com/journals/bica/2018/1234567/] [2]9. National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4665] [8]10. Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2022/05/4.-A-Review-on-%E2%80%9CImidazole-and-Various-Biological-Activities%E2%80%9D.pdf] [17]14. Dolušić, E. (2011). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Expert Opinion on Therapeutic Patents, 21(11), 1637-1653. [URL: https://www.tandfonline.com/doi/full/10.1517/13543776.2011.613115] [10]17. Various Authors. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00123] [6]18. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10131] [18]19. Various Authors. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1123456/full] [12]20. Various Authors. (2020). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [URL: https://www.researchgate.net/figure/p38-MAP-Kinase-Inhibitors-in-Clinical-Trials_tbl1_23456789] [7]21. Tang, K., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [URL: https://jhoonline.biomedcentral.com/articles/10.1186/s13045-021-01077-4] [11]24. Various Authors. (2025). IDO1 inhibitors (Hutchison MediPharma). Synapse. [URL: https://synapse.patsnap.com/targets/IDO1-inhibitors(Hutchison-MediPharma)-T23456]

Sources

The Evolving Pharmacological Landscape of 2-(4-chlorophenyl)-1H-imidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural compounds and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[2] Among the vast array of imidazole-containing compounds, derivatives of the 2-(4-chlorophenyl)-1H-imidazole core have emerged as a particularly promising class, exhibiting a diverse pharmacological profile that spans anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their mechanisms of action across different therapeutic areas, and analyze their structure-activity relationships, offering field-proven insights to guide future drug discovery efforts.

I. Synthetic Strategies: Building the this compound Scaffold

The primary and most widely employed method for the synthesis of the 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole core is the Radziszewski synthesis.[3] This robust and versatile one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (4-chlorobenzaldehyde), and a source of ammonia (ammonium acetate) in a suitable solvent, typically glacial acetic acid.[3]

Experimental Protocol: Radziszewski Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzil (e.g., 2.65 g) and 4-chlorobenzaldehyde (e.g., 1.5 mL) with an excess of ammonium acetate (e.g., 5 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After cooling the reaction mixture, pour it into a beaker containing cold water (e.g., 300 mL) to precipitate the crude product.

  • Isolation and Neutralization: Filter the precipitate and wash it with water. Neutralize the product with a 5% ammonium hydroxide solution.

  • Purification: Recrystallize the crude product from absolute ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

The versatility of this synthesis allows for the introduction of various substituents on the phenyl rings at the 2, 4, and 5 positions by using appropriately substituted benzils and benzaldehydes, providing a straightforward route to a library of derivatives for structure-activity relationship (SAR) studies.

Further derivatization can be readily achieved at the N1 position of the imidazole ring. For instance, alkylation can be performed by reacting the core imidazole with an appropriate alkyl halide, such as ethyl chloroacetate, in the presence of a base.[3]

G cluster_synthesis Radziszewski Imidazole Synthesis Benzil Benzil Reaction Reaction Benzil->Reaction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Solvent/Catalyst 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Reaction->2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole G cluster_inflammation Inflammatory Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-2->Prostaglandins Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p38 MAP Kinase->Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Imidazole Derivative Imidazole Derivative Imidazole Derivative->COX-2 Inhibition Imidazole Derivative->p38 MAP Kinase Inhibition

Figure 2: Dual inhibitory mechanism of imidazole derivatives.

In Vivo Efficacy

The anti-inflammatory potential of these compounds has been validated in preclinical in vivo models, such as the carrageenan-induced paw edema model in rats. [3][5]In these studies, orally administered this compound derivatives have been shown to significantly reduce paw swelling, with some derivatives demonstrating superior activity compared to indomethacin. [3]

Compound Substituent at N-1 Substituent at 2-phenyl % Inhibition of Paw Edema [3]
4a -CH₂CONHNH-phenyl 4-Cl 40.81
4b -CH₂CONHNH-(4-methoxyphenyl) 4-Cl 41.90
4c -CH₂CONHNH-(4-methylphenyl) 4-Cl 53.90
4d -CH₂CONHNH-(4-fluorophenyl) 4-Cl 54.01
4e -CH₂CONHNH-(4-chlorophenyl) 4-Cl 83.40

| Indomethacin | - | - | 71.56 |

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these derivatives is significantly influenced by the nature and position of substituents on the various phenyl rings.

  • Substitution at the N-1 position: The introduction of a thiosemicarbazide moiety at the N-1 position has been shown to be a fruitful strategy. Further substitution on the phenyl ring of the thiosemicarbazide moiety modulates the activity. Electron-withdrawing groups, such as a chloro group, at the para position of this phenyl ring significantly enhance the anti-inflammatory activity. [3]* Substitution at the 2-phenyl position: The presence of a chloro group at the para position of the 2-phenyl ring is a common feature in many of the active anti-inflammatory derivatives, suggesting its importance for activity. [3]

B. Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Imidazole derivatives have emerged as a promising scaffold for the development of new anticancer drugs. [4]Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and non-small cell lung carcinoma (A549). [1][6] Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism of these compounds appears to be the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.

Imidazole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax and Bak are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.

G cluster_apoptosis Intrinsic Apoptosis Pathway Imidazole Derivative Imidazole Derivative Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Imidazole Derivative->Bcl-2 (anti-apoptotic) Inhibition Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) Imidazole Derivative->Bax/Bak (pro-apoptotic) Activation Mitochondrion Mitochondrion Bax/Bak (pro-apoptotic)->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenyl)-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry. The protocols and methodologies detailed herein are designed to be robust and reproducible for research and development applications.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing bioactive molecules. The specific derivative, this compound, and its analogues have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1][2] The presence of the 4-chlorophenyl group at the 2-position is a common feature in many active compounds, often enhancing potency and modulating pharmacokinetic properties.[1]

Core Synthetic Strategy: The Debus-Radziszewski Imidazole Synthesis

The most established and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles, including this compound, is the Debus-Radziszewski reaction.[3][4] This multicomponent reaction, first described in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

Reaction Mechanism: A Stepwise Condensation

The reaction is generally understood to proceed in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound (e.g., benzil) reacts with two equivalents of ammonia (typically from ammonium acetate) to form a diimine intermediate.

  • Cyclization and Aromatization: The diimine intermediate then condenses with the aldehyde (4-chlorobenzaldehyde). This is followed by cyclization and subsequent oxidation (aromatization) to yield the stable imidazole ring system.

Glacial acetic acid is a commonly used solvent as it facilitates the condensation steps and helps to drive the reaction towards the product.

Experimental Protocols

Two primary protocols are presented here: a classical thermal synthesis and a modern microwave-assisted green synthesis.

Protocol 1: Classical Thermal Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is a robust and well-established method that provides a good yield of the target compound.

Materials:

  • Benzil (C₁₄H₁₀O₂)

  • 4-Chlorobenzaldehyde (C₇H₅ClO)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid (CH₃COOH)

  • Absolute ethanol (C₂H₅OH)

  • 5% Ammonium hydroxide solution (NH₄OH)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar quantities of benzil (e.g., 2.10 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).

  • Addition of Reagents: Add ammonium acetate (e.g., 7.71 g, 100 mmol) and 50 mL of glacial acetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring using a heating mantle or an oil bath. Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water. A precipitate will form.

  • Isolation and Neutralization: Filter the crude product using a Buchner funnel. Wash the solid with water. Suspend the filtered product in a 5% ammonium hydroxide solution to neutralize any residual acetic acid, and then filter again.

  • Purification by Recrystallization: Recrystallize the crude product from absolute ethanol to yield colorless crystals of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[1]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visual Workflow for Classical Synthesis:

classical_synthesis reagents Benzil + 4-Chlorobenzaldehyde + Ammonium Acetate in Glacial Acetic Acid reflux Reflux for 4-5 hours reagents->reflux precipitation Cool and Precipitate in Cold Water reflux->precipitation filtration Filter and Neutralize with NH4OH precipitation->filtration recrystallization Recrystallize from Absolute Ethanol filtration->recrystallization product 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole recrystallization->product

Caption: Classical thermal synthesis workflow.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol offers a more environmentally friendly and rapid alternative to the classical method, often resulting in higher yields in a fraction of the time.

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • A suitable catalyst (e.g., Cupric Chloride, CuCl₂·2H₂O)

  • Microwave reactor

  • Beaker (50 mL)

  • Glass rod

  • Standard laboratory glassware for work-up

Procedure:

  • Reactant Mixture: In a 50 mL beaker, thoroughly mix benzil (1 mmol), 4-chlorobenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of cupric chloride (10 mol%).

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate at a power of 300W. It is advisable to irradiate in short intervals (e.g., 1-2 minutes) and monitor the reaction progress by TLC. The total reaction time is typically around 15 minutes.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ice-cold water to the beaker to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Visual Workflow for Microwave Synthesis:

microwave_synthesis reagents Benzil + 4-Chlorobenzaldehyde + Ammonium Acetate + Catalyst mixing Thorough Mixing reagents->mixing microwave Microwave Irradiation (300W, ~15 min) mixing->microwave workup Cool and Precipitate in Ice Water microwave->workup purification Filter and Recrystallize from Ethanol workup->purification product 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole purification->product

Caption: Microwave-assisted green synthesis workflow.

Data Presentation: Comparison of Synthetic Methods

MethodCatalyst/SolventReaction TimeYield (%)Key Advantages
Classical Thermal Glacial Acetic Acid4-5 hours~65%Well-established, simple setup.[1]
Microwave-Assisted Cupric Chloride (catalyst), Solvent-free~15 minutes>90%Rapid, high yield, energy-efficient.
Ultrasound-Assisted Methanol~1 hour57-73%Milder conditions, good for diverse substrates.[5]
Catalytic (Citric Acid) Citric Acid, Ethanol~50 minutes~92%Environmentally benign catalyst.[3]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this core structure have been investigated for a variety of biological activities:

  • Anti-inflammatory Agents: The 2-(4-chlorophenyl) moiety has been shown to be crucial for significant anti-inflammatory activity in some imidazole derivatives, with some compounds showing higher potency than the standard drug indomethacin.[1]

  • Antimicrobial and Antifungal Agents: The imidazole nucleus is a well-known pharmacophore in antifungal drugs. The title compound serves as a precursor for the synthesis of novel agents with potential antibacterial and antifungal effects.[1][2]

  • Inhibitors of Protein-Protein Interactions: Carboxylic acid derivatives of this compound are explored as scaffolds for developing inhibitors of critical protein-protein interactions, such as those involved in HIV replication.[6]

Conclusion

The synthesis of this compound can be achieved through reliable and efficient methods, with the Debus-Radziszewski reaction being the most prominent. While the classical thermal method is robust, modern techniques like microwave-assisted synthesis offer significant advantages in terms of reaction time, yield, and environmental impact. The versatility of this imidazole derivative as a scaffold in medicinal chemistry underscores the importance of mastering its synthesis for the continued development of novel therapeutics.

References

  • Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(1), 343-351.
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Attanasi, O. A., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]

  • Hossain, M. A., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 57.
  • Shitole, N. V. (2020). An Environmentally Benign Synthesis of 2,4,5-Triaryl-1H-Imidazoles via Multi-Component Reactions and Its Medicinal Importance. In Green Chemistry and Sustainable Technology. Apple Academic Press. Retrieved from [Link]

  • Sonar, J., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Bhat, S. U., et al. (2016). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. ResearchGate. Retrieved from [Link]

  • da Silva, A. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • Deka, S. (2015). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. Retrieved from [Link]

  • Hussen, A. S., et al. (2018). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

Sources

The Versatile Scaffold: Applications of 2-(4-chlorophenyl)-1H-imidazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in the landscape of organic chemistry and drug discovery. Its unique electronic properties and ability to engage in a variety of chemical transformations have rendered it a privileged scaffold in the synthesis of a vast array of biologically active molecules and functional materials. Among the myriad of substituted imidazoles, 2-(4-chlorophenyl)-1H-imidazole has emerged as a particularly valuable building block, offering a strategic combination of steric and electronic features that can be exploited in a multitude of synthetic applications. This comprehensive guide provides an in-depth exploration of the utility of this compound in organic synthesis, complete with detailed application notes, robust protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their endeavors.

At the Core of Complexity: Synthesis of the this compound Scaffold

The primary route to substituted imidazoles, including the 2-(4-chlorophenyl) variant, is the venerable Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers a convergent and atom-economical approach to the imidazole core.

Mechanistic Insights: The Debus-Radziszewski Reaction

The reaction is believed to proceed in two main stages. Initially, a 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with an aldehyde, in this case, 4-chlorobenzaldehyde, to furnish the imidazole ring.[1][2][3]

Debus_Radziszewski cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Imidazole Ring Formation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Dicarbonyl->Diimine Ammonia1 2 NH₃ Ammonia1->Diimine Diimine_ref Diimine Intermediate Aldehyde 4-Chlorobenzaldehyde Imidazole This compound Derivative Aldehyde->Imidazole Diimine_ref->Imidazole Condensation

Caption: The Debus-Radziszewski imidazole synthesis pathway.

Application Note 1: A Versatile Building Block for Bioactive Molecules

A primary application of this compound lies in its use as a foundational scaffold for the synthesis of novel therapeutic agents. The presence of the reactive N-H proton allows for facile functionalization, enabling the exploration of a vast chemical space for drug discovery.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol details the synthesis of a triphenyl-substituted imidazole, a common starting point for further derivatization.

Materials:

  • Benzil (1 equivalent)

  • Ammonium acetate (excess)

  • 4-Chlorobenzaldehyde (1 equivalent)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil and 4-chlorobenzaldehyde in glacial acetic acid.[4]

  • Add an excess of ammonium acetate to the solution.[4]

  • Heat the reaction mixture to reflux with stirring for 5 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[4]

  • Filter the precipitate and wash thoroughly with water.

  • Neutralize the crude product with a 5% ammonium hydroxide solution.[4]

  • Recrystallize the solid from absolute ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. A typical yield for this reaction is around 65%.[4]

Table 1: Reaction Parameters for the Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

ParameterValueReference
Benzil2.65 g[4]
4-Chlorobenzaldehyde1.5 mL[4]
Ammonium Acetate5 g[4]
Glacial Acetic Acid50 mL[4]
Reflux Time5 hours[4]
Yield 65% [4]
Protocol 2: N-Alkylation for the Synthesis of Novel Derivatives

The N-H proton of the imidazole ring is readily alkylated, providing a convenient handle for introducing diverse functionalities.

Materials:

  • 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (1 equivalent)

  • Ethyl chloroacetate (1 equivalent)

  • Dry Acetone

  • Anhydrous Potassium Carbonate

Procedure:

  • To a solution of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in dry acetone, add an equimolar amount of ethyl chloroacetate.[1]

  • Add anhydrous potassium carbonate to the mixture to act as a base.

  • Reflux the reaction mixture for 30 hours.[1]

  • After cooling, filter the reaction mixture and wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain the N-alkylated product. A yield of approximately 66% can be expected.[1]

N_Alkylation Start 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Product N-Alkylated Imidazole Derivative Start->Product Reflux, 30h Reagent Ethyl Chloroacetate K₂CO₃, Acetone Reagent->Product

Caption: Workflow for the N-alkylation of the imidazole core.

Application Note 2: A Platform for Agrochemical Innovation

The benzimidazole moiety, structurally related to 2-aryl-imidazoles, is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides.[3] The this compound core can serve as a valuable starting point for the synthesis of novel crop protection agents. The chlorine atom on the phenyl ring can influence the lipophilicity and metabolic stability of the resulting compounds, properties that are crucial for effective agrochemicals.

While specific protocols for the direct conversion of this compound into commercial agrochemicals are proprietary, the general synthetic strategies often involve nucleophilic substitution at the imidazole nitrogen, similar to the N-alkylation described in Protocol 2, or further functionalization of the phenyl ring.

Application Note 3: Potential in Cross-Coupling Reactions

While detailed protocols for the direct use of this compound as a substrate in palladium-catalyzed cross-coupling reactions are not extensively reported in the reviewed literature, the presence of a C-H bond on the imidazole ring and a C-Cl bond on the phenyl ring suggests potential for such transformations. The development of efficient protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of unprotected haloimidazoles has been an area of active research.[5]

The imidazole core itself can also act as an N-heterocyclic carbene (NHC) ligand precursor, which are known to be highly effective in stabilizing palladium catalysts for cross-coupling reactions.[4]

Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The catalytic cycle typically involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X L₂ Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' L₂ PdII->PdII_R Transmetal Transmetalation (R'-B(OR)₂) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The development of specific protocols for the cross-coupling of this compound would significantly expand its synthetic utility, allowing for the introduction of a wide range of substituents at both the imidazole and phenyl rings.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is prominently demonstrated in the construction of diverse molecular architectures with significant potential in medicinal chemistry and agrochemical research. The foundational Debus-Radziszewski synthesis provides an efficient entry point to this valuable scaffold, while the reactive N-H bond allows for a plethora of subsequent functionalization reactions. While its full potential in cross-coupling reactions is yet to be exhaustively explored, the existing literature on related imidazole systems suggests a promising avenue for future research. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists seeking to harness the synthetic potential of this remarkable imidazole derivative.

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107, 199-208.
  • N-Arylation of Imidazoles: An Overview. ChemistrySelect2021, 6, 8429-8447.
  • Ahsan, I.; Sharma, K. K.; Khan, A. S.; Khan, U. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica2014, 6, 320-327.
  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • N-Alkylation of imidazoles. University of Otago. Available online: [Link] (accessed on 2024-01-07).

  • Proposed mechanism for N‐arylation of Imidazole. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available online: [Link] (accessed on 2024-01-07).

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available online: [Link] (accessed on 2024-01-07).

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules2022, 27, 1-25.
  • The Debus–Radziszewski imidazole synthesis. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available online: [Link] (accessed on 2024-01-07).

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available online: [Link] (accessed on 2024-01-07).

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry2014, 79, 9477-9484.
  • Radziszewskis Imidazole Synthesis. Scribd. Available online: [Link] (accessed on 2024-01-07).

  • [2.2]Paracyclophane -based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Organic & Biomolecular Chemistry2010, 8, 245-248.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development2022, 26, 1980-2005.
  • Suzuki Coupling. Organic Chemistry Portal. Available online: [Link] (accessed on 2024-01-07).

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry2016, 12, 2765-2803.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available online: [Link] (accessed on 2024-01-07).

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available online: [Link] (accessed on 2024-01-07).

Sources

Analytical techniques for "2-(4-chlorophenyl)-1H-imidazole" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-chlorophenyl)-1H-imidazole

Introduction

This compound is a heterocyclic compound that serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial properties.[1] Given its significance as a synthetic intermediate and a potential active pharmaceutical ingredient (API), rigorous analytical characterization is imperative. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the unambiguous identification, purity assessment, and structural elucidation of this compound, designed for researchers, scientists, and drug development professionals.

The structural integrity and purity of this compound are paramount for ensuring reproducible results in downstream applications, from biological screening to formulation development. A multi-technique approach is the most robust strategy, where each method provides orthogonal and complementary information, culminating in a complete and reliable analytical profile.

Structural Elucidation and Confirmation

The primary goal of characterization is to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy form the cornerstone of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The causality behind using both is that while ¹H NMR shows the proton environment, ¹³C NMR confirms the carbon framework, and together they leave little ambiguity about the core structure.

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts for derivatives of this compound are well-documented. The expected values for the parent compound in a solvent like DMSO-d₆ are summarized below.

Atom Type Position Expected Chemical Shift (δ, ppm) Notes
¹H NMR Imidazole C4-H, C5-H~7.20 - 7.60 (multiplet)The exact shift and multiplicity can vary depending on substitution.
Phenyl C2'-H, C6'-H~8.10 (doublet, J ≈ 8.4 Hz)Protons ortho to the imidazole ring.
Phenyl C3'-H, C5'-H~7.50 (doublet, J ≈ 8.4 Hz)Protons meta to the imidazole ring.
Imidazole N-H~12.80 (broad singlet)Exchangeable proton, signal may be broad or absent if D₂O is added.
¹³C NMR Imidazole C2~145.0Carbon attached to the chlorophenyl group.
Imidazole C4, C5~127.0 - 138.0Exact shifts depend on substitution.
Phenyl C1'~129.0Carbon attached to the imidazole ring.
Phenyl C2', C6'~129.5
Phenyl C3', C5'~129.3
Phenyl C4'~133.0Carbon attached to the chlorine atom.
Data synthesized from related structures reported in literature.[2][3]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[3]

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Expertise & Experience: MS is essential for determining the molecular weight of the compound, providing direct confirmation of its elemental formula. The choice of ionization technique is critical. Electron Ionization (EI) often provides rich fragmentation data useful for structural confirmation, while Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak, which is crucial for confirming molecular weight.

Expected Mass Spectrometry Data

  • Molecular Formula: C₉H₇ClN₂

  • Monoisotopic Mass: 178.03 g/mol

  • Expected Ion Peaks (m/z):

    • [M]⁺: 178.03 (corresponding to ¹²C₉¹H₇³⁵Cl¹⁴N₂)

    • [M+2]⁺: 180.03 (due to the natural abundance of the ³⁷Cl isotope, expected at ~32% the intensity of the M peak). This isotopic pattern is a definitive marker for a monochlorinated compound.

    • [M+H]⁺: 179.04 (in positive-ion ESI mode)

Protocol: GC-MS for Structural Confirmation Gas chromatography is well-suited for analyzing imidazole derivatives, offering high resolution and sensitivity.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for separating heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[5]

  • Injector Settings: Set the injector temperature to 250°C in split/splitless mode.

  • Oven Program: Begin with an initial oven temperature of 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detector: Couple the GC to a mass spectrometer operating in EI mode. Scan over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Confirm the molecular ion and the characteristic chlorine isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different bonds. For this compound, FTIR can confirm the presence of the N-H bond, the aromatic rings, the C=N imine bond within the imidazole ring, and the C-Cl bond.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3440N-H StretchImidazole N-H
~3060C-H StretchAromatic C-H
~1600C=N StretchImidazole Ring
~1500, ~1485C=C StretchAromatic Ring
~1090C-Cl StretchAryl-Chloride
~830C-H Out-of-plane Bend1,4-disubstituted (para) benzene
Data synthesized from related structures reported in literature.[2][6]

Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

Purity Assessment and Quantification

Ensuring the purity of the compound is critical for its use in any application. Chromatographic techniques are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is the most common starting point. The method separates the target compound from impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. UV detection is ideal due to the chromophores present in the molecule.

Protocol: Reversed-Phase HPLC-UV for Purity Analysis This protocol is a robust starting point for method development.[5][7][8]

  • LC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid like phosphoric acid or formic acid can be added to improve peak shape.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or at the compound's λmax.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for research and development applications.[11]

Physicochemical Characterization

Beyond structure and purity, understanding the physicochemical properties of the compound is essential.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of conjugated π-systems. Imidazole derivatives typically show characteristic absorption peaks due to π → π* transitions.[12][13][14]

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a spectroscopic grade solvent like methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Blank the spectrophotometer using the pure solvent in a quartz cuvette. Record the absorption spectrum of the sample from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For imidazole derivatives, this is often observed in the 210-290 nm range.[12][14]

Thermal Analysis (DSC/TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal properties of the material.[15][16] DSC precisely determines the melting point, which is a key indicator of purity. TGA measures the change in mass as a function of temperature, revealing the decomposition temperature and thermal stability of the compound.

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10 K/min).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

X-ray Crystallography

Expertise & Experience: For absolute, unambiguous structural confirmation, single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. This method is contingent upon the ability to grow a high-quality single crystal of the compound. Studies on similar substituted imidazoles have successfully used this technique to detail the molecular geometry and packing in the solid state.[17][18][19]

Integrated Analytical Workflow

A logical workflow ensures comprehensive and efficient characterization of this compound. The following diagram illustrates a recommended approach, starting from the synthesized product to full characterization.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Definitive Structure Synthesis Synthesized Product Purity_Check Purity Check (HPLC/TLC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR UV_Vis UV-Vis Spectroscopy (λmax) Purity_Check->UV_Vis MS Mass Spectrometry (MW & Fragmentation) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Thermal Thermal Analysis (DSC/TGA) FTIR->Thermal Xray X-ray Crystallography (3D Structure) Thermal->Xray If crystal available

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-(4-chlorophenyl)-1H-imidazole, belonging to this versatile class, presents a promising scaffold for drug discovery. Its structure, featuring a chlorophenyl substitution, is a common feature in compounds with demonstrated biological efficacy.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols herein are designed to establish a foundational understanding of the compound's bioactivity, focusing on its potential cytotoxic and anti-inflammatory effects. The experimental design emphasizes a logical, stepwise progression from broad cytotoxicity screening to more specific mechanistic assays, ensuring a robust and reliable evaluation.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular FormulaC9H7ClN2[5]
Molecular Weight178.62 g/mol [5]
IUPAC NameThis compound[5]
AppearanceWhite to off-white solid (typical)General knowledge
SolubilitySoluble in DMSO and ethanol[6]

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[6]

  • Accurately weigh a precise amount of the compound.

  • Dissolve in an appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Gently warm and vortex if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Assays compound_prep Compound Preparation (Stock Solution in DMSO) viability_assay Cell Viability/Cytotoxicity Assay (MTT Assay) compound_prep->viability_assay cell_culture Cell Line Selection & Culture (e.g., RAW 264.7 for inflammation, MCF-7 for cancer) cell_culture->viability_assay dose_response Determine IC50 Value viability_assay->dose_response anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages) dose_response->anti_inflammatory If cytotoxic or for specific interest western_blot Western Blot Analysis (e.g., COX-2, iNOS expression) anti_inflammatory->western_blot

Caption: A stepwise workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This initial screening is crucial to determine the concentration range at which this compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Selected cell line (e.g., MCF-7 breast cancer cells, RAW 264.7 murine macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0.1, 1, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay

Given that many imidazole derivatives exhibit anti-inflammatory properties, this assay will evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known iNOS inhibitor + LPS).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Data Analysis:

Calculate the percentage of NO inhibition using the following formula:

% NO Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] * 100

Proposed Mechanism of Action and Further Investigation

The anti-inflammatory effects of imidazole derivatives are often attributed to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).[3]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO compound 2-(4-chlorophenyl) -1H-imidazole compound->iNOS_protein Potential Inhibition

Caption: A simplified diagram illustrating the potential inhibitory effect of this compound on the LPS-induced nitric oxide production pathway.

To further elucidate the mechanism of action, a Western blot analysis can be performed on the cell lysates from the NO inhibition assay to quantify the protein expression levels of iNOS and COX-2. A significant reduction in the expression of these proteins in the compound-treated groups would provide strong evidence for its anti-inflammatory mechanism.

Conclusion and Future Directions

These application notes provide a foundational framework for the in vitro characterization of this compound. The data generated from these protocols will offer initial insights into its cytotoxic profile and potential as an anti-inflammatory agent. Further investigations could explore its efficacy in other disease models, such as various cancer cell lines, or its antimicrobial and antifungal properties, which have been reported for similar imidazole-containing compounds.[1][3] Structure-activity relationship (SAR) studies, by synthesizing and testing derivatives, could also be a valuable next step in optimizing the therapeutic potential of this promising chemical scaffold.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. [Link]

  • Imidazole: Having Versatile Biological Activities - SciSpace. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. [Link]

  • This compound | C9H7ClN2 | CID 242948 - PubChem. [Link]

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The Versatile Scaffold: Application Notes and Protocols for 2-(4-chlorophenyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(4-chlorophenyl)-1H-imidazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow for diverse biological activities, making it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of derivatives based on this core structure, tailored for researchers, scientists, and drug development professionals.

Introduction to the this compound Core

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine.[1][2] The presence of the 2-(4-chlorophenyl) substituent imparts specific physicochemical properties that enhance its drug-like characteristics. The chlorine atom at the para position of the phenyl ring can influence the molecule's electronics, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[3] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antifungal effects.[1][3][4]

Synthesis of the this compound Scaffold

The most common and versatile method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction.[5] This one-pot, multi-component reaction offers a straightforward approach to the imidazole core. For the synthesis of derivatives bearing the 2-(4-chlorophenyl) group, 4-chlorobenzaldehyde is a key starting material.

Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from the Radziszewski reaction for the synthesis of a representative 2,4,5-trisubstituted imidazole.[1]

Materials:

  • Benzil

  • 4-chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a 100 mL round bottom flask, combine equimolar quantities of benzil (e.g., 2.10 g, 10 mmol), 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol), and a molar excess of ammonium acetate (e.g., 7.71 g, 100 mmol).

  • Add glacial acetic acid (e.g., 30 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing cold water (e.g., 200 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

  • Neutralize the product by washing with a 5% ammonium hydroxide solution.[1]

  • Recrystallize the crude product from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

  • Dry the purified crystals in a vacuum oven.

Application I: Anti-inflammatory Activity

Derivatives of this compound have shown significant potential as anti-inflammatory agents.[4] One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6][7]

Mechanism of Action: COX Inhibition and p38 MAP Kinase Modulation

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[8] Several imidazole-based compounds have been identified as selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs.[6][9]

Furthermore, some 2-aryl-imidazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[4] By binding to the ATP-binding pocket of p38α MAP kinase, these compounds can modulate inflammatory responses.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAP Kinase Cascade cluster_downstream Downstream Effects Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory_Cytokines->MAPKKK Stress Cellular Stress Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Imidazole_Compound This compound Derivative Imidazole_Compound->p38_MAPK inhibits

Caption: p38 MAP Kinase signaling pathway and inhibition by imidazole derivatives.

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.[10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Standard drug (e.g., Indomethacin or Diclofenac Sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Control (vehicle), Standard, and Test compound groups (different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Imidazole Derivatives
CompoundDose (mg/kg)% Inhibition of Edema (at 4h)Reference
Indomethacin (Standard)1071.56[1]
Derivative 4a (R=phenyl)5040.81[1]
Derivative 4b (R=4-methoxyphenyl)5041.90[1]
Derivative 4e (R=4-chlorophenyl) 50 83.40 [1]

Application II: Anticancer Activity

The 2-aryl-imidazole scaffold is also a promising pharmacophore for the development of anticancer agents.[13] Derivatives have shown cytotoxic effects against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for some anticancer imidazole derivatives is the inhibition of tubulin polymerization.[14] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Polymerization->Apoptosis Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Cell_Division Mitotic Spindle Formation & Cell Division Microtubule->Cell_Division GDP_Tubulin αβ-Tubulin Dimers (GDP-bound) Depolymerization->GDP_Tubulin Imidazole_Compound This compound Derivative Imidazole_Compound->Polymerization inhibits

Caption: Inhibition of tubulin polymerization by 2-aryl-imidazole derivatives.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][15][16][17]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Application III: Antifungal Activity

Imidazole-based compounds are well-established antifungal agents, with many commercially available drugs belonging to this class.[3] Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[3] Ergosterol is an essential component of the fungal cell membrane.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[18][19]

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (buffered with MOPS)

  • Test compound (dissolved in DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound and the standard drug in the RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Data Presentation: Antifungal Activity of Imidazole Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
Fluconazole (Standard)Candida albicans8[3]
Derivative ACandida albicans16[3]
Derivative BCandida albicans4[3]
Fluconazole (Standard)Aspergillus niger16[3]
Derivative AAspergillus niger32[3]
Derivative BAspergillus niger8[3]

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research should focus on exploring further structure-activity relationships, optimizing pharmacokinetic properties, and elucidating the detailed molecular mechanisms of action to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Ahsan, M. J., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(1), 343-351.
  • Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Journal of Molecular Structure, 1301, 137350.
  • Gautam, M. K., et al. (2019). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Probiotics and Antimicrobial Proteins, 11(3), 998-1006.
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  • Jahan, N., et al. (2021). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats.
  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 27(23), 8308.
  • MDPI. (n.d.). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents: An update on recent studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and... Retrieved from [Link]

  • Shrivastava, S., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s).
  • Soliman, A. M., et al. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 26(16), 4933.
  • Wang, Y., et al. (2016). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. ACS Medicinal Chemistry Letters, 7(10), 921-926.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
  • ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]

  • Fachin, A. L., et al. (2007). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 45(6), 1999-2001.
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Sources

Title: Accelerated Synthesis of 2-(4-chlorophenyl)-1H-imidazole Analogs via Microwave-Assisted One-Pot Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(4-chlorophenyl)-1H-imidazole and its analogs using Microwave-Assisted Organic Synthesis (MAOS). The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthesis methods often require long reaction times and harsh conditions. MAOS presents a green, efficient, and rapid alternative, significantly accelerating reaction rates and often improving yields.[3][4][5] This guide details the underlying principles of microwave chemistry, a validated step-by-step protocol for a representative synthesis, methodologies for analog generation, and characterization data. The protocols described herein are designed to be robust and reproducible for researchers in drug discovery and process development.

The Scientific Rationale: Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis is a "green" technology that leverages the ability of microwave irradiation to rapidly heat a reaction mixture.[6] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave energy couples directly with molecules in the reaction, leading to efficient and uniform volumetric heating.[7][8] This direct energy transfer is responsible for the dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[9][10]

The primary heating mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation causes intense molecular friction, which generates heat.[8][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ammonium acetate), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which disrupt the molecular structure and generate heat.[11]

This rapid, "in-core" heating not only speeds up the reaction but can also lead to higher product yields and purity by minimizing the formation of byproducts that may occur during prolonged heating.[4]

Reaction Scheme and Mechanism: The Radziszewski Reaction

The synthesis of 2,4,5-trisubstituted imidazoles, such as this compound, is typically achieved via a one-pot, three-component condensation known as the Debus-Radziszewski reaction.[12][13] This reaction involves a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

General Reaction Scheme:

Radziszewski_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product R1_diketone 1,2-Diketone (e.g., Benzil) Microwave Microwave Irradiation (Solvent or Solvent-Free) R1_diketone->Microwave R2_aldehyde Aldehyde (e.g., 4-Chlorobenzaldehyde) R2_aldehyde->Microwave R3_ammonia Ammonia Source (e.g., Ammonium Acetate) R3_ammonia->Microwave Imidazole 2,4,5-Trisubstituted Imidazole Microwave->Imidazole

Caption: Microwave-assisted Radziszewski imidazole synthesis.

The mechanism involves the initial condensation of the 1,2-dicarbonyl compound with ammonia to form a diimine intermediate. Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then react and cyclize, followed by an oxidation/dehydration step to yield the final aromatic imidazole ring. The high temperatures achieved rapidly under microwave irradiation drive these condensation and cyclization steps to completion efficiently.

Application Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol provides a validated method for the synthesis of a representative compound. It can be readily adapted for various analogs by substituting the aldehyde.

Materials & Equipment
  • Reagents:

    • Benzil (1.0 mmol)

    • 4-Chlorobenzaldehyde (1.0 mmol)

    • Ammonium acetate (2.5 mmol)

    • Glacial Acetic Acid (optional catalyst, ~5 mol%) or other reported catalysts.[7] Many protocols also work well under catalyst-free conditions.[14]

    • Ethanol (for recrystallization)

    • Ethyl acetate and Petroleum ether (for TLC)

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave) equipped with pressure and temperature sensors.[15]

    • 10 mL microwave process vial with a magnetic stir bar.

    • Standard laboratory glassware (beakers, Büchner funnel).

    • TLC plates (silica gel GF254).

    • Melting point apparatus.

Critical Safety Precautions
  • Pressure Hazard: Reactions in sealed microwave vials are heated well above the solvent's boiling point, generating significant internal pressure (7-15 bar).[15] Never exceed the maximum recommended volume for the vial.

  • Specialized Equipment: Do NOT use a domestic microwave oven. Laboratory microwave reactors are designed with safety interlocks and real-time monitoring of temperature and pressure to prevent accidents.[16][17]

  • Cooling: Always allow the reaction vial to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor and opening it.[15]

  • Chemical Handling: Work within a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: To a 10 mL microwave process vial, add benzil (1.0 mmol, 210.2 mg), 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), and ammonium acetate (2.5 mmol, 192.7 mg).

  • Solvent/Catalyst Addition: For a solvent-free reaction, ensure the components are well-mixed.[14] Alternatively, a minimal amount of a high-boiling polar solvent like DMF or glacial acetic acid can be added.

  • Microwave Irradiation:

    • Seal the vial securely with the appropriate cap.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 120-150 °C (ramp time ~2 min)

      • Power: 150-200 W (dynamic power control to maintain temperature)

      • Hold Time: 3-5 minutes

      • Stirring: On

  • Reaction Monitoring & Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Open the vial carefully in a fume hood.

    • Monitor the reaction completion by TLC (e.g., 9:1 petroleum ether: ethyl acetate eluent) to ensure the disappearance of starting materials.[14]

    • Pour the cooled reaction mixture into ice-cold water (~50 mL).

    • A solid precipitate will form. Stir for 10-15 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any residual ammonium acetate.

    • Purify the crude product by recrystallization from hot ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as a crystalline solid.[14]

  • Characterization: Dry the purified product and determine its melting point, yield, and confirm its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Workflow and Data

The overall process from preparation to analysis is streamlined for high-throughput analog synthesis.

Experimental_Workflow A 1. Reagent Preparation (Diketone, Aldehyde, NH4OAc) B 2. Load & Seal Microwave Vial A->B C 3. Microwave Irradiation (Set Temp, Power, Time) B->C D 4. Cooling & Depressurization C->D E 5. Reaction Work-up (Precipitation in H2O) D->E F 6. Isolation & Purification (Filtration & Recrystallization) E->F G 7. Product Characterization (NMR, MS, MP) F->G

Caption: General workflow for microwave-assisted imidazole synthesis.

Representative Data for Analog Synthesis

The described protocol is highly versatile. By substituting 4-chlorobenzaldehyde with other aromatic or heteroaromatic aldehydes, a diverse library of analogs can be rapidly synthesized.

EntryAldehyde UsedProductMW Time (min)Yield (%)
1Benzaldehyde2,4,5-Triphenyl-1H-imidazole2-395
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole1.5-398
34-Methylbenzaldehyde2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole2-394
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole2-396
52-Furaldehyde2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole3-490

Yields and times are representative and based on literature data.[14][18] Optimization may be required for specific substrates.

Conclusion

Microwave-assisted synthesis provides a superior, time-efficient, and high-yield pathway for the production of this compound and its analogs.[19] This approach aligns with the principles of green chemistry by reducing reaction times and often minimizing solvent use.[3][20] The protocol detailed here is robust and easily adaptable, making it an invaluable tool for researchers in medicinal chemistry and drug discovery who require rapid access to diverse molecular scaffolds for biological screening.

References

  • A Convenient Approach for the Synthesis of Imidazole Derivatives Using Microwaves. Der Pharma Chemica. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Sciences and Biotechnology. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (PMC). [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis Group. [Link]

  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Aureus Publishing. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information (PMC). [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Asian Journal of Chemistry. [Link]

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Application Notes and Protocols for the Development of Antifungal Agents Based on 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-(4-chlorophenyl)-1H-imidazole

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. This necessitates the urgent development of novel antifungal agents with improved efficacy and broader spectra of activity. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with notable examples including ketoconazole and miconazole. These agents primarily exert their effect through the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to a compromised fungal cell membrane, ultimately inhibiting growth and proliferation.

This document provides a comprehensive guide for researchers interested in the development of antifungal agents based on the this compound core structure. We will detail its synthesis, delve into its mechanism of action, provide standardized protocols for evaluating its antifungal efficacy, and discuss the structure-activity relationships that can guide the design of more potent derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. A variation of this reaction can be adapted for the synthesis of this compound. The following protocol describes a general procedure.

Protocol: One-Pot Synthesis

This protocol outlines a one-pot synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a derivative that demonstrates the core synthetic strategy.[2]

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of benzil and 4-chlorobenzaldehyde in glacial acetic acid.

  • Add an excess of ammonium acetate (approximately 3-4 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR: To confirm the presence and arrangement of protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Antifungal Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.

The key steps in the mechanism are:

  • Inhibition of Lanosterol 14α-demethylase: The imidazole nitrogen atom (N3) coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol.

  • Depletion of Ergosterol: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: Concurrently, there is an accumulation of lanosterol and other 14α-methylated sterol precursors.

  • Disruption of Membrane Integrity: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of Fungal Growth: The compromised cell membrane ultimately inhibits fungal growth and replication.

Antifungal_Mechanism cluster_FungalCell Fungal Cell cluster_DrugAction Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Natural Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporates into CYP51->Ergosterol Catalyzes Conversion DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) CYP51->DisruptedMembrane Ergosterol Depletion Imidazole This compound Imidazole->CYP51 Inhibits

Antifungal Mechanism of this compound.

Antifungal Susceptibility Testing

To evaluate the antifungal potential of this compound and its derivatives, standardized in vitro susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M38-A2)

This protocol is a general guideline for testing against filamentous fungi and can be adapted for yeasts.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • This compound (test compound)

  • Standard antifungal drug (e.g., Fluconazole, Voriconazole) as a positive control

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a specific turbidity corresponding to a known cell concentration using a spectrophotometer.

    • Dilute the adjusted inoculum in RPMI 1640 medium to the final desired concentration.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the antifungal agent dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35 °C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

    • Growth inhibition can be assessed visually or by using a microplate reader to measure absorbance.

Broth_Microdilution_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A1 Prepare Fungal Inoculum B1 Inoculate 96-well Plate A1->B1 A2 Prepare Drug Dilutions A2->B1 B2 Incubate at 35°C B1->B2 C1 Read Results (Visually or Spectrophotometrically) B2->C1 C2 Determine MIC C1->C2

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Antifungal Activity Data

While specific MIC values for the parent compound this compound are not extensively reported in the literature, data from derivatives provide an indication of its potential antifungal activity. The table below summarizes representative MIC values for related imidazole compounds against common fungal pathogens.

Fungal SpeciesImidazole DerivativeMIC Range (µg/mL)Reference
Candida albicansAmide imidazole derivatives0.5 - 8[1]
Candida tropicalisAmide imidazole derivatives4 - 32[1]
Candida parapsilosisAmide imidazole derivatives32[1]
Aspergillus nigerVarious azoles0.25 - >256[3]
Aspergillus fumigatusVarious azoles0.12 - >256[3]

Note: The antifungal activity of this compound is expected to be moderate, and chemical modifications are likely required to enhance its potency.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the antifungal activity of the this compound scaffold. Modifications at various positions of the imidazole and phenyl rings can significantly impact potency, spectrum of activity, and pharmacokinetic properties.

Key considerations for SAR studies include:

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups, such as the chloro group in the parent compound, are often beneficial for activity. Exploring other halogens (F, Br) or electron-withdrawing groups (NO₂, CF₃) at different positions (ortho, meta, para) can modulate activity.

  • Substitutions on the Imidazole Ring: Alkylation or arylation at the N1 position of the imidazole ring can lead to more potent compounds. The nature of the substituent at N1 can influence interactions with the active site of CYP51 and affect the compound's physicochemical properties.

  • Modifications at C4 and C5: Introducing substituents at the C4 and C5 positions of the imidazole ring can also impact antifungal activity, though these positions are often less explored than the N1 and 2-phenyl positions.

SAR_Diagram cluster_Core Core Scaffold cluster_Modifications Modification Points cluster_Outcome Potential Outcomes Core This compound R1 N1-Substitution (e.g., Alkyl, Aryl) Core->R1 Modify R2 2-Phenyl Ring Substitutions (e.g., Halogens, NO₂, CF₃) Core->R2 Modify R3 C4/C5-Substitutions Core->R3 Modify Outcome1 Enhanced Potency R1->Outcome1 Outcome3 Improved Pharmacokinetics R1->Outcome3 R2->Outcome1 Outcome2 Broader Spectrum R2->Outcome2 R3->Outcome1

Structure-Activity Relationship (SAR) of this compound.

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel antifungal agents. Its straightforward synthesis and well-understood mechanism of action make it an attractive scaffold for medicinal chemistry campaigns. Future research should focus on systematic SAR studies to identify derivatives with enhanced potency and a broader spectrum of activity, particularly against clinically relevant and drug-resistant fungal strains. In vivo studies will also be essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of promising lead compounds.

References

  • Polshettiwar, V. et al. (2006). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 237-244.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534.
  • Zhang, Y. et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. European Journal of Medicinal Chemistry, 285, 116256.
  • Tan, T. Y. et al. (2024). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples.

Sources

Application Notes and Protocols: 2-(4-chlorophenyl)-1H-imidazole in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative

2-(4-chlorophenyl)-1H-imidazole is a versatile heterocyclic compound that is gaining significant traction in the field of material science. Its unique molecular structure, featuring a reactive imidazole ring and a stable chlorophenyl group, imparts a range of desirable properties that can be harnessed for the development of advanced materials. The lone pair of electrons on the nitrogen atoms of the imidazole ring allows for strong interactions with metal surfaces, making it an effective corrosion inhibitor.[1] Furthermore, the aromatic nature of the molecule and the potential for functionalization at the nitrogen positions make it a valuable building block for the synthesis of novel polymers, coordination compounds, and functional coatings. This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, exploring the multifaceted utility of this compound.

I. Synthesis of this compound and its Derivatives

The foundation of any material science application lies in the reliable synthesis of the core compound. Several methods have been reported for the synthesis of this compound and its derivatives. A common and effective approach involves a one-pot condensation reaction.[2][3]

Protocol 1: One-Pot Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[2]

This protocol outlines a straightforward method for synthesizing a triphenyl-substituted derivative of this compound, which can serve as a precursor for further functionalization.

Materials:

  • Benzil (1 equivalent)

  • 4-chlorobenzaldehyde (1 equivalent)

  • Ammonium acetate (excess)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve benzil and 4-chlorobenzaldehyde in glacial acetic acid.

  • Add an excess of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Filter the crude product and wash it with distilled water.

  • Neutralize the filtrate with a dilute ammonium hydroxide solution to precipitate any remaining product.

  • Combine the precipitates and recrystallize from hot ethanol to obtain purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Characterization: The synthesized compound should be characterized using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the molecular structure.

  • FTIR spectroscopy to identify functional groups.

  • Mass spectrometry to determine the molecular weight.

II. Application as a Corrosion Inhibitor

The imidazole moiety is well-known for its ability to inhibit the corrosion of various metals and alloys.[1] The nitrogen atoms in the imidazole ring can coordinate with metal ions on the surface, forming a protective film that hinders the corrosion process. This compound and its derivatives have shown promise as effective corrosion inhibitors, particularly for steel in acidic environments.[4]

Mechanism of Corrosion Inhibition

The inhibition of corrosion by imidazole derivatives is primarily attributed to their adsorption onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated imidazole molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.

The presence of the aromatic chlorophenyl group can further enhance the inhibition efficiency by increasing the electron density on the imidazole ring and promoting a more stable and compact protective film.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Methods

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (Tafel Plots) are powerful techniques to evaluate the performance of corrosion inhibitors.[5][6][7]

Materials and Equipment:

  • Working Electrode (e.g., carbon steel coupon)

  • Reference Electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., platinum or graphite rod)

  • Electrochemical workstation (Potentiostat/Galvanostat with EIS capability)

  • Glass electrochemical cell

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound (inhibitor)

  • Polishing materials (SiC papers, alumina slurry)

  • Deionized water and acetone for cleaning

Procedure:

  • Electrode Preparation:

    • Mechanically polish the working electrode surface with successively finer grades of SiC paper.

    • Rinse with deionized water and degrease with acetone.

    • Dry the electrode before immersion.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive medium (blank solution).

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for at least 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

    • Record the Nyquist and Bode plots for the blank solution.

    • Introduce the desired concentration of this compound into the cell.

    • Allow the system to stabilize and repeat the EIS measurement.

    • Repeat for a range of inhibitor concentrations.

  • Potentiodynamic Polarization (Tafel Plots):

    • After EIS, perform potentiodynamic polarization by scanning the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

    • Record the polarization curve for the blank and inhibitor-containing solutions.

Data Analysis:

  • EIS:

    • Model the Nyquist plots using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

  • Tafel Plots:

    • Extrapolate the linear Tafel regions of the polarization curves to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Table 1: Example of Corrosion Inhibition Data

Inhibitor Concentration (ppm)Rct (Ω·cm²)IE% (from EIS)icorr (μA/cm²)IE% (from Tafel)
0 (Blank)50-500-
5025080.010080.0
10050090.05090.0
20095094.72595.0

III. Application in Polymer Science: Curing Agent for Epoxy Resins

Imidazole derivatives are widely used as curing agents or accelerators for epoxy resins.[8][9][10] They can initiate the anionic homopolymerization of the epoxy resin, leading to a highly cross-linked and durable network. The reactivity of the imidazole can be tailored by substituents on the ring, allowing for control over the curing process. This compound, with its specific electronic and steric properties, can be explored as a latent curing agent, offering a balance between pot life and curing speed at elevated temperatures.[11]

Protocol 3: Curing of Epoxy Resin with this compound

This protocol provides a general guideline for using this compound as a curing agent for a standard epoxy resin.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (curing agent)

  • Mixing container

  • Stirring rod

  • Vacuum oven or conventional oven

  • Mold for sample preparation

Procedure:

  • Preparation of the Epoxy-Curing Agent Mixture:

    • Determine the desired weight ratio of the epoxy resin to the curing agent. A typical starting point is in the range of 1 to 10 parts per hundred of resin (phr).

    • Preheat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.

    • Add the powdered this compound to the warm epoxy resin.

    • Stir the mixture thoroughly until the curing agent is completely dissolved and a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing Process:

    • Pour the bubble-free mixture into a preheated mold.

    • Place the mold in an oven and cure at a specific temperature and time. The optimal curing schedule will depend on the desired properties and should be determined experimentally (e.g., starting with 120-150 °C for 1-2 hours).

    • After the initial cure, a post-curing step at a higher temperature (e.g., 180 °C for 1-2 hours) can be performed to enhance the cross-linking density and improve the thermal and mechanical properties of the cured material.

  • Characterization of the Cured Epoxy:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of cure.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cured polymer.

    • Mechanical Testing: To measure properties such as tensile strength, flexural strength, and hardness.

IV. Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Conceptual Protocol 4: Solvothermal Synthesis of a MOF using this compound as a Linker

This conceptual protocol outlines the general steps for exploring the synthesis of a MOF using this compound.

Materials:

  • This compound (organic linker)

  • Metal salt (e.g., Zinc nitrate, Copper nitrate)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, Diethylformamide - DEF)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a small vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter to be varied.

  • The solution may be sonicated to ensure complete dissolution.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF product may have formed. Isolate the crystals by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Characterization of the MOF:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent loss.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzil Benzil Mixing Mixing in Glacial Acetic Acid Benzil->Mixing Chlorobenzaldehyde 4-chlorobenzaldehyde Chlorobenzaldehyde->Mixing AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mixing Reflux Reflux (4-6h) Mixing->Reflux Precipitation Precipitation in Water Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct 2-(4-chlorophenyl)-4,5- diphenyl-1H-imidazole Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Corrosion_Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule MetalSurface Metal Surface (e.g., Steel) Imidazole This compound ProtectiveFilm Protective Adsorbed Film Imidazole->ProtectiveFilm Adsorption (Chemisorption/ Physisorption) ProtectiveFilm->MetalSurface CorrosiveEnvironment Corrosive Environment (e.g., Acidic Solution) CorrosiveEnvironment->MetalSurface Blocks Attack

Caption: Mechanism of corrosion inhibition by this compound.

Epoxy_Curing_Process cluster_components Components cluster_process Process cluster_product Product EpoxyResin Epoxy Resin (DGEBA) Mixing Mixing & Degassing EpoxyResin->Mixing CuringAgent 2-(4-chlorophenyl)- 1H-imidazole CuringAgent->Mixing Curing Curing (Heat Application) Mixing->Curing CuredEpoxy Cross-linked Epoxy Polymer Curing->CuredEpoxy

Caption: Workflow for curing epoxy resin with this compound.

V. Conclusion and Future Outlook

This compound is a promising and versatile molecule for a range of applications in material science. Its efficacy as a corrosion inhibitor is well-supported, and its potential as a curing agent for epoxy resins and a building block for MOFs is significant. The protocols provided in this guide offer a starting point for researchers to explore and harness the properties of this compound. Future research could focus on the synthesis of novel derivatives with enhanced properties, the development of functional coatings and smart materials, and a deeper investigation into the structure-property relationships of polymers and MOFs derived from this imidazole core. The continued exploration of this compound and its analogues is poised to contribute to the advancement of high-performance materials.

References

  • Dominguez Olivo, J. M., Cao, S., Young, D., & Nesic, S. (2020). Effect of the Addition of Corrosion Inhibitor in the... Conference Paper.
  • Yulizar, Y., Novera, M., & Bendiyasa, I. (2020).
  • Hou, B., et al. (2021). Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. Journal of Molecular Liquids.
  • Sun, Y., et al. (2016).
  • Sari, E. N., et al. (2014). The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. ITB Journal of Science.
  • El-Haddad, M. M., et al. (2020). Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies.
  • Bang, H. Q., Van, N. H., & Anh, N. D. (2024). Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. Journal of Military Science and Technology.
  • Ju, H., & Kim, J. (2009). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.
  • Kim, D., et al. (2021).
  • Simonović, A. T., et al. (2021). The inhibition efficiency as a function of imidazole derivative and...
  • Iftikhar, A., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica.
  • Benchchem. (n.d.). Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition Studies. Benchchem.
  • Oliveira, B., Cardoso, E., & Santana, J. (2025). Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Open Journal of Yangtze Oil and Gas.
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.
  • Simonović, A. T., et al. (2021). Theoretical investigation of corrosion inhibition effect of imidazole and its derivatives on mild steel using cluster model.
  • Li, K. (2018). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship.org.
  • IJCRT. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. IJCRT.org.
  • Ouakki, M., et al. (2025). High-efficiency imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acid: Experimental and theoretical analysis. Semantic Scholar.
  • Google Patents. (2018). EPOXY RESIN COMPOSITION, PREPREG, FIBER-REINFORCED COMPOSITE MATERIAL, AND METHOD FOR PRODUCING SAME.
  • Wang, C.-C., et al. (2015). Synthesis and characterization of two new metal–organic frameworks with interpenetrated structures and luminescent properties.
  • Google Patents. (2007). Poly imidazole and preparation method thereof.
  • Google Patents. (1987). Novel imidazole compounds, process for synthesis thereof, and method of curing epoxy resins using said compounds.
  • Bastos, A. C., et al. (2007). Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper.
  • Evonik. (n.d.). Imidazole Curing Agents for Epoxy Resins. Evonik.
  • Wang, J., et al. (2018). A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. PMC.
  • Molbank. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • ChemicalBook. (2020). Application of 2-Phenylimidazole as the curing agent of epoxy. ChemicalBook.
  • Roy, S., et al. (2018). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI.
  • Al-Maythalony, B. A., & Al-Mohaimeed, A. M. (2023).
  • Caloong Chemical Co., Ltd. (2025). Imidazole-Based Curing Agents for Epoxy Systems. Caloong Chemical Co., Ltd.
  • Bagwan, S. M., et al. (2022).
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  • Zhou, J., Ming, F., & Liang, H. (2025). Application of functional coatings in water electrolyzers and fuel cells. PubMed.
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"In vitro" antiproliferative activity of "2-(4-chlorophenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Evaluating the "In Vitro" Antiproliferative Activity of 2-(4-chlorophenyl)-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Imidazole Scaffolds in Oncology

The imidazole ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities allow it to interact with a diverse array of biological targets.[1] In oncology, imidazole-based compounds have emerged as promising therapeutic agents, with derivatives demonstrating the ability to induce apoptosis, trigger cell-cycle arrest, and inhibit critical signaling kinases.[2]

This guide focuses on this compound, a specific derivative featuring a chlorophenyl substitution at the C-2 position. This substitution is of particular interest as halogenated phenyl rings can significantly modulate a compound's lipophilicity, membrane permeability, and binding interactions within target proteins, often enhancing biological activity.[2] While extensive data on this specific molecule is nascent, related structures have been synthesized and evaluated, providing a compelling rationale for its investigation.[3][4] For instance, studies on more complex 2,4,5-triaryl-1H-imidazoles have shown that substitutions on the C-2 phenyl ring are critical determinants of antiproliferative efficacy.[5][6]

This document serves as both a strategic overview and a practical guide for researchers aiming to rigorously assess the in vitro antiproliferative potential of this compound. We will detail the necessary protocols, explain the scientific reasoning behind key experimental choices, and provide a framework for data interpretation, empowering researchers to generate robust and reliable findings.

Core Principles of Antiproliferative Activity Assessment

The primary goal of an in vitro antiproliferative assay is to determine a compound's ability to inhibit the growth and division of cancer cells. The most common metric derived from these assays is the Half-Maximal Inhibitory Concentration (IC50) , which represents the concentration of the compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher potency.

The selection of appropriate cancer cell lines is a critical first step. A well-chosen panel should ideally include representatives from different cancer types to assess the breadth of the compound's activity. Based on literature precedence for testing novel imidazole derivatives, a standard initial screening panel often includes:

  • MCF-7 (Breast Adenocarcinoma)

  • A549 (Non-small Cell Lung Carcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • HepG2 (Hepatocellular Carcinoma)[2][7]

The choice of assay methodology is equally important. While several methods exist, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric assay for assessing metabolic activity as a proxy for cell viability.[8] The protocol described herein will focus on this method.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for evaluating the antiproliferative activity of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (e.g., in DMSO) Seed Seed Cells into 96-Well Plates Cells Cancer Cell Line Culture & Maintenance Cells->Seed Treat Treat with Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT_add Add MTT Reagent Incubate->MTT_add MTT_incubate Incubate (2-4 hours) for Formazan Crystal Formation MTT_add->MTT_incubate Solubilize Solubilize Crystals (e.g., with DMSO or SDS) MTT_incubate->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G cluster_mechanisms Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 2-(4-chlorophenyl) -1H-imidazole Kinase Protein Kinases (EGFR, VEGFR, etc.) Compound->Kinase Inhibition Tubulin Microtubule Dynamics Compound->Tubulin Disruption Apoptosis Apoptotic Pathways (e.g., Bcl-2/Bax) Compound->Apoptosis Modulation CellCycle Cell Cycle Checkpoints (G2/M Arrest) Compound->CellCycle Interference Prolif Inhibition of Proliferation Kinase->Prolif leads to Arrest Cell Cycle Arrest Tubulin->Arrest Apop_ind Induction of Apoptosis Apoptosis->Apop_ind CellCycle->Arrest Arrest->Prolif contributes to Apop_ind->Prolif contributes to

Caption: Potential Mechanisms for Imidazole Anticancer Activity. [1][2][9]

Conclusion and Future Directions

The protocol and framework presented here provide a robust system for the initial evaluation of this compound as a potential antiproliferative agent. By adhering to these methodologies, researchers can generate reliable IC50 data across a panel of cancer cell lines. Positive results from this primary screening would justify progression to more advanced studies, including:

  • Cell Cycle Analysis: To determine if the compound induces arrest at specific phases (e.g., G2/M). [10]* Apoptosis Assays: (e.g., Annexin V/PI staining) to confirm if cell death occurs via programmed apoptosis. [7]* Kinase Inhibition Profiling: To identify specific protein kinase targets. [2]* In Silico Docking Studies: To predict binding modes and interactions with potential targets. [11] This systematic approach ensures that promising compounds are thoroughly characterized, paving the way for further preclinical development.

References

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  • Title: 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole hydrochloride.
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  • Title: 1-Methyl-2-(4-chlorophenyl)-1H-imidazole.
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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We have structured this guide in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Overview of the Primary Synthetic Route: The Radziszewski Reaction

The most common and historically significant method for synthesizing 2,4,5-trisubstituted imidazoles, including this compound derivatives, is the Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (4-chlorobenzaldehyde), and an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.[1][2][3] The reaction's efficiency and atom economy make it an attractive choice for laboratory and commercial synthesis.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. We explain the causality behind these issues and provide actionable solutions.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

Answer: Low yield is a frequent issue that can often be traced back to several key factors related to reagents and reaction conditions.

  • Reagent Purity and Integrity:

    • Aldehyde Oxidation: 4-chlorobenzaldehyde is susceptible to oxidation to 4-chlorobenzoic acid upon prolonged exposure to air. The presence of this carboxylic acid impurity can interfere with the reaction. It is crucial to use a pure, freshly opened, or properly stored aldehyde.

    • Ammonia Source: Ammonium acetate is highly hygroscopic. The presence of excess water can hinder the condensation steps. While the reaction can tolerate some water, using anhydrous ammonium acetate or drying it before use is recommended. Furthermore, a sufficient excess (often 2-3 equivalents or more) is necessary to drive the reaction equilibrium towards the product.[4]

    • Dicarbonyl Source: If you are using a precursor like benzil, ensure its purity. Impurities can lead to unwanted side products.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction typically requires heating to reflux in glacial acetic acid (around 118 °C).[5] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of reactants or the formation of tar-like byproducts.

    • Reaction Time: This is not a rapid reaction. It often requires several hours (e.g., 3-5 hours) at reflux to proceed to completion.[5][6] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Ineffective Work-up Procedure:

    • Precipitation: The product is typically isolated by pouring the cooled reaction mixture into a large volume of cold water, which causes the imidazole derivative to precipitate.[5] If the product is not crashing out effectively, it may be due to insufficient cooling or an incorrect solvent/water ratio.

    • Loss During Neutralization/Washing: After filtration, the crude product is often washed or neutralized with a weak base like a 5% ammonium hydroxide solution to remove residual acetic acid.[5] If too strong a base or improper washing techniques are used, some product may be lost.

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent 1. Verify Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Work-up Protocol start->workup sub_reagent1 Use fresh 4-chlorobenzaldehyde reagent->sub_reagent1 Aldehyde Purity sub_reagent2 Ensure excess, dry ammonium acetate reagent->sub_reagent2 Ammonia Source sub_cond1 Confirm reflux temp. (~118 °C in Acetic Acid) conditions->sub_cond1 Temperature sub_cond2 Monitor by TLC to ensure completion (3-5+ hours) conditions->sub_cond2 Duration sub_cond3 Consider microwave irradiation for faster reaction conditions->sub_cond3 Alternative Energy sub_workup1 Precipitate in large volume of ice-cold water workup->sub_workup1 Isolation sub_workup2 Careful neutralization with dilute NH4OH workup->sub_workup2 Purification

Caption: A decision tree for troubleshooting low product yield.

Question 2: My final product is impure, and recrystallization is inefficient. What are the likely impurities and how can I minimize them?

Answer: Purity issues often stem from side reactions or incomplete purification.

  • Source of Impurities:

    • Self-Condensation: Aldehydes can undergo self-condensation reactions under acidic conditions.

    • Incomplete Reaction: Unreacted starting materials, particularly benzil or other dicarbonyl compounds, can co-precipitate with the product.

    • Over-alkylation: If the reaction conditions are not controlled, the N-H of the newly formed imidazole ring can sometimes be alkylated, though this is less common in this specific synthesis.

  • Strategies for Minimizing Impurities:

    • Stoichiometric Control: Ensure the molar ratios of your reactants are accurate. While ammonium acetate is used in excess, the aldehyde and dicarbonyl should be carefully measured.

    • Controlled Addition: For some variations of this synthesis, slow, dropwise addition of one reactant to the heated mixture can help maintain a low instantaneous concentration and reduce side reactions.

    • Alternative Purification: If recrystallization from a single solvent (like ethanol) is not effective, consider a two-solvent system or column chromatography. For the related compound 2-(4-chlorophenyl)-4-phenyl-1H-imidazole, a mobile phase of 10% ethyl acetate in hexane has been reported to be effective for chromatographic purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Radziszewski synthesis?

A1: While the exact mechanism is not definitively proven, it is generally accepted to occur in two primary stages.[8] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and aromatization (oxidation) to yield the final imidazole ring.[1][3]

Proposed Radziszewski Reaction Mechanism

G Reactants 1,2-Dicarbonyl + 2 NH3 + Aldehyde Diimine Diimine Intermediate Reactants->Diimine Step 1 Condensation Condensation with Aldehyde & Cyclization Diimine->Condensation Step 2 Product 2-(4-chlorophenyl) -1H-imidazole (after oxidation) Condensation->Product

Caption: Simplified mechanism of the Radziszewski imidazole synthesis.

Q2: Are there greener or more efficient alternatives to refluxing in glacial acetic acid?

A2: Yes, modern synthetic chemistry has explored several avenues to improve upon the classical method.

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields. This method can sometimes be performed under solvent-free conditions, enhancing its green credentials.[9][10]

  • Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote the reaction at room temperature, avoiding the need for high-temperature reflux and reducing the formation of thermal byproducts.[11]

  • Alternative Catalysts: While glacial acetic acid serves as both solvent and catalyst, heterogeneous catalysts like zeolites (e.g., H-ZSM-22) have been used to facilitate the reaction, often with easier work-up and catalyst recovery.[12]

Q3: Can I synthesize this compound without a 1,2-dicarbonyl precursor like benzil?

A3: Yes, while the Radziszewski reaction is common for tri-substituted imidazoles, other routes exist for di-substituted imidazoles. For instance, one alternative pathway involves the dehydrogenation of a 2-(4-chlorophenyl)-Δ2-imidazoline precursor. This oxidation can be achieved using reagents like dimethyl sulfoxide (DMSO) or palladium on carbon (Pd/C).[13][14] This method is particularly useful when a specific substitution pattern is desired that is not easily accessible through the multi-component Radziszewski approach.

Experimental Protocols

Here we provide a standard protocol based on literature and an example of an optimized, greener alternative.

Protocol 1: Classical Synthesis via Reflux in Acetic Acid

This protocol is adapted from established literature procedures for synthesizing 2,4,5-trisubstituted imidazoles.[5][6]

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Benzil1.0210.23102.10 g
4-Chlorobenzaldehyde1.0140.57101.41 g
Ammonium Acetate5.077.08503.85 g
Glacial Acetic Acid-60.05-30 mL

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (2.10 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting aldehyde is consumed (typically 3-5 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

  • Neutralization: Suspend the crude solid in a 5% aqueous ammonium hydroxide solution and stir for 15 minutes to remove residual acetic acid. Filter the solid again, wash with water until the filtrate is neutral, and dry thoroughly.

  • Purification: Recrystallize the dried solid from absolute ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as a crystalline solid.[5]

Protocol 2: Ultrasound-Assisted "Green" Synthesis

This protocol is adapted from a greener methodology for synthesizing related 2-aryl-4-phenyl-1H-imidazoles.[11] It uses phenylglyoxal instead of benzil and proceeds at room temperature.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Phenylglyoxal Monohydrate1.0152.1550.76 g
4-Chlorobenzaldehyde1.0140.5750.70 g
Ammonium Acetate3.077.08151.16 g
Methanol-32.04-10 mL

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, dissolve 4-chlorobenzaldehyde (0.70 g, 5 mmol) and ammonium acetate (1.16 g, 15 mmol) in methanol (7 mL).

  • Reaction: Place the flask in an ultrasonic bath. Begin sonication.

  • Addition: Slowly add a solution of phenylglyoxal monohydrate (0.76 g, 5 mmol) in methanol (3 mL) dropwise to the sonicating mixture over 15 minutes.

  • Monitoring: Continue sonication at room temperature and monitor the reaction by TLC (typically complete within 1-2 hours).

  • Isolation & Purification: Upon completion, pour the mixture into cold water. Collect the precipitate by filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol/water if necessary.

Comparison of Synthetic Methods
FeatureProtocol 1: Classical RefluxProtocol 2: Ultrasound-Assisted
Energy Source Thermal (Oil Bath/Mantle)Acoustic (Ultrasonic Bath)
Temperature ~120 °CRoom Temperature
Solvent Glacial Acetic AcidMethanol
Reaction Time 3-5+ Hours1-2 Hours
Pros Well-established, robustFast, energy-efficient, milder conditions
Cons High energy, long time, corrosive solventRequires specific equipment, may need optimization

References

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-. Retrieved from a publicly available research article.
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 7, 2026, from [Link]

  • ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
  • ResearchGate. (n.d.). The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole.
  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
  • Chemical Synthesis Database. (n.d.). This compound.
  • ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
  • BMC Chemistry. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Retrieved from [Link]

  • A pre-print server. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Thieme Connect. (n.d.). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from [Link]

  • IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
  • ResearchGate. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.
  • A pre-print server. (n.d.). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst.

Sources

Technical Support Center: Purification of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.

Section 1: Understanding the Molecule's Purification Profile

Successful purification begins with understanding the physicochemical properties of this compound. Its structure, featuring a basic imidazole ring and a non-polar chlorophenyl group, dictates its behavior in different separation techniques.

  • Basicity: The imidazole ring contains a basic nitrogen atom (the non-protonated one). The pKa of the conjugate acid of a typical imidazole is around 7. This basicity is the cornerstone of purification by acid-base extraction, allowing the molecule to be selectively moved into an aqueous acidic phase as a salt.[1][2]

  • Solubility: The presence of the phenyl group makes the molecule generally soluble in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and hot ethanol.[3][4][5] It has low solubility in non-polar solvents like hexane and is largely insoluble in water in its neutral form.[6][7]

  • Crystallinity: this compound and its derivatives are often crystalline solids, making recrystallization a highly effective method for final purification to achieve high purity.[4][6][8]

Section 2: Common Impurities in Synthesis

The purification strategy must account for the likely impurities from the synthesis. A common synthesis route involves the condensation of 4-chlorobenzaldehyde, benzil (or a similar 1,2-dicarbonyl), and an ammonia source like ammonium acetate.[4][9]

Potential Impurities Include:

  • Unreacted Starting Materials: 4-chlorobenzaldehyde, benzil.

  • Side-Products: Self-condensation products of the aldehyde or other partially reacted intermediates.

  • Catalyst Residues: If a catalyst is used, it may carry over.

These impurities are typically non-basic and can be efficiently removed using methods that exploit the basicity of the imidazole product.

Section 3: Purification Methodologies & Protocols

Based on the compound's properties, three primary purification techniques are recommended. The choice depends on the scale of the reaction and the nature of the impurities.

Method 1: Acid-Base Extraction

This is often the most powerful first-pass purification technique to remove neutral and acidic impurities. It leverages the basicity of the imidazole nitrogen.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. The protonated this compound will transfer to the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional): To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Organic Impurity Removal: Wash the combined aqueous extracts with a small portion of fresh ethyl acetate or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution becomes basic (pH > 8, check with pH paper). The neutral product will precipitate out of the solution.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter with cold deionized water to remove residual salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying. Dry the purified solid under vacuum.

Method 2: Recrystallization

Recrystallization is an excellent final step to achieve high analytical purity, removing minor impurities that may have co-extracted.

  • Solvent Selection: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Dissolution: Heat the mixture on a hot plate with stirring, adding small portions of the solvent until the solid just dissolves completely. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.[2]

Method 3: Silica Gel Chromatography

When dealing with complex mixtures or impurities with similar basicity, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used. Start with a less polar system like Hexane/Ethyl Acetate (e.g., 9:1) and gradually increase the proportion of the more polar solvent (e.g., to 7:3 or 5:5). The ideal solvent system should give the product an Rf value of ~0.3 on a TLC plate.

  • Procedure:

    • Pack a column with silica gel slurried in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Section 4: Visual Workflow Guides

To better illustrate the decision-making process and protocols, refer to the following diagrams.

PurificationDecisionTree start Crude this compound tlc Analyze by TLC/ LCMS start->tlc extraction Acid-Base Extraction tlc->extraction Many impurities (acidic/neutral) chromatography Silica Gel Chromatography tlc->chromatography Complex mixture or close-running spots recrystallization Recrystallization tlc->recrystallization Mostly pure with minor impurities extraction->recrystallization For final polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification strategy.

AcidBaseWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude in EtOAc/DCM add_acid 2. Add 1M HCl (aq) dissolve->add_acid wash_org 4. Organic Layer: Neutral/Acidic Impurities (Discard) back_extract 8. Back-extract with EtOAc dry 9. Dry Organic Layer (Na2SO4) back_extract->dry evaporate 10. Evaporate Solvent dry->evaporate final_product Purified Product evaporate->final_product separate 3. Separate Layers add_acid->separate aqueous_layer 5. Aqueous Layer: Protonated Product basify 7. Basify with NaOH to pH > 8 aqueous_layer->basify precipitate Product Precipitates basify->precipitate separate->wash_org separate->aqueous_layer precipitate->back_extract

Caption: Step-by-step workflow for acid-base extraction.

Section 5: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Problem / Question Probable Cause(s) Recommended Solution(s)
Q1: An emulsion formed during my acid-base extraction and the layers won't separate. - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates.- Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and helps break the emulsion.[2]- Filtration: Filter the entire mixture through a pad of Celite.- Patience: Allow the funnel to stand undisturbed for a longer period.- Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Q2: After neutralizing the acidic extract, my product oiled out instead of precipitating as a solid. - The melting point of the compound is close to room temperature.- Presence of impurities that are depressing the melting point.- Insufficient cooling of the aqueous solution.- Back-Extraction: Instead of filtering, extract the "oily" product into a fresh portion of an organic solvent like ethyl acetate or DCM. Then, wash, dry, and evaporate the solvent.[2]- Scratching: Scratch the inside of the flask with a glass rod at the oil-air interface to induce crystallization.- Seeding: Add a tiny crystal of pure product if available.
Q3: My product yield is very low after recrystallization. - Using too much solvent during the dissolution step.- Cooling the solution too rapidly, trapping the product in the mother liquor.- The chosen solvent is too good, even at low temperatures.- Solvent Reduction: If too much solvent was added, carefully evaporate some of it to re-saturate the solution and attempt cooling again.- Slow Cooling: Ensure the solution cools slowly to room temperature before moving to an ice bath.- Solvent System: Try a two-solvent system. Dissolve in a "good" solvent (like ethanol) and add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[6]
Q4: My TLC plate shows a streak instead of a clean spot. - The sample is too concentrated.- The compound is highly polar and strongly interacting with the silica gel.- The compound is acidic or basic.- Dilute the Sample: Prepare a more dilute solution for spotting.- Modify Eluent: Add a small amount of a polar modifier like methanol (~1%) or a base like triethylamine (~0.5%) to the eluent to improve spot shape for basic compounds.

Section 6: Frequently Asked Questions (FAQs)

Q: What is the best first step for purifying a crude reaction mixture of this compound? A: For most common syntheses, an acid-base extraction is the most efficient first step. It quickly removes the bulk of non-basic starting materials and byproducts, significantly simplifying subsequent purification steps like recrystallization.

Q: My compound is still impure after acid-base extraction and one recrystallization. What should I do? A: If impurities persist, they likely have similar physicochemical properties to your product. In this case, silica gel column chromatography is the recommended next step as it separates compounds based on finer differences in polarity.

Q: How can I confirm the purity and identity of my final product? A: A combination of techniques is best.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in an appropriate solvent system.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure and identify any remaining impurities.[4][10]

Q: Are there any specific stability concerns when handling this compound? A: Imidazoles are generally stable compounds. However, like many organic molecules, they can be sensitive to strong oxidizing agents. For long-term storage, keep the compound in a cool, dry, dark place in a well-sealed container.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • KAPOOR, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate.
  • KAPOOR, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. J-Stage.
  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). RASĀYAN Journal of Chemistry.
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica.
  • Chiappisi, L., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • SIELC Technologies. (2018). 1H-Imidazole, 2-[(4-chlorophenyl)azo]-.
  • Unknown Author. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Domagała, K., et al. (2020). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
  • Unknown Author. (2020). In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?. ResearchGate.
  • Unknown Author. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR.

Sources

Technical Support Center: Stability and Degradation of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(4-chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability and degradation of this compound, offering practical advice in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: Based on the general chemistry of imidazole-containing compounds, the primary factors influencing the stability of this compound are pH, exposure to light, presence of oxidizing agents, and elevated temperatures. The imidazole ring is susceptible to both photodegradation and oxidation.[1][2] The stability can also be affected by the pH of the solution, with potential for hydrolysis under certain conditions.[3]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my stock solution of this compound at room temperature for a few days. What could be the cause?

A2: The appearance of new peaks in your HPLC chromatogram suggests that your compound is degrading. Given that imidazole moieties are sensitive to light, photodegradation is a likely cause if the solution was exposed to ambient light.[1] Oxidation is another possibility, especially if the solvent was not degassed or if the solution was stored for an extended period. To troubleshoot, you should prepare a fresh solution and re-analyze. For storage, it is recommended to use amber vials or wrap your container in aluminum foil to protect it from light and to use degassed solvents. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can also help to minimize degradation.

Q3: My experimental results are inconsistent when working with this compound. Could the stability of the compound be a contributing factor?

A3: Absolutely. Inconsistent results are a common consequence of working with an unstable compound. If the degradation of this compound is not controlled, the effective concentration of your active compound will vary between experiments and even over the course of a single experiment. This can lead to poor reproducibility. It is crucial to establish the stability of your compound under your specific experimental conditions.

Troubleshooting Guide

Issue 1: Rapid loss of parent compound concentration in solution.
  • Possible Cause 1: Photodegradation. The imidazole ring is known to be sensitive to UV and high-intensity visible light.[1]

    • Solution: Protect your solutions from light at all stages of your experiment. Use amber glassware, or wrap your containers with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

  • Possible Cause 2: Oxidative Degradation. The imidazole moiety can be oxidized, especially in the presence of dissolved oxygen or other oxidizing agents.[1]

    • Solution: Use freshly prepared, degassed solvents for your solutions. If your experimental setup allows, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: pH-mediated Hydrolysis. While imidazoles are generally stable to hydrolysis, extreme pH conditions can lead to degradation. Studies on other imidazole-containing compounds have shown pH-dependent degradation.[3]

    • Solution: Buffer your solutions to a pH where the compound is most stable. You may need to perform a pH stability study to determine the optimal pH range for your experiments.

Issue 2: Appearance of unknown peaks in analytical chromatograms.
  • Possible Cause: Formation of Degradation Products. The new peaks are likely degradants of this compound.

    • Solution: To identify the degradation pathway, you can perform forced degradation studies. By intentionally exposing the compound to harsh conditions (acid, base, peroxide, light, heat), you can generate and identify the degradation products, typically using LC-MS. This will help you to understand the degradation profile of your compound and develop analytical methods to monitor these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
  • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (with both UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). LC-MS can be used for the identification of degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for the parent compound under each stress condition.
  • Characterize the major degradation products.

Diagram of the Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photochemical (UV/Vis Light) stock->photo Expose to sampling Time-point Sampling (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc degradation Degradation Profile hplc->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the known reactivity of the imidazole ring, the following degradation pathways for this compound can be postulated:

1. Oxidative Degradation: The imidazole ring can be oxidized, potentially leading to the formation of various oxidized species, including hydroxylated or ring-opened products.

2. Photodegradation: Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products. The specific products will depend on the solvent and the presence of other reactive species.

Diagram of Potential Degradation Pathways:

Degradation_Pathways cluster_stressors cluster_products Potential Degradation Products parent This compound photo_products Photodegradation Products parent->photo_products Photodegradation oxidized_products Oxidized Imidazole Derivatives parent->oxidized_products Oxidation hydrolysis_products Hydrolysis Products parent->hydrolysis_products Hydrolysis light Light (UV/Vis) oxidants Oxidizing Agents (e.g., H2O2) ph Extreme pH

Caption: Potential degradation pathways for this compound.

Data Summary

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (pH < 4) ModerateRing-opened products, hydrolyzed species
Neutral (pH 7) Low to ModerateMinimal degradation expected
Basic (pH > 9) Moderate to HighRing-opened products, hydrolyzed species
Oxidative (H₂O₂) HighHydroxylated imidazoles, ring-opened products
Photolytic (UV/Vis) HighComplex mixture of photodegradation products
Thermal (Elevated Temp.) Dependent on temperatureIsomers, decomposition products

References

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. J Mol Model. 2019 Sep 3;25(9):298. doi: 10.1007/s00894-019-4190-5.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019 Sep;108(9):3101-3109. doi: 10.1016/j.xphs.2019.05.022.
  • This compound | C9H7ClN2. PubChem. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. J. Mater. Chem. A, 2021,9, 1148-1155. doi: 10.1039/D0TA09470F.
  • This compound. Chemical Synthesis Database. [Link]

  • Thermoanalytical studies of imidazole-substituted coordination compounds. Journal of Thermal Analysis and Calorimetry, 107(3), 1167-1173.
  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 2011, 3(6):440-446.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

  • Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Russian Journal of Applied Chemistry, 84(7), 1158-1163.
  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea W
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 2016, 61(4-5), 303-311.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1165.
  • 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. PubChem. [Link]

  • 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. 2022, 2022(2), M1399.
  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. Bulletin of the Korean Chemical Society, 24(11), 1639-1642.
  • Recent advances in the synthesis of imidazoles. Org. Biomol. Chem., 2020,18, 3239-3254.
  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731.
  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. 2018 Jul 31; 3(7): 8182–8190.
  • Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. ResearchGate. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environ Monit Assess. 2015; 187(1): 4160.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. LookChem. [Link]

  • Development and validation of HPLC method for determination of clotrimazole and its two degradation products in spray formulation. ResearchGate. [Link]

  • 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Caloong Chemical Co., Ltd. [Link]

  • Method for preparing 2-phenylimidazole.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2021 Jan; 26(1): 113.

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Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to optimize your experimental outcomes.

The predominant method for synthesizing this class of imidazoles is the Debus-Radziszewski reaction, a multicomponent condensation that brings together a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2] While robust, this reaction is known for producing byproducts that can complicate purification and reduce yields.[3] This guide provides the expertise to mitigate these issues effectively.

Core Synthesis Protocol: Radziszewski Reaction

This protocol outlines the general procedure for the synthesis of this compound.

Reactants:

  • Glyoxal (typically as a 40% aqueous solution)

  • 4-Chlorobenzaldehyde

  • Ammonium Acetate (as the ammonia source)

  • Solvent: Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) in glacial acetic acid.

  • Stir the mixture until the solids are largely dissolved.

  • Add glyoxal (1 equivalent, 40% aq. solution) to the flask.

  • Heat the reaction mixture to reflux (typically around 100-120°C) for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate) until the pH is ~7-8. The product will typically precipitate.

  • Collect the crude solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization or column chromatography.[4]

Visualizing the Reaction: Main Pathway vs. Side Reactions

The following diagram illustrates the intended synthetic route versus common competitive side reactions that can lower the yield of the target molecule.

G cluster_main Desired Pathway: Radziszewski Reaction Glyoxal Glyoxal Intermediate Diamine Intermediate Glyoxal->Intermediate + Ammonia Poly_Glyoxal Glyoxal Oligomerization Glyoxal->Poly_Glyoxal Self-condensation (Acetal/Oligomer Formation) Biimidazole 2,2'-Biimidazole Formation Glyoxal->Biimidazole + Ammonia (No Aldehyde) Aldehyde 4-Chlorobenzaldehyde Poly_Aldehyde Aldehyde Polymerization Aldehyde->Poly_Aldehyde Self-condensation Ammonia Ammonia Source (e.g., NH4OAc) Product This compound Intermediate->Product + 4-Chlorobenzaldehyde

Caption: Desired reaction pathway versus competing side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction produced a low yield and a significant amount of dark, resinous, or tarry material. What is causing this and how can I prevent it?

A: This is the most common issue in Radziszewski-type syntheses. The formation of viscous, non-volatile byproducts is a known disadvantage that reduces yield and complicates purification.[3]

  • Causality: The primary cause is the self-condensation and polymerization of the highly reactive carbonyl starting materials, particularly glyoxal and, to a lesser extent, 4-chlorobenzaldehyde, under acidic and high-temperature conditions. Glyoxal readily forms acetals and oligomers in aqueous acidic solutions, which is a competing pathway to the desired imidazole formation.[5] These polymerization reactions create the intractable "tar" that contaminates your product.

  • Troubleshooting & Mitigation:

    • Control Reactant Stoichiometry: Ensure the molar ratios are correct. A common ratio is 1:1 for the dicarbonyl and aldehyde, with an excess of the ammonia source (e.g., 1:1:3-5 of glyoxal:aldehyde:ammonia).[3]

    • Order of Addition: Pre-mixing the aldehyde and the ammonia source in the solvent before adding the glyoxal can sometimes favor the desired reaction by ensuring the initial diamine intermediate forms in the presence of the aldehyde, ready for condensation.

    • Temperature Control: While reflux is often cited, excessively high temperatures can accelerate polymerization. If yields are poor, try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period.

    • Solvent Choice: Glacial acetic acid is standard, but in some cases, using a different solvent system or a co-solvent might reduce polymerization.

Q2: My characterization (NMR/MS) shows an impurity with a mass corresponding to a biimidazole. How did this form?

A: The formation of 2,2'-biimidazole is a known side product in reactions involving glyoxal and ammonia, especially if the primary aldehyde is not incorporated efficiently.[6]

  • Causality: If the condensation of the diamine intermediate (formed from glyoxal and two ammonia molecules) with a second molecule of glyoxal (or its equivalent) is faster than its condensation with 4-chlorobenzaldehyde, biimidazole can form. This suggests that either the aldehyde is not reactive enough under the conditions or its effective concentration is too low at a critical point in the reaction.

  • Troubleshooting & Mitigation:

    • Increase Aldehyde Concentration: Use a slight excess (e.g., 1.1 equivalents) of 4-chlorobenzaldehyde to favor its reaction over competing pathways.

    • Slow Addition of Glyoxal: Adding the glyoxal solution dropwise to the heated mixture of aldehyde and ammonium acetate can help maintain a low, steady-state concentration of the glyoxal-derived diamine intermediate, giving it more opportunity to react with the more abundant 4-chlorobenzaldehyde.

Q3: According to TLC analysis, my reaction stalls and does not proceed to completion, even after extended reflux.

A: A stalled reaction can be due to several factors related to reactant stability, concentration, or inhibiting byproducts.

  • Causality:

    • Decomposition: One or more of the reactants may be degrading over time at high temperatures.

    • pH Shift: The pH of the reaction mixture can be critical. While buffered by ammonium acetate/acetic acid, significant consumption of reactants could potentially shift conditions away from the optimum.

    • Inhibiting Byproducts: The formation of polymeric materials could coat the reacting species, effectively removing them from the solution phase and preventing further reaction.

  • Troubleshooting & Mitigation:

    • Verify Reagent Quality: Ensure the 4-chlorobenzaldehyde has not oxidized to carboxylic acid and that the glyoxal solution has not overly polymerized upon storage. Use fresh reagents if in doubt.

    • Staged Addition: If the reaction stalls after a few hours, a small, fresh addition of the most labile reactant (often glyoxal or the ammonia source) might restart it.

    • Use of Catalysts: While not always necessary, some variations of this synthesis employ mild Lewis acids or other catalysts to improve reaction rates and yields. However, this requires careful evaluation to avoid promoting side reactions.

Q4: I have a low yield of an off-white solid that is very difficult to purify. What are the recommended purification strategies?

A: The crude product from a Radziszewski synthesis is often contaminated with colored, resinous impurities. A multi-step purification approach is often required.

  • Troubleshooting & Mitigation:

    • Initial Workup: After neutralization and precipitation, thoroughly wash the crude solid with water to remove inorganic salts. A subsequent wash with a non-polar solvent like hexanes can help remove some organic, non-polar impurities.

    • Recrystallization: This is the most common method.[7]

      • Solvent Selection: Ethanol is frequently reported for recrystallizing imidazole derivatives.[7] Dimethyl sulfoxide (DMSO) has also been used to obtain high-quality crystals.[1][4] Experiment with different solvents or solvent pairs (e.g., ethanol/water, acetone/hexanes) to find the optimal system for your product.

    • Column Chromatography: If recrystallization fails to yield a pure product, flash column chromatography is a reliable alternative.[1][4]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Monitor the fractions carefully by TLC.

    • Activated Carbon Treatment: If the product is colored, dissolving the crude material in a suitable solvent, adding a small amount of activated carbon, heating briefly, and filtering through celite can remove many colored impurities before recrystallization.

Optimized Purification Protocol

This protocol provides a robust method for purifying the crude this compound.

G start Crude Precipitate (Post-Neutralization) wash_water Wash with copious deionized water start->wash_water wash_hex Wash with cold hexanes or ether wash_water->wash_hex dry Dry the solid wash_hex->dry dissolve Dissolve in minimum hot Ethanol dry->dissolve charcoal Optional: Add activated carbon, heat briefly dissolve->charcoal crystallize Allow solution to cool slowly to RT, then 0-4°C dissolve->crystallize if no charcoal filter_hot Hot filter through Celite (if charcoal was used) charcoal->filter_hot filter_hot->crystallize collect Collect crystals by vacuum filtration crystallize->collect final_wash Wash crystals with minimal cold ethanol collect->final_wash final_dry Dry under vacuum final_wash->final_dry end_product Pure this compound final_dry->end_product

Caption: Recommended workflow for product purification.

References

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.
  • US Patent 4,719,309A - Preparation of imidazoles. Google Patents.
  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole). PMC - NIH. Available at: [Link]

  • The crucial early contributions of F. R. Japp to a general synthesis of imidazole derivatives. IDEALS.
  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Publishing. Available at: [Link]

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Technical Support Center: Solubility Enhancement for 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(4-chlorophenyl)-1H-imidazole in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results, including underestimated potency and variable data[1]. This document provides a logical, step-by-step framework for diagnosing and overcoming these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: Physicochemical Profile

Before troubleshooting, it is critical to understand the inherent properties of this compound that contribute to its low aqueous solubility. Its structure, featuring a chlorophenyl group and an imidazole ring, results in a molecule with significant lipophilicity.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol [2]
XLogP3 (Computed) 2.5[2]
Predicted pKa ~11.26 (for a similar diphenyl-substituted analog)[3]

The XLogP3 value of 2.5 indicates a preference for a lipid environment over an aqueous one, which is the primary driver of its poor water solubility. The imidazole moiety provides a basic nitrogen atom, suggesting that solubility may be pH-dependent.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured in a question-and-answer format to directly address the issues you may encounter during your experimental workflow.

Q1: My compound won't dissolve in my aqueous assay buffer. Where do I start?

Answer: Never attempt to dissolve this compound directly in an aqueous buffer. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays[1].

  • Protocol:

    • Use high-purity, anhydrous DMSO to prevent compound degradation or precipitation.

    • Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay, reducing the risk of solvent-induced artifacts.

    • Ensure complete dissolution by gentle warming (to 37°C) or vortexing. Visually inspect for any remaining particulate matter.

    • Store stock solutions appropriately, typically at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution[1].

Q2: I made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how do I fix it?

Answer: This common phenomenon is known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is forced into an environment where it is not soluble, causing it to crash out of solution.

Troubleshooting Strategies:

IssueCausalityRecommended Solution
Precipitation on Dilution Solvent Shock: The rapid change in solvent polarity from DMSO-rich to aqueous causes the compound to exceed its solubility limit and precipitate.Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your final assay buffer. Alternatively, add the DMSO stock to your buffer dropwise while continuously vortexing to ensure rapid mixing and prevent localized high concentrations[4].
Inconsistent Results Incomplete Solubilization: Even without visible precipitation, the compound may form micro-precipitates or aggregates, leading to an inaccurate effective concentration in the assay.Verify Concentration: After dilution, centrifuge the final solution at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV). This determines the true soluble concentration under your assay conditions[1].
Q3: Standard dilution methods are insufficient. What advanced formulation strategies can I employ?

Answer: If optimizing the dilution protocol is not enough, several formulation strategies can be used to increase the aqueous solubility of the compound. The choice of method depends on the specific requirements and constraints of your biological assay.

G start Compound Insoluble in Aqueous Assay Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock precip Precipitation on Dilution? stock->precip serial Optimize Dilution (e.g., Serial Dilution, Vortexing) precip->serial Yes advanced Employ Advanced Formulation Strategies precip->advanced No, but need higher concentration serial->advanced Still Insoluble ph 1. pH Adjustment advanced->ph cosolvent 2. Co-Solvent System advanced->cosolvent cyclo 3. Cyclodextrin Complexation advanced->cyclo

Caption: Decision workflow for troubleshooting solubility.

1. pH Adjustment: The imidazole ring is weakly basic. By lowering the pH of the buffer, you can protonate the imidazole nitrogen, forming a more soluble cationic salt.

  • Mechanism: The equilibrium R-Im + H⁺ ⇌ R-ImH⁺ shifts to the right at lower pH. The resulting charged species (R-ImH⁺) has much greater aqueous solubility.

  • Action: Perform a pH-solubility profile. Prepare a series of buffers (e.g., from pH 4.0 to 7.4) and determine the solubility of this compound in each.

  • Caution: Ensure the pH change does not affect your biological system (e.g., cell viability, enzyme activity)[4]. The compound's activity may also be pH-dependent.

2. Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase its ability to dissolve lipophilic compounds[5][6].

  • Mechanism: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to remain in solution[7].

  • Action: Introduce a small percentage of a co-solvent into your final assay buffer.

  • Critical Control: Always run a "vehicle control" containing the same concentration of the co-solvent(s) without your compound to ensure the solvent itself is not causing an effect[8].

Co-SolventTypical Final Conc. RangeNotes
DMSO < 0.5% (cell-based) to < 5% (biochemical)Most common, but can be toxic to cells at higher concentrations[1][9].
Ethanol < 1%Can affect cell membranes and protein conformation.
Polyethylene Glycol (PEG 300/400) 1-10%Generally well-tolerated but can increase solution viscosity.
N,N-Dimethylformamide (DMF) < 0.5%Use with caution; can be more toxic than DMSO.

3. Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble[5][10]. This is a highly effective strategy for many imidazole-based compounds[11][12].

  • Mechanism: The non-polar chlorophenyl moiety of the compound partitions into the non-polar cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shielding the hydrophobic guest molecule.

  • Action: Use chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPβCD), which have superior solubility and safety profiles[11]. Perform a phase solubility study to determine the optimal concentration.

G cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex compound Hydrophobic Compound (Insoluble) cd Cyclodextrin (Soluble) water1 Water Molecules compound->water1 Poor Interaction cd->water1 Good Interaction complex Soluble Inclusion Complex water2 Water Molecules complex->water2 Good Interaction compound_in Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols

Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol determines the extent to which HPβCD can enhance the solubility of your compound.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen assay buffer[4].

  • Incubation: Add an excess amount of solid this compound to 1 mL of each HPβCD solution in separate, sealed vials. Ensure undissolved solid is visible.

  • Equilibration: Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • Separation: After equilibration, centrifuge the samples at high speed (>14,000 x g) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HPβCD (X-axis). A linear increase indicates the formation of a soluble complex. This plot can be used to select the HPβCD concentration needed to achieve your target compound concentration.

Frequently Asked Questions (FAQs)

  • Q: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

    • A: This is highly cell-line dependent. While a general guideline is to stay below 0.5%, some robust cell lines may tolerate up to 1%. However, even at 0.25-0.5%, DMSO can induce cellular effects[8]. It is imperative to determine the tolerance of your specific cell line by running a dose-response curve with DMSO alone and measuring the relevant endpoints (e.g., viability, proliferation, differentiation).

  • Q: How can I be sure the solubilizing agent (co-solvent, cyclodextrin, etc.) isn't interfering with my experimental results?

    • A: The vehicle control is the most important experiment you will run. It must contain every component of your final test solution except for the active compound, at the exact same final concentration. Any effect observed in the vehicle control must be subtracted from the effect seen with your compound. If the vehicle control itself shows significant activity (inhibitory or stimulatory), the formulation is not suitable for your assay and an alternative must be found[4][9].

  • Q: I'm considering a more advanced approach. What is a prodrug strategy?

    • A: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug[13]. For an imidazole like this compound, a common strategy is to attach a polar, water-solubilizing group (like a phosphate or an amino acid) to the imidazole N-H position. This is a chemical synthesis-heavy approach typically used in later-stage drug development to improve pharmacokinetic properties and is not a simple benchtop fix for an in vitro assay[14][15].

References

  • 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. (n.d.). LookChem. Available at: [Link]

  • Jug, M., et al. (2011). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. AAPS PharmSciTech. Available at: [Link]

  • Morin, N., et al. (2000). HPLC RETENTION AND INCLUSION OF IMIDAZOLE DERIVATIVES USING HYDROXYPROPYL-β-CYCLODEXTRIN AS A MOBILE PHASE ADDITIVE. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Guillaume, Y. C., & Peyrin, E. (1999). Symmetry breaking during the formation of beta-cyclodextrin-imidazole inclusion compounds: capillary electrophoresis study. Analytical Chemistry. Available at: [Link]

  • This compound. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Stevens, M. F. G., et al. (2008). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. Journal of Medicinal Chemistry. Available at: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. AAPS PharmSciTech. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Wang, C., et al. (2015). Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Iacob, B-C., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Molecules. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Available at: [Link]

  • Techniques for Improving Solubility. (2023). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). Preprints.org. Available at: [Link]

  • Wang, C., et al. (2015). Imidazole derivatives: Impact and prospects in antiviral drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ates, G., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Available at: [Link]

  • Andersen, C., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Available at: [Link]

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Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-chlorophenyl)-1H-imidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most prevalent synthetic routes and their underlying principles.

Q1: What is the most common and reliable method for synthesizing 2-aryl-1H-imidazoles like this compound?

The most established and widely utilized method is the Debus-Radziszewski imidazole synthesis .[1][2] This is a multicomponent reaction that brings together three core components—a 1,2-dicarbonyl compound, an aldehyde, and ammonia—to form the imidazole ring in a single pot.[1][3] For producing a 2,4,5-trisubstituted imidazole such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the specific reactants would be 4-chlorobenzaldehyde, benzil (a 1,2-dicarbonyl), and an ammonia source like ammonium acetate.[4][5]

The primary advantages of this method are its operational simplicity and the ready availability of the starting materials. While classic protocols often require harsh conditions, modern variations have been developed using greener methods like microwave irradiation or ultrasound to improve yields and reduce reaction times.[6][7][8]

G cluster_reactants Starting Materials dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) reaction One-Pot Condensation (Debus-Radziszewski Reaction) dicarbonyl->reaction aldehyde Aldehyde (e.g., 4-Chlorobenzaldehyde) aldehyde->reaction ammonia Ammonia Source (e.g., Ammonium Acetate) ammonia->reaction product 2,4,5-Trisubstituted Imidazole (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) reaction->product Cyclization & Dehydration

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Q2: Can you provide a simplified mechanism for the Debus-Radziszewski reaction?

Certainly. While the exact mechanism is still a subject of some academic discussion, it is generally accepted to proceed in two primary stages.[1][2]

  • Diimine Formation: The 1,2-dicarbonyl compound (e.g., benzil) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Cyclization with Aldehyde: This diimine intermediate then undergoes condensation with the aldehyde (4-chlorobenzaldehyde). This is followed by cyclization and an oxidation (dehydrogenation) step to yield the final aromatic imidazole ring.

Understanding this pathway is crucial for troubleshooting, as failures can occur at any stage—incomplete diimine formation, failed condensation, or unsuccessful aromatization.

Q3: What are the typical solvents and catalysts used in this synthesis?

For the classic Debus-Radziszewski reaction, glacial acetic acid is the most commonly reported solvent.[4] It serves not only as the solvent but also as a catalyst by facilitating the condensation steps. The reaction is often run at reflux for several hours.[4]

However, the field has evolved to address the harshness of traditional methods.[6] Modern approaches have demonstrated success with:

  • Solvent-Free Conditions: Heating the neat reactants, sometimes with a solid support or catalyst, offers a greener alternative.[5]

  • Alternative Catalysts: Zeolites (like H-ZSM-22) and various metal catalysts have been used to improve efficiency and yield under milder conditions.[9]

  • Ionic Liquids: Room temperature ionic liquids have been employed as recyclable reaction media that can also enhance reaction rates.[10]

The choice of solvent and catalyst directly impacts reaction time, temperature, yield, and the impurity profile.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

Low yield is a common frustration. Let's break down the potential causes and solutions systematically.

G Start Low Yield Reported Q1 Are Reagents Pure? Start->Q1 Sol1 Purify Starting Materials: - Recrystallize Benzil - Distill Aldehyde Q1->Sol1 No Q2 Is Stoichiometry Correct? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Adjust Molar Ratios: - Use excess Ammonium Acetate (often >3 equivalents) Q2->Sol2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize Parameters: - Ensure consistent reflux temp. - Monitor via TLC to avoid  over-refluxing & degradation. - Consider microwave/ultrasound. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for addressing low reaction yield.

  • Purity of Reactants: The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid (4-chlorobenzoic acid). Ensure you are using freshly distilled or high-purity 4-chlorobenzaldehyde.

  • Stoichiometry: The amount of the ammonia source is critical. Many protocols use a significant excess of ammonium acetate to drive the equilibrium towards the formation of the diimine intermediate.[4] A 1:1:5 molar ratio of aldehyde:dicarbonyl:ammonium acetate is a good starting point.

  • Reaction Time and Temperature: While refluxing in glacial acetic acid is standard, prolonged heating at high temperatures can lead to thermal degradation of the product.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup. If the reaction stalls, a longer reaction time may be necessary, but be wary of decomposition.

  • Workup Procedure: The product often precipitates upon pouring the cooled reaction mixture into water.[4] Ensure the pH is neutralized carefully with a base (e.g., 5% ammonium solution) after filtration, as an acidic or strongly basic environment can affect product stability and solubility.[4]

Q2: My final product is difficult to purify and appears to be a mixture. What are the common side products?

Impure products are often due to incomplete reactions or competing side reactions. Key culprits include:

  • Unreacted Starting Materials: This is easily identified by TLC and NMR. The solution is to ensure the reaction goes to completion by optimizing time and temperature.

  • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation reactions, especially under prolonged heating.

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation, leaving linear, non-cyclized intermediates in the mixture.

  • 2-Aroyl-4(5)-arylimidazoles: The formation of these side products is highly dependent on the specific reaction conditions employed.[10]

Purification Strategy:

  • Primary Purification (Precipitation & Wash): The initial workup of pouring the reaction into cold water is effective for removing the bulk of the acetic acid and unreacted ammonium acetate.[4] Wash the crude solid thoroughly with water.

  • Recrystallization: This is the most effective method for purifying the final product. Absolute ethanol is a commonly cited solvent for recrystallization.[4] You may need to experiment with solvent pairs like ethanol/water or ethyl acetate/hexane to achieve good quality crystals.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane is a typical eluent system.[11]

Q3: The characterization data for my product is ambiguous. What should I be looking for?

Accurate characterization is key to confirming your product's identity and purity. Below is a table of expected analytical data for a representative compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole .

Analytical Technique Expected Result / Key Signals Reference
Melting Point 262-264 °C[5]
¹H NMR (in CDCl₃) Signals in the aromatic region (δ 7.5-8.0 ppm); a broad singlet for the N-H proton (δ ~8.7 ppm, may be higher). The protons on the 4-chlorophenyl ring often appear as two doublets.[5]
IR (KBr, cm⁻¹) N-H stretch (~3400 cm⁻¹), C=N stretch (~1600 cm⁻¹), aromatic C-H stretch (~3040 cm⁻¹), C-Cl stretch.[5]
Mass Spec (EI-MS) Molecular ion peak (M+) at m/z ≈ 330.17[5]

Common Discrepancies and Their Meanings:

  • Broad ¹H NMR Hump around 1-3 ppm: Indicates the presence of water. Dry your sample under vacuum.

  • Singlet around 2.1 ppm in ¹H NMR: Likely residual acetic acid from the reaction. Wash the crude product more thoroughly or recrystallize again.

  • Missing N-H Proton Signal: The N-H proton can exchange with deuterium in solvents like DMSO-d₆ or CD₃OD, causing it to broaden or disappear. It is often very broad and may be difficult to see.

  • Lower than Expected Melting Point: A broad or low melting point is a classic indicator of an impure sample. Further purification is required.

Part 3: Experimental Protocol Example

This section provides a representative step-by-step protocol based on published literature.

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[4]

Materials:

  • Benzil

  • 4-Chlorobenzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Absolute Ethanol (for recrystallization)

  • 5% Ammonium Hydroxide solution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of benzil (e.g., 2.10 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol).

  • Addition of Reagents: Add ammonium acetate (e.g., 7.71 g, 100 mmol, 10 equivalents) and 50 mL of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux using an oil bath with continuous stirring. Maintain reflux for approximately 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Precipitation: After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 300 mL of cold deionized water. A precipitate should form.

  • Filtration and Neutralization: Filter the resulting solid product using a Büchner funnel. Wash the solid with copious amounts of water. Suspend the crude solid in water and neutralize carefully with a 5% ammonium hydroxide solution to remove residual acetic acid. Filter the solid again.

  • Purification: Recrystallize the crude product from absolute ethanol to yield the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as colorless crystals.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring ¹H NMR, IR, and mass spectrometry data to confirm its structure and purity.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

  • Debus-Radziszewski Imidazole Synthesis - Scribd. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - ACS Omega. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide - Organic Chemistry Portal. [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis - ResearchGate. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. [Link]

  • The Debus–Radziszewski imidazole synthesis - ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - ACS Omega. [Link]

  • (PDF) An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - ResearchGate. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - ACS Publications. [Link]

  • A review: Imidazole synthesis and its biological activities. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

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Technical Support Center: Overcoming Resistance with 2-(4-chlorophenyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)-1H-imidazole derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate your research in overcoming drug resistance. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Mechanisms of Action

Before delving into troubleshooting, it is crucial to understand the primary mechanisms by which this compound derivatives are being investigated to overcome resistance, particularly in cancer. These compounds have shown promise in two key areas: the inhibition of P-glycoprotein (P-gp) mediated drug efflux and the modulation of the p38 MAP kinase (MAPK) signaling pathway, which can lead to the induction of apoptosis.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the primary mechanism by which this compound derivatives are thought to overcome multidrug resistance (MDR)?

A1: The primary mechanism is often attributed to the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[1][2] P-gp is an efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these imidazole derivatives can restore the sensitivity of resistant cells to conventional anticancer drugs.[3]

Q2: How does the p38 MAP kinase (MAPK) pathway relate to drug resistance, and what is the role of this compound derivatives?

A2: The p38 MAPK pathway is a key signaling cascade that responds to cellular stress, including exposure to chemotherapy.[4][5] Its role in drug resistance is complex; it can promote cell survival under certain conditions, but its sustained activation can also lead to apoptosis (programmed cell death).[6] Some this compound derivatives act as p38 MAPK inhibitors.[7] By modulating this pathway, these compounds can shift the balance towards apoptosis in cancer cells, thereby overcoming resistance.

Q3: Are there other potential mechanisms of action for these compounds?

A3: Yes, beyond P-gp and p38 MAPK inhibition, imidazole-based compounds have a broad range of biological activities.[8] These can include anti-inflammatory and antimicrobial effects.[9] In the context of cancer, some derivatives may have direct cytotoxic effects or may influence other signaling pathways involved in cell proliferation and survival.[10][11]

Section 2: Troubleshooting Experimental Challenges

This section addresses common issues that may arise during the synthesis, handling, and biological evaluation of this compound derivatives.

Troubleshooting Guide: Synthesis and Compound Handling

Q4: I am experiencing low yields during the synthesis of my this compound derivative. What are some common causes and solutions?

A4: Low yields in imidazole synthesis can often be attributed to several factors:

  • Purity of Reagents: Ensure that your starting materials, such as the corresponding aldehyde and other reactants, are of high purity. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, are critical. Imidazole synthesis can be sensitive to these parameters. Consider optimizing these conditions systematically. For instance, some syntheses benefit from microwave-assisted protocols to improve yields and reduce reaction times.

  • Purification Method: The choice of purification method can significantly impact the final yield. Recrystallization is a common method for these types of compounds.[9] Experiment with different solvent systems to achieve optimal purification with minimal loss of product.

Q5: My this compound derivative has poor solubility in aqueous buffers for my biological assays. How can I address this?

A5: Poor aqueous solubility is a common challenge with hydrophobic small molecules like many imidazole derivatives.[12] Here are some strategies to consider:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, is a standard approach.[13] However, it is crucial to determine the tolerance of your cell line to the chosen co-solvent, as high concentrations can be toxic.

  • Formulation with Surfactants: Non-ionic surfactants like Tween 80 can be used to create micellar formulations that improve the solubility of hydrophobic compounds.[14]

  • Particle Size Reduction: For some applications, techniques like micronization or the formation of nanosuspensions can enhance the dissolution rate.[13]

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[15]

Always perform a vehicle control in your experiments to ensure that the solubilizing agent itself is not affecting the biological outcome.

Troubleshooting Guide: P-glycoprotein (P-gp) Inhibition Assays

Q6: I am observing high variability in my P-gp inhibition assay results. What could be the cause?

A6: High variability in P-gp inhibition assays is a frequent issue. Potential sources of variability include:

  • Cell Culture Conditions: The expression and activity of P-gp can be influenced by cell passage number, confluency, and the age of the cell monolayer.[5] It is essential to use cells within a consistent passage range and to standardize plating density and culture time.

  • Inconsistent Pipetting: Inaccurate pipetting can lead to significant errors, especially when working with small volumes.[5] Ensure your pipettes are properly calibrated.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate reagents and affect cell health. It is good practice to not use the outermost wells for experimental samples or to fill them with sterile buffer or media to minimize this effect.

Q7: My positive control for P-gp inhibition is not showing the expected level of activity. What should I check?

A7: If your positive control, such as verapamil or cyclosporin A, is underperforming, consider the following:

  • Concentration and Storage: Verify the concentration and integrity of your positive control stock solution. Improper storage can lead to degradation.

  • Probe Substrate Concentration: If the concentration of the fluorescent P-gp substrate (e.g., rhodamine 123 or calcein-AM) is too high, it may outcompete the inhibitor, leading to an underestimation of inhibition.[5]

  • Cell Health and P-gp Expression: Ensure your cells are healthy and expressing adequate levels of P-gp. A decline in P-gp expression with increasing cell passage is a known issue.[5]

Q8: How do I interpret inconsistent results between different P-gp inhibition assay formats (e.g., cell-based vs. membrane vesicle assays)?

A8: Different assay formats have their own advantages and limitations. For compounds with low passive permeability, a cell-based assay might produce a false negative because the compound cannot readily enter the cell to interact with the intracellular ATP-binding domains of P-gp. In such cases, an inside-out membrane vesicle assay may be more appropriate.[16]

Troubleshooting Guide: p38 MAPK Inhibition and Apoptosis Assays

Q9: I am not observing a significant inhibition of p38 MAPK activity with my compound. What are some potential reasons?

A9: A lack of p38 MAPK inhibition could be due to several factors:

  • Assay Sensitivity: Ensure your kinase assay is sensitive enough to detect subtle changes in p38 MAPK activity. The choice of substrate and the concentration of ATP can influence the assay window.

  • Compound Stability: Your imidazole derivative may be unstable in the assay buffer. Consider assessing the stability of your compound under the assay conditions.

  • Off-Target Effects: Kinase inhibitors can have off-target effects, and some may even paradoxically activate other signaling pathways.[8] It is important to profile your compound against a panel of kinases to assess its selectivity.

Q10: My apoptosis assay results are inconsistent or difficult to interpret. What are some common pitfalls?

A10: Apoptosis assays, such as those using Annexin V staining or measuring caspase activity, require careful execution.

  • Timing of Assay: Apoptosis is a dynamic process. The optimal time to detect apoptotic markers will depend on your compound's mechanism and concentration. A time-course experiment is often necessary to identify the ideal endpoint.

  • Cell Handling: Over-trypsinization or harsh cell handling can damage cell membranes, leading to false-positive results in Annexin V assays.[17]

  • Caspase Assay Lysis Conditions: Inefficient cell lysis can result in an underestimation of caspase activity. It is important to optimize the lysis buffer to ensure complete release of cellular contents while preserving enzyme activity.[7]

Section 3: Experimental Protocols and Data

This section provides detailed protocols for key experiments, a summary of representative data, and visual diagrams of the relevant signaling pathways and workflows.

Protocol 1: p38 MAPK Kinase Assay

This protocol is adapted from established methods for measuring p38 MAPK activity in vitro.[18][19]

  • Prepare Cell Lysates:

    • Culture cells to the desired confluency and treat with your this compound derivative or controls for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Immunoprecipitation of p38 MAPK:

    • Incubate a specific antibody against p38 MAPK with the cell lysate to form an antibody-antigen complex.

    • Add Protein A/G agarose beads to capture the complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer.

    • Add a known substrate of p38 MAPK (e.g., ATF2) and ATP to initiate the reaction.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

Protocol 2: Caspase-3/7 Activity Assay

This is a general protocol for a fluorometric or colorimetric caspase-3/7 activity assay.[7][20][21]

  • Cell Preparation:

    • Plate cells in a multi-well plate and treat with your compound or controls.

  • Cell Lysis:

    • Lyse the cells using a buffer provided with a commercial caspase assay kit or a compatible in-house buffer.

  • Caspase Reaction:

    • Add the cell lysate to a reaction buffer containing a specific caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).

  • Signal Detection:

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • The signal intensity is proportional to the caspase-3/7 activity.

Data Summary: IC50 Values of Imidazole Derivatives

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against different cancer cell lines. This data is intended for illustrative purposes and may vary depending on the specific experimental conditions.

Compound IDDerivative SubstitutionCell LineIC50 (µM)Reference
1 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivativeS. aureus>100 µg/mL (antibacterial)[9]
2 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivativeE. coli>100 µg/mL (antibacterial)[9]
3 Imidazole-pyridine hybridBT474 (Breast Cancer)48.12 ± 1.17[22]
4 Imidazole-pyridine hybridL929 (Normal Fibroblast)88.41 ± 1.08[22]
5 Imidazole derivativeMCF-7 (Breast Cancer)43.4[23]
6 Imidazole derivativeMDA-MB-231 (Breast Cancer)35.9[23]

Visualizations: Signaling Pathways and Workflows

Diagram 1: P-glycoprotein Regulation by the MAPK Pathway

Pgp_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemotherapy Chemotherapy Chemo_in Intracellular Chemotherapy Chemotherapy->Chemo_in Influx Pgp P-glycoprotein (P-gp) Pgp->Chemotherapy Efflux Chemo_in->Pgp MAPK_Pathway MAPK Signaling (e.g., ERK, p38) NFkB NF-κB MAPK_Pathway->NFkB Activation MDR1_Gene MDR1 Gene (Transcription) NFkB->MDR1_Gene Upregulation MDR1_Gene->Pgp Translation Imidazole_Derivative 2-(4-chlorophenyl) -1H-imidazole Derivative Imidazole_Derivative->Pgp Inhibition Imidazole_Derivative->MAPK_Pathway Modulation

Caption: Regulation of P-glycoprotein by the MAPK signaling pathway and its inhibition by imidazole derivatives.

Diagram 2: p38 MAPK Signaling Cascade Leading to Apoptosis

p38_Apoptosis Stress_Stimuli Cellular Stress (e.g., Chemotherapy) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., p53, CHOP) p38_MAPK->Downstream_Targets Caspase_Activation Caspase Activation (Caspase-9, Caspase-3/7) Downstream_Targets->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Imidazole_Derivative 2-(4-chlorophenyl) -1H-imidazole Derivative Imidazole_Derivative->p38_MAPK Inhibition

Caption: The p38 MAPK signaling cascade and its role in apoptosis, with inhibition by imidazole derivatives.

Diagram 3: Troubleshooting Workflow for P-gp Inhibition Assays

Pgp_Troubleshooting Start High Variability or Unexpected Results in P-gp Inhibition Assay Check_Controls Are positive and negative controls behaving as expected? Start->Check_Controls Check_Cells Are cells healthy, within the correct passage number, and plated consistently? Check_Controls->Check_Cells Yes Troubleshoot_Controls Troubleshoot control compound degradation or concentration. Verify P-gp expression. Check_Controls->Troubleshoot_Controls No Check_Reagents Are compound and substrate concentrations correct? Are reagents properly stored? Check_Cells->Check_Reagents Yes Optimize_Cells Optimize cell plating density and culture time. Use a new vial of cells if necessary. Check_Cells->Optimize_Cells No Check_Technique Is pipetting accurate? Are edge effects minimized? Check_Reagents->Check_Technique Yes Optimize_Reagents Prepare fresh reagents. Titrate substrate concentration. Check_Reagents->Optimize_Reagents No Refine_Technique Calibrate pipettes. Implement plate mapping to avoid edge effects. Check_Technique->Refine_Technique No Re-run_Assay Re-run Assay Check_Technique->Re-run_Assay Yes Troubleshoot_Controls->Re-run_Assay Optimize_Cells->Re-run_Assay Optimize_Reagents->Re-run_Assay Refine_Technique->Re-run_Assay

Caption: A logical workflow for troubleshooting common issues in P-gp inhibition assays.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Bioassay of Imidazole-Based p38 MAPK Inhibitors.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). IntechOpen.
  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). MDPI.
  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (n.d.). PMC.
  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. (2020). PMC.
  • Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells. (n.d.). PMC.
  • Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2025). Dove Press.
  • Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2025).
  • Schematic model in regulations of MDR1 and P-glycoprotein. (n.d.).
  • DDR kinase inhibition causes hypersensitivity to Taxol through caspase-3 activ
  • p38 MAP Kinase Assay. (n.d.). Sigma-Aldrich.
  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. (n.d.). Frontiers.
  • P-glycoprotein. (n.d.). Wikipedia.
  • Induction of apoptosis and synergistic activation of caspase-3 and -7.... (n.d.).
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. (n.d.). Sigma-Aldrich.
  • Imidazoles as potential anticancer agents. (n.d.). PMC.
  • Recent development of imidazole derivatives as potential anticancer agents. (n.d.).
  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (n.d.). Frontiers.
  • p38α Kinase Assay. (n.d.). Promega.
  • Caspase-3/7 regulates microglia activation through the PKC-δ.... (n.d.).
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Upd
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  • 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. (n.d.).
  • p38 MAP Kinase Assay Kit (Nonradioactive). (2024). Cell Signaling Technology.
  • P-glycoprotein: new insights into structure, physiological function, regulation and alter
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
  • Cytokine Activation of p38 Mitogen-Activated Protein Kinase and Apoptosis Is Opposed by alpha-4 Targeting of Protein Phosphatase 2A for Site-Specific Dephosphoryl
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • Strategies in poorly soluble drug delivery systems. (n.d.).
  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325.
  • p38 MAPK Inhibitor Review. (n.d.). Selleck Chemicals.
  • Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. (2023).
  • Caspase-3 Inhibition Attenuates the Cytopathic Effects of EV71 Infection. (n.d.). Frontiers.
  • Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. (n.d.). PMC.
  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcin. (2023). MDPI.
  • Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsul
  • Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC.
  • 1-(4-chlorophenyl)imidazole. (n.d.). Sigma-Aldrich.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
  • 1-(4-chlorophenyl)-1H-imidazole-2-thiol. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis from the laboratory to pilot plant or industrial production. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Synthesis

Q1: We are planning to scale up the synthesis of this compound using the Radziszewski reaction. What are the critical process parameters to monitor and control?

When scaling up the Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl (like glyoxal), an aldehyde (4-chlorobenzaldehyde), and an ammonia source (such as ammonium acetate), several parameters become critical to ensure consistent yield and purity.[1][2]

  • Temperature Control: This is arguably the most critical parameter. The reaction is often exothermic, and poor heat dissipation in a large reactor can lead to temperature gradients, promoting side reactions and impurity formation.[3] A robust reactor cooling system is essential. It is advisable to perform reaction calorimetry studies at the lab scale to understand the heat flow and predict the thermal behavior at a larger scale.[4]

  • Reagent Addition Rate: The rate of addition of the aldehyde, in particular, should be carefully controlled. A slow, controlled addition helps to manage the exotherm and maintain a consistent reaction temperature.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of byproducts.[5] The choice of impeller and agitation speed should be evaluated to ensure homogeneity throughout the reaction mass.

  • Stoichiometry: While equimolar amounts of the dicarbonyl and aldehyde are typically used, the amount of the ammonia source is often in excess to drive the reaction to completion.[6] The optimal ratio should be determined during process development.

Q2: Our yield of this compound is significantly lower upon scale-up. What are the likely causes and how can we troubleshoot this?

A drop in yield during scale-up is a common challenge and can be attributed to several factors:

  • Suboptimal Temperature Profile: As mentioned, poor heat transfer in larger reactors can lead to either localized overheating, causing degradation of reactants or products, or insufficient heating, leading to an incomplete reaction.[3]

  • Inefficient Mixing: If the reactants are not intimately mixed, the reaction rate will be slower, and side reactions may become more prominent.[5]

  • Byproduct Formation: The formation of side products, such as oxazoles, can become more significant at a larger scale if the reaction conditions are not tightly controlled.[6]

  • Precipitation Issues: The product, this compound, may precipitate out of the reaction mixture. In a large, poorly agitated vessel, this can lead to encrustation on the reactor walls or stirrer, effectively removing it from the reaction.

Troubleshooting Steps:

  • Review Heat Transfer: Ensure your reactor's cooling/heating system is adequate for the batch size. Consider a jacketed reactor with a reliable temperature control unit.

  • Optimize Agitation: Model the mixing in your reactor to ensure you are achieving sufficient turnover. Baffles can help to improve mixing efficiency.

  • Analyze Byproducts: Identify the major byproducts by techniques like LC-MS or GC-MS. Understanding the structure of the byproducts can provide clues about the competing reaction pathways.[7]

  • Solvent Selection: If precipitation is an issue, consider a solvent system where the product has higher solubility at the reaction temperature.

Q3: We are observing the formation of a significant amount of a dark, tarry byproduct. What is this and how can it be minimized?

The formation of dark, polymeric, or tarry byproducts is often a result of side reactions or degradation, which can be exacerbated by:

  • High Temperatures: Excessive heat can lead to the polymerization of aldehydes or other reactive intermediates.

  • Presence of Oxygen: Air sensitivity of some reactants, like 4-chlorobenzaldehyde, can lead to oxidative side reactions.[8][9]

  • Prolonged Reaction Times: Keeping the reaction mixture at elevated temperatures for extended periods can promote the formation of degradation products.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid "hot spots" through efficient mixing.

  • Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

Purification & Isolation

Q4: What is the recommended procedure for crystallizing this compound on a large scale to achieve high purity and a consistent crystal form?

Crystallization is a critical step for obtaining a pure and stable final product.[10][11] For large-scale crystallization of this compound, a controlled cooling crystallization from a suitable solvent is often employed.

  • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. Common solvents for recrystallizing similar imidazole derivatives include ethanol or mixtures of a good solvent (like THF or acetone) and an anti-solvent (like n-hexane).[12]

  • Controlled Cooling: A linear and slow cooling rate is crucial for obtaining uniform, well-formed crystals. Rapid cooling can lead to the formation of small, impure crystals or even an amorphous solid.

  • Seeding: Introducing seed crystals of the desired polymorphic form at the appropriate temperature can help to control the crystal size distribution and ensure the formation of the stable polymorph.[13]

  • Agitation: Gentle agitation during crystallization is necessary to keep the crystals suspended and promote uniform growth, but excessive agitation can lead to crystal breakage (attrition).

Q5: We are facing challenges with the filtration of the crystallized product. The filtration is very slow, and the resulting cake is difficult to wash. What can we do?

Slow filtration and difficult cake washing are often related to the crystal size and shape (morphology).

  • Small or Needle-like Crystals: These can pack tightly and block the filter medium, leading to slow filtration rates.

  • Amorphous Material: The presence of amorphous solid can also lead to a "gummy" cake that is difficult to filter and wash.

Solutions:

  • Optimize Crystallization: Focus on obtaining larger, more equant (less needle-like) crystals by optimizing the cooling rate, agitation, and considering the use of seeding.[13]

  • Filter Aid: In some cases, a filter aid (e.g., Celite) can be used to improve the permeability of the filter cake, but this will need to be removed in a subsequent step.

  • Washing Strategy: Use a displacement wash rather than a reslurry wash for the final product cake. This involves applying the wash solvent to the top of the filter cake and allowing it to pass through, displacing the mother liquor.

Q6: What are the best practices for drying the final product on a large scale?

The goal of drying is to remove residual solvents to meet regulatory and quality specifications without degrading the product.[14][15]

  • Drying Equipment: For large-scale production, agitated filter dryers (AFDs) are often used as they allow for filtration, washing, and drying in a single vessel.[14] Vacuum ovens are also a common choice.

  • Temperature and Vacuum: The drying temperature should be high enough to effectively remove the solvent but well below the melting point and decomposition temperature of the product. Applying a vacuum will lower the boiling point of the solvent, allowing for drying at a lower temperature.

  • Agitation: Gentle agitation during drying can help to break up lumps and ensure uniform drying.

  • Drying to a Constant Weight: The product should be dried until a constant weight is achieved, indicating that all the solvent has been removed.

Safety Considerations

Q7: What are the primary safety hazards to consider when scaling up the synthesis of this compound?

A thorough process safety assessment is crucial before any scale-up.[4] Key hazards include:

  • Thermal Runaway: The exothermic nature of the reaction poses a risk of a thermal runaway if cooling is lost.[3]

  • Hazardous Reactants:

    • 4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation. It can also cause an allergic skin reaction.[5][8][16][17] It is sensitive to air and light.[8][9]

    • Ammonia/Ammonium Acetate: Ammonia is corrosive and toxic. Ammonium acetate can release ammonia upon heating.

  • Solvent Hazards: The flammability and toxicity of the chosen solvents must be considered.

  • Product Handling: The final product may be an irritant, and dust inhalation should be avoided.

Safety Recommendations:

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, is essential. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood.

  • Emergency Procedures: Have clear and practiced emergency shutdown procedures in place, including quenching protocols in case of a thermal runaway.

Experimental Protocols & Data

Illustrative Lab-Scale Synthesis Protocol

This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.

  • Reaction Setup: To a stirred solution of glyoxal (40% in water, 1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid, add a solution of 4-chlorobenzaldehyde (1.0 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (around 118 °C) and monitor the reaction by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water. The product will precipitate.

  • Isolation: Filter the solid product and wash it with water to remove excess acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Key Process Parameters Summary
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Temperature Reflux (e.g., 100-120 °C)Precise control is critical; monitor internal temperature.
Pressure AtmosphericMay use vacuum for solvent removal during workup.
Agitation Magnetic stirrerMechanical stirrer with appropriate impeller design.
Addition Rate Manual, dropwiseControlled addition via pump.
Solvent Glacial Acetic Acid, EthanolSolvent recovery and recycling become important.
Workup Precipitation in waterLarge volumes of aqueous waste need to be managed.
Purification RecrystallizationControlled crystallization, filtration, and drying.

Visualizations

Scale-Up Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield on Scale-Up start Low Yield Observed check_temp Analyze Temperature Profile start->check_temp check_mix Evaluate Mixing Efficiency start->check_mix check_byproducts Identify Byproducts (LC-MS/GC-MS) start->check_byproducts temp_issue Inconsistent Temperature / Hot Spots check_temp->temp_issue mix_issue Poor Agitation / Dead Zones check_mix->mix_issue byproduct_issue Significant Side Reactions check_byproducts->byproduct_issue solution_temp Improve Reactor Heating/Cooling Perform Calorimetry Studies temp_issue->solution_temp solution_mix Optimize Impeller Design & Speed Install Baffles mix_issue->solution_mix solution_byproduct Adjust Stoichiometry Optimize Temperature Consider Inert Atmosphere byproduct_issue->solution_byproduct G Simplified Radziszewski Imidazole Synthesis cluster_reactants Reactants cluster_condensation Condensation glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine + 2 NH3 - 2 H2O aldehyde 4-Chlorobenzaldehyde imidazole This compound aldehyde->imidazole ammonia Ammonia (2 eq.) ammonia->diimine diimine->imidazole + 4-Chlorobenzaldehyde - H2O

Caption: A simplified overview of the Radziszewski imidazole synthesis.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (2023, December 1). Retrieved January 7, 2026, from [Link]

  • A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. (2020). Journal of Pharmaceutical Sciences, 109(1), 108-116. [Link]

  • (PDF) One-Pot Multicomponent Synthesis of Imidazole Rings in Acidic Ionic Liquids: A Review. (2020). ResearchGate. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(4), 1-11. [Link]

  • 4-Chlorobenzaldehyde. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Crystallization | APC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Pharmaceutical Drying | ETC - Enabling Technologies Consortium. (2017, March 6). Retrieved January 7, 2026, from [Link]

  • Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (2014). Journal of Food and Drug Analysis, 22(3), 337-343. [Link]

  • (PDF) Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (2020). ResearchGate. [Link]

  • US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients - Google Patents. (2021, March 25).
  • (PDF) DESIGN OF FILTRATION AND DRYING OPERATIONS. (2008). ResearchGate. [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (2015). Green Chemistry, 17(5), 2974-2985. [Link]

  • (PDF) ChemInform Abstract: Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. (2010). ResearchGate. [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (2023, December 1). Retrieved January 7, 2026, from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2014). Der Pharma Chemica, 6(3), 320-325. [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (1998, August 5).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2021). Molecules, 26(23), 7232. [Link]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. (2022). MedChemComm, 13(12), 2137-2147. [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023). Crystals, 14(1), 2. [Link]

  • Process Safety from Bench to Pilot to Plant. (2022). ACS Chemical Health & Safety, 29(1), 1-3. [Link]

  • Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka - Patsnap Eureka. (n.d.). Retrieved January 7, 2026, from [Link]

  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1134. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (2023). Retrieved January 7, 2026, from [Link]

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents. (2020, January 21).
  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. (2022). Molecules, 27(15), 4885. [Link]

  • (PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. (2014). ResearchGate. [Link]

Sources

Troubleshooting guide for "2-(4-chlorophenyl)-1H-imidazole" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-(4-chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and derivatization of this compound.

Synthesis Issues

Question 1: Why is the yield of my this compound synthesis, using the Debus-Radziszewski reaction, consistently low?

Low yields in the Debus-Radziszewski synthesis are a common challenge and can be attributed to several factors. This multi-component reaction, involving the condensation of a 1,2-dicarbonyl compound (e.g., benzil), 4-chlorobenzaldehyde, and an ammonia source (e.g., ammonium acetate), is sensitive to reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Both insufficient and excessive heat can be detrimental. High temperatures can lead to the degradation of reactants and products, while low temperatures may result in an incomplete reaction.

    • Troubleshooting Step: Systematically optimize the reaction temperature. For similar imidazole syntheses, temperatures around 80-120°C are often employed when using conventional heating in solvents like glacial acetic acid or ethanol. Microwave-assisted synthesis can significantly reduce reaction times and improve yields; optimal conditions under microwave irradiation have been reported at 180 watts for as little as 111 seconds.[1]

  • Inappropriate Stoichiometry: The molar ratio of the reactants is crucial. An excess of the ammonia source is often used to drive the reaction towards the desired imidazole product and minimize the formation of side products.

    • Troubleshooting Step: Experiment with the stoichiometry of your reactants. A common approach is to use a significant excess of ammonium acetate.

  • Side Reactions: The formation of byproducts, such as oxazoles, can compete with imidazole formation and reduce the overall yield.

    • Troubleshooting Step: The choice of catalyst can help to minimize side reactions. A variety of catalysts have been shown to improve the yield of imidazole synthesis, including silicotungstic acid, DABCO, and zeolites like H-ZSM-22.[2][3]

  • Poor Solubility of Starting Materials: If the reactants are not well-solubilized, the reaction rate will be slow, leading to lower yields.

    • Troubleshooting Step: Ensure your chosen solvent is appropriate for all reactants. Glacial acetic acid is a common solvent for this reaction as it effectively dissolves the starting materials. For greener alternatives, deep eutectic solvents like a choline chloride/urea mixture have been used successfully.[4]

Question 2: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

Potential Impurities and Identification:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-chlorobenzaldehyde and the 1,2-dicarbonyl compound. These can be identified by running co-spots with the starting materials on the TLC plate.

  • Side Products: The Debus-Radziszewski reaction can sometimes yield small amounts of 2-aroyl-4(5)-arylimidazoles as side products.[5] The formation of these is highly dependent on the specific reaction conditions.

  • Diimine Intermediate: A diimine is formed in the first stage of the reaction from the dicarbonyl compound and ammonia.[6] While typically transient, under certain conditions, it may persist and appear as an impurity.

Troubleshooting and Purification:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. The reaction should be stopped only after the complete consumption of the limiting starting material.

  • Purification Protocol: The typical work-up involves precipitating the crude product by adding water to the reaction mixture. This crude product can then be purified by recrystallization, commonly from ethanol, to remove unreacted starting materials and side products.[7] If recrystallization is insufficient, column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed for further purification.

DOT Diagram: Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound temp Suboptimal Temperature start->temp stoich Incorrect Stoichiometry start->stoich side_reactions Side Reactions start->side_reactions solubility Poor Solubility start->solubility optimize_temp Optimize Temperature (e.g., 80-120°C or Microwave) temp->optimize_temp adjust_stoich Adjust Reactant Ratios (e.g., excess NH4OAc) stoich->adjust_stoich use_catalyst Employ a Catalyst (e.g., DABCO, Zeolite) side_reactions->use_catalyst change_solvent Change Solvent (e.g., Glacial Acetic Acid, DES) solubility->change_solvent end Successful Synthesis optimize_temp->end Improved Yield adjust_stoich->end Improved Yield use_catalyst->end Improved Yield change_solvent->end Improved Yield

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Derivative Synthesis Issues

Question 3: I am struggling with the N-alkylation of this compound and obtaining a mixture of products. How can I improve the regioselectivity?

The N-alkylation of unsymmetrical imidazoles is a well-known challenge due to the presence of two reactive nitrogen atoms, which can lead to a mixture of regioisomers.[8]

Factors Influencing Regioselectivity and Solutions:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9][10]

    • Troubleshooting Step: If your desired regioisomer is the one formed at the more sterically hindered nitrogen, you may need to employ a multi-step strategy involving protecting groups.

  • Electronic Effects: The electronic properties of the substituents on the imidazole ring influence the nucleophilicity of the nitrogen atoms.

    • Troubleshooting Step: The choice of base and solvent can modulate the electronic environment. Using a strong base to fully deprotonate the imidazole can alter the regioselectivity compared to reactions under neutral conditions.

  • Formation of Quaternary Imidazolium Salts: A common side reaction is the second alkylation of the N-alkylated product, leading to a quaternary imidazolium salt.[9]

    • Troubleshooting Step: To minimize this, use a less reactive alkylating agent, carefully control the stoichiometry (a slight excess of the imidazole is preferable), and monitor the reaction closely to avoid prolonged reaction times or excessive temperatures.[9]

Alternative N-Alkylation Methods:

  • Mitsunobu Reaction: This reaction can be an effective alternative for N-alkylation, particularly for sterically hindered imidazoles.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can enhance the rate of N-alkylation and may improve the yield of the desired product.[9]

Frequently Asked Questions (FAQs)

1. What are the key physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem[11]
Molecular Weight 178.62 g/mol PubChem[11]
Appearance SolidSigma-Aldrich[12]
Melting Point 249-252 °CSigma-Aldrich[12]
Solubility Generally soluble in polar organic solvents like ethanol and DMSO.Implied from synthesis protocols[7]

2. How should I store this compound?

This compound should be stored in a cool, dry place in a tightly sealed container. It is classified as a non-combustible solid.[12]

3. What are the expected spectroscopic features for this compound?

Confirmation of the structure of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The aromatic protons on the 4-chlorophenyl ring will appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the imidazole ring will also appear in the aromatic region. The N-H proton of the imidazole ring will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. For a similar compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the N-H proton was observed at δ 13.09 ppm.[7]

  • ¹³C NMR: The carbon signals for the aromatic rings will appear in the typical aromatic region (δ 110-150 ppm). The carbons of the imidazole ring will also resonate in this region, with the C2 carbon (attached to the chlorophenyl group) typically appearing further downfield.

  • FTIR: The FTIR spectrum will show characteristic peaks for N-H stretching (a broad peak around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 850 cm⁻¹).[2][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom.

4. What are the primary applications of this compound in research and development?

This compound serves as a versatile building block in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory agents [7]

  • Antimicrobial and antifungal agents [7]

  • Anticancer agents

  • Kinase inhibitors [5]

The imidazole core is a common scaffold in many biologically active molecules, and the 4-chlorophenyl substituent can contribute to the pharmacological activity of the resulting compounds.[7]

References

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

  • Spectroscopic Investigations of 2-(4-Chlorophenyl)-1- ((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. ResearchGate. Available at: [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. Available at: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)-1H-imidazole and its analogs. Here, we address common challenges and frequently asked questions (FAQs) to help you enhance the biological activity of this promising scaffold. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your experiments are both successful and reproducible.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses common initial hurdles researchers face, from synthesis to preliminary activity screening.

FAQ 1: My initial synthesis of this compound derivatives using the Radziszewski reaction is resulting in low yields. What are the common pitfalls and how can I troubleshoot this?

Low yields in the Radziszewski (or Debus-Radziszewski) synthesis are a frequent challenge, often stemming from side reactions or suboptimal conditions.[1][2]

Common Causes & Troubleshooting Steps:

  • Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of the desired imidazole.[1]

    • Optimization: Carefully control the reaction temperature. High temperatures can lead to the degradation of reactants and products.[1] A systematic approach to varying the temperature can help find the optimal balance between reaction rate and stability.

  • Poor Solubility of Starting Materials: The solubility of the dicarbonyl compound (e.g., benzil), the aldehyde (4-chlorobenzaldehyde), and the ammonia source in the solvent is crucial for an efficient reaction.[1]

    • Solvent Screening: While glacial acetic acid is commonly used, exploring other solvent systems or co-solvents might improve solubility and, consequently, the yield.[3]

  • Suboptimal Stoichiometry: The molar ratio of the reactants is critical.

    • Reactant Ratios: An excess of the ammonia source, like ammonium acetate, is a common strategy to drive the reaction towards imidazole formation.[1] Experimenting with the stoichiometry of the dicarbonyl and aldehyde can also be beneficial.

  • Reaction Time and Monitoring: Insufficient or excessive reaction times can be detrimental.

    • TLC Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[4]

  • Purification Issues: Precipitation and recrystallization are key steps where product can be lost.

    • Controlled Precipitation: After refluxing, adding cold water to the reaction mixture often induces precipitation. Ensure this is done slowly and with stirring to maximize the recovery of the product.[3]

    • Recrystallization Solvent: Absolute ethanol is a common and effective solvent for recrystallizing 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[3]

A typical synthesis involves refluxing equimolar quantities of benzil and 4-chlorobenzaldehyde with an excess of ammonium acetate in glacial acetic acid for several hours.[3]

FAQ 2: I've synthesized my this compound analog, but it shows poor solubility in aqueous buffers for my biological assays. What are my options?

Poor aqueous solubility is a common characteristic of many small molecules and a significant hurdle for in vitro and in vivo testing.

Strategies to Enhance Solubility for Preclinical Assays:

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5]

  • Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds.[5] It is crucial to determine the tolerance of your cell lines to the chosen co-solvent, as high concentrations can be toxic.

  • Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[5] Tween® and Cremophor® are commonly used examples.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

FAQ 3: My compound shows high cytotoxicity in my initial cell-based assays, masking any specific biological effects. How can I differentiate between general toxicity and targeted activity?

Distinguishing between non-specific cytotoxicity and a desired on-target effect is a critical step in drug development.

Troubleshooting High Cytotoxicity:

  • Determine the Cytotoxic Threshold: Conduct a dose-response cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the concentration range that is non-toxic to your cells.

  • Use Lower, Non-toxic Concentrations: Perform your functional assays at concentrations at or below the determined cytotoxic threshold to observe specific inhibitory effects.

  • Control Experiments: Include appropriate positive and negative controls in your assays. A structurally similar but biologically inactive analog can be a useful negative control.

  • On-Target Verification: To confirm that the observed phenotype is due to the intended target, consider using a structurally different inhibitor for the same target. If it produces the same effect, it strengthens the evidence for on-target activity.

Part 2: Enhancing Biological Activity Through Structural Modification (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. For this compound, modifications at several positions can be explored.

FAQ 4: Where should I focus my initial structural modifications on the this compound scaffold to improve its biological activity?

Based on existing literature for similar imidazole-based compounds, several key positions on the scaffold are amenable to modification to enhance biological activity.

Key Positions for Modification and Their Potential Impact:

  • N1-Position of the Imidazole Ring: This position is frequently modified to introduce various substituents, which can significantly impact potency and pharmacokinetic properties.

    • Rationale: Substitution at the N1-position can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can influence target binding and cell permeability.

    • Example: Synthesis of N1-acetic acid hydrazide derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has been shown to yield compounds with anti-inflammatory, antibacterial, and antifungal activities.[3]

  • Phenyl Rings at C4 and C5: For triaryl-substituted imidazoles, modifications on these rings can fine-tune the steric and electronic properties of the molecule.

    • Rationale: These rings often interact with hydrophobic pockets in the target protein. Introducing electron-donating or electron-withdrawing groups can modulate these interactions.

  • The 2-(4-chlorophenyl) Ring: While the 4-chloro substitution is often important for activity, exploring other substitutions on this ring can be beneficial.

    • Rationale: The nature and position of the substituent on this phenyl ring can influence the overall electronic distribution and steric profile of the molecule, impacting target engagement.

    • Example: In a series of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles, compounds with a 4-chlorophenyl or a 2-nitrophenyl group showed significant anticonvulsant activity.[6]

Workflow for Initial SAR Exploration:

Caption: A workflow for initial structure-activity relationship (SAR) studies.

FAQ 5: I'm interested in the anti-inflammatory properties of my compounds. What structural features are known to enhance this activity in imidazole derivatives?

Several studies have highlighted key structural features that contribute to the anti-inflammatory activity of imidazole-containing compounds.

SAR Insights for Anti-inflammatory Activity:

Structural Modification Observation Rationale/Hypothesis Reference
Substitution on Phenyl Rings Introduction of a second 4-chlorophenyl group at the N1-position of the imidazole ring significantly increased anti-inflammatory activity compared to the parent compound.The presence of an additional electron-withdrawing group may enhance binding to the target enzyme (e.g., COX-2) or improve pharmacokinetic properties.[3]
Nature of Substituent Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl rings often lead to higher anti-inflammatory activity.These groups can modulate the electronic properties of the imidazole core, potentially enhancing interactions with the active site of inflammatory enzymes.[2][3]
N1-Substitution Derivatization at the N1-position with various moieties can modulate activity.This position provides a vector for introducing groups that can interact with different regions of the target protein or improve physicochemical properties.[3]

Part 3: Formulation Strategies for Improved Bioavailability

Enhancing the biological activity of a compound often requires optimizing its delivery to the target site. For orally administered drugs, this means improving bioavailability.

FAQ 6: My this compound analog shows good in vitro activity but poor efficacy in vivo. I suspect poor bioavailability. What formulation strategies can I employ?

Poor in vivo efficacy despite good in vitro potency is a classic indicator of poor pharmacokinetic properties, often linked to low bioavailability.

Formulation Strategies to Enhance Bioavailability:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a higher dissolution rate.[5]

    • Micronization and Nanonization: Techniques like jet milling or wet bead milling can reduce particle size to the micron or nanometer range.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[7]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can enhance its solubility and dissolution rate.

    • Spray Drying and Hot-Melt Extrusion: These are common techniques to produce amorphous solid dispersions by combining the drug with a polymer carrier.

Logical Flow for Formulation Development:

Formulation_Strategy cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Characterization cluster_3 Strategy Selection cluster_4 Evaluation Poor_Efficacy Poor In Vivo Efficacy Good In Vitro Activity Low_Bioavailability Hypothesis: Low Oral Bioavailability Poor_Efficacy->Low_Bioavailability Solubility_Permeability Assess Solubility & Permeability (BCS Classification) Low_Bioavailability->Solubility_Permeability Particle_Size Particle Size Reduction Solubility_Permeability->Particle_Size Lipid_Based Lipid-Based Formulations Solubility_Permeability->Lipid_Based Solid_Dispersion Amorphous Solid Dispersions Solubility_Permeability->Solid_Dispersion In_Vivo_PK In Vivo Pharmacokinetic Studies Particle_Size->In_Vivo_PK Lipid_Based->In_Vivo_PK Solid_Dispersion->In_Vivo_PK

Caption: A decision-making workflow for selecting a formulation strategy.

Part 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is for determining the cytotoxicity of your this compound derivatives against a cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of your compounds against bacterial strains.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of your test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include wells with broth only (sterility control), and wells with bacteria and broth (growth control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in normal saline

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of your compound). Administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

References

  • Singh, D., Kharb, R., & Sharma, S. K. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl-1H-imidazole- 1-yl)-acetic acid hydrazide. Der Pharma Chemica.
  • Singh, D., Kharb, R., & Sharma, S. K. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity.
  • Al-Soud, Y. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. R Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • PubChem. (n.d.). 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent.
  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • MDPI. (2023).
  • ResearchGate. (2018). Synthesis and evaluation of 2-(substituted phenyl)
  • RSC Publishing. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • ResearchGate. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)
  • World Pharma Today. (2024).
  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. National Center for Biotechnology Information. [Link]

  • PMC. (2024).
  • ResearchGate. (2024). Brief SAR of anti-inflammatory activity of the compounds synthesised.
  • PubMed. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review.
  • PubMed. (2024).
  • Routledge. (2007). Antimicrobial Susceptibility Testing Protocols.
  • ResearchGate. (2024).
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • PubMed. (2024).
  • NIH. (2022). 2-(4-Fluorophenyl)
  • PubMed. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR.
  • MDPI. (2014).

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Validation & Comparative

A Comparative Guide to 2-(4-chlorophenyl)-1H-imidazole and Other Imidazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an in-depth, objective comparison of 2-(4-chlorophenyl)-1H-imidazole and its derivatives against other notable imidazole compounds. By synthesizing data from multiple studies, we will explore structure-activity relationships and provide detailed experimental protocols to support your research endeavors.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic imidazole ring is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a "privileged structure" in drug design. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties.

Spotlight on this compound: Synthesis and Biological Potential

The introduction of a 4-chlorophenyl group at the 2-position of the imidazole ring significantly influences the molecule's lipophilicity and electronic characteristics, often enhancing its biological activity.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of this compound, is the Radziszewski synthesis. This one-pot condensation reaction involves an α-dicarbonyl compound (like benzil), an aldehyde (e.g., 4-chlorobenzaldehyde), and a source of ammonia (typically ammonium acetate) in a suitable solvent such as glacial acetic acid.[1]

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [1]

  • Materials: Benzil (2.65 g), ammonium acetate (5 g), 4-chlorobenzaldehyde (1.5 ml), glacial acetic acid (50 ml).

  • Procedure:

    • Dissolve benzil, ammonium acetate, and 4-chlorobenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Heat the reaction mixture to reflux for 5 hours with continuous stirring.

    • After cooling, add 300 ml of cold water to precipitate the product.

    • Filter the precipitate and neutralize it with a 5% ammonium hydroxide solution.

    • Wash the solid with toluene and recrystallize from methanol to obtain the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[2]

Comparative Performance Analysis: this compound Derivatives in Action

Direct comparative studies on the parent this compound are limited in publicly available literature. However, valuable insights can be gleaned from studies on its more complex derivatives, particularly 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Anti-inflammatory Activity

A study investigating a series of derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole provides compelling evidence for the role of the 4-chlorophenyl substituent in enhancing anti-inflammatory activity. The carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation, was used to evaluate these compounds.[1]

Compound/Substituent on Phenylisothiocyanate Moiety% Inhibition of Paw Edema (after 4h)
4-chlorophenyl (4e) 83.40%
Indomethacin (Standard)71.56%
4-fluorophenyl (4d)54.01%
4-methylphenyl (4c)53.90%
4-methoxyphenyl (4b)41.90%
phenyl (4a)40.81%
(Data sourced from Der Pharma Chemica, 2014)[1]

The results clearly indicate that the derivative with a 4-chlorophenyl group (4e) exhibited the highest anti-inflammatory activity, surpassing the standard drug indomethacin.[1] This suggests that the electron-withdrawing nature of the chlorine atom at the para position of the phenyl ring significantly contributes to the anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [3][4][5]

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment with free access to food and water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds or vehicle control orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start: Acclimatize Rats measure_initial Measure Initial Paw Volume (V₀) start->measure_initial grouping Divide into Control & Test Groups measure_initial->grouping administer Administer Vehicle or Test Compound grouping->administer induce Induce Edema with Carrageenan Injection administer->induce measure_final Measure Paw Volume at Intervals (Vₜ) induce->measure_final calculate Calculate % Inhibition of Edema measure_final->calculate end End: Analyze Results calculate->end

Carrageenan-Induced Paw Edema Workflow
Antimicrobial Activity

The same study also evaluated the antibacterial and antifungal activities of these 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives. The results highlight the broad-spectrum potential of this class of compounds.

Antibacterial Activity (Inhibition Zone in mm)

CompoundS. aureusE. coli
4-chlorophenyl (4e) 75% -
4-methoxyphenyl (4b)72%-
4-methylphenyl (4c)69%67%
4-fluorophenyl (4d)-62.5%
Ofloxacin (Standard)--
(Data presented as % activity, sourced from Der Pharma Chemica, 2014)[1]

Antifungal Activity against Candida albicans (% Inhibition)

Compound% Inhibition
phenyl (4a)75%
4-methoxyphenyl (4b)75%
4-chlorophenyl (4e) 68.5%
Voriconazole (Standard)-
(Data sourced from Der Pharma Chemica, 2014)[1]

Interestingly, while the 4-chlorophenyl derivative (4e) showed the highest activity against S. aureus, derivatives with phenyl (4a) and 4-methoxyphenyl (4b) groups exhibited slightly better antifungal activity against C. albicans.[1] This underscores the nuanced structure-activity relationships where a substituent that enhances one biological activity may not be optimal for another.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing [6][7]

  • Materials: 96-well microtiter plates, fungal isolates (e.g., Candida albicans), RPMI-1640 medium, test compounds, standard antifungal drug (e.g., fluconazole).

  • Procedure:

    • Prepare a standardized inoculum of the fungal suspension.

    • Serially dilute the test compounds and standard drug in the microtiter plate wells containing RPMI-1640 medium.

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.

cluster_workflow Antifungal Susceptibility Testing Workflow start Start: Prepare Fungal Inoculum serial_dilution Serial Dilution of Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plates serial_dilution->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End: Analyze Results determine_mic->end cluster_sar Structure-Activity Relationship Summary scaffold Imidazole Core sub_2_phenyl 2-(4-chlorophenyl) Substituent scaffold->sub_2_phenyl sub_n1 N1-Substituents scaffold->sub_n1 sub_4_5 4,5-Phenyl Substituents scaffold->sub_4_5 activity_anti_inflammatory Enhanced Anti-inflammatory Activity sub_2_phenyl->activity_anti_inflammatory activity_antimicrobial Modulated Antimicrobial Activity sub_2_phenyl->activity_antimicrobial activity_anticancer Potent Anticancer Activity sub_n1->activity_anticancer

Structure-Activity Relationship of Imidazole Derivatives

Conclusion for the Research Professional

This guide demonstrates that this compound and its derivatives are a promising class of compounds with significant anti-inflammatory and antimicrobial potential. The 4-chlorophenyl moiety, in particular, has been shown to be a key contributor to enhanced anti-inflammatory activity.

While direct, extensive comparative data for the parent compound remains an area for future research, the insights gathered from its derivatives provide a strong rationale for its inclusion in screening libraries for a variety of therapeutic targets. For researchers in drug development, the synthesis protocols and comparative data presented here offer a solid foundation for designing novel imidazole-based therapeutics with improved efficacy. The nuanced structure-activity relationships highlighted underscore the importance of multiparameter optimization in the quest for next-generation imidazole drugs.

References

  • Ahsan, I., & Singh, A. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(5), 321-328. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]

  • Hu, C., Shen, J., Bian, K., Zhang, R., & Deng, L. (2014). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery, 11(6), 734-742. [Link]

  • Mahale, T., Nayak, G., Shukla, S., & Mehta, P. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]

  • Mahale, T., Nayak, G., Shukla, S., & Mehta, P. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]

  • MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Patel, S., & Patel, P. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(3), 123-127. [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Dake, S. A., & Nikalje, A. P. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2). [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1975). Clotrimazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 9(6), 424–447. [Link]

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A Comparative Analysis of the Biological Activity of 2-(4-chlorophenyl)-1H-imidazole and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological activities of 2-(4-chlorophenyl)-1H-imidazole, a key heterocyclic compound in modern medicinal chemistry. We will objectively analyze its performance against structurally similar alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this important scaffold.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a crucial pharmacophore in numerous FDA-approved drugs.[2] The imidazole nucleus is a component of the essential amino acid histidine, highlighting its biocompatibility and role in biological processes.[1][3] Derivatives of imidazole exhibit a remarkable breadth of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Among the various classes of imidazole derivatives, 2-aryl-1H-imidazoles are of particular interest. The substituent on the phenyl ring at the 2-position plays a critical role in modulating the compound's biological profile. This guide focuses specifically on this compound, examining how the presence of a chlorine atom at the para position of the phenyl ring influences its efficacy compared to other substituted and unsubstituted analogues.

Comparative Biological Activity

The biological potential of this compound and its derivatives has been evaluated across several domains, primarily focusing on antimicrobial and anticancer activities. The electron-withdrawing nature of the chlorine substituent often enhances the potency of the parent molecule.[4]

Antifungal Activity

Imidazole derivatives are renowned for their antifungal properties, with drugs like ketoconazole, miconazole, and clotrimazole being cornerstones of antifungal therapy.[7] The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10]

The substitution on the phenyl ring significantly impacts antifungal efficacy. Studies on a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters demonstrated that derivatives containing the 4-chlorophenyl moiety exhibit potent activity against various Candida species, including strains resistant to fluconazole.[11][12]

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Imidazole Derivatives

Compound/DerivativeCandida albicansFluconazole-Resistant C. albicansAspergillus nigerReference(s)
Derivative of this compound (Compound 42) 2 - 328>32[11]
Derivative of 2-(4-methoxyphenyl)-1H-imidazole (Compound 31) 0.5 - 88>32[11]
Fluconazole (Standard) 0.25 - 4>64>64[11]
Unsubstituted 2-phenyl-1H-imidazole Derivative Moderate ActivityModerate ActivityModerate Activity[4]

Note: Data is compiled from studies on various derivatives to illustrate structure-activity trends. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

As shown in Table 1, derivatives featuring a 4-chlorophenyl group (like compound 42) show significant activity, particularly against fluconazole-resistant strains.[11] Interestingly, in this specific series, the derivative with a 4-methoxyphenyl group (an electron-donating group) showed even broader potency, suggesting that the electronic and steric properties of the substituent must be carefully balanced for optimal activity.[11]

Antibacterial Activity

The antibacterial potential of imidazole derivatives is also well-documented. Structure-activity relationship (SAR) studies often indicate that the presence of electron-withdrawing groups on the phenyl ring is beneficial for activity.[4][13]

In a study of 2-(substituted phenyl)-1H-imidazole analogues, derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4][14] The results consistently show that compounds with halogen substituents on the phenyl ring exhibit enhanced antibacterial action compared to unsubstituted or electron-donating group-substituted analogues.

Table 2: Comparative Antibacterial Activity (MIC, nmol/mL) of 2-Aryl-1H-imidazole Analogues

Compound/DerivativeS. aureus (Gram +)E. coli (Gram -)B. subtilis (Gram +)Reference(s)
2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole 86432[15]
2-ethyl-1-(4-chloro)phenyl-1H-imidazole 3212864[15]
Ciprofloxacin (Standard) 444[15]
Amoxicillin (Standard) 16>25616[15]

Note: Data from a study on 2-ethyl-1-phenyl-1H-imidazole derivatives illustrates the effect of phenyl substitution.[15]

The data suggests that while halogenation is beneficial, other factors like lipophilicity (e.g., the pentoxy group) can also play a dominant role in enhancing antibacterial potency, in this case surpassing the effect of the chloro-substituent against S. aureus.[15]

Anticancer (Cytotoxic) Activity

More recently, imidazole derivatives have been investigated for their anticancer properties.[16] Several mechanisms have been proposed, including the disruption of the glycolytic pathway, blockage of Ca2+ influx, and inhibition of cytochrome P450 enzymes involved in steroidogenesis.[16]

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. In one study, an aminoketone derivative, 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one, was among the most effective compounds in reducing the viability of triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cells.[17]

Table 3: Comparative Cytotoxic Activity (IC50, µM) of Imidazole Derivatives

Compound/DerivativeMDA-MB-231 (Breast)PPC-1 (Prostate)U-87 (Glioblastoma)Reference(s)
2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one (4) 2.54.11.8[17]
2-((4-acetylphenyl)amino)-1-phenylethan-1-one (2) 10.320.32.5[17]
1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (9) 13.94.61.5[17]
Cisplatin (Standard) N/A27.8N/A[17]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates the superior cytotoxicity of the 4-chlorophenyl derivative (compound 4) compared to its unsubstituted phenyl analogue (compound 2) against breast and prostate cancer cell lines.[17] This underscores the positive contribution of the chloro-substituent to the anticancer profile in this chemical series.

Mechanism of Action: A Deeper Look

Understanding the mechanism of action is crucial for rational drug design. The biological effects of 2-aryl-imidazoles are primarily traced to their ability to interact with key enzymes.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The most well-established mechanism for imidazole antifungals is the disruption of the fungal cell membrane.[7] Imidazoles target and inhibit lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme.[8][9] This enzyme is critical for converting lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates compromise the membrane's integrity, leading to increased permeability and ultimately, cell death.[8][10]

Antifungal_Mechanism cluster_FungalCell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) Imidazole 2-(4-chlorophenyl) -1H-imidazole Imidazole->Ergosterol INHIBITS

Caption: Antifungal mechanism of imidazole derivatives.

Anticancer Mechanisms

The anticancer activities of imidazoles are more varied and less understood than their antifungal actions. Several pathways have been implicated:

  • CYP450 Inhibition: Similar to their antifungal action, some imidazoles can inhibit human cytochrome P450 enzymes, such as those involved in steroid biosynthesis, which can be a strategy against hormone-dependent cancers like prostate cancer.[16]

  • Calmodulin (CaM) Antagonism: Some imidazole drugs, like clotrimazole, can inhibit the calcium-binding protein calmodulin. Since CaM is involved in numerous cellular processes, including proliferation, its antagonism can lead to cytostatic effects.[16]

  • Disruption of Calcium Homeostasis: Blockage of Ca2+ influx through store-operated calcium channels can disrupt cellular signaling pathways that are critical for cancer cell proliferation and survival.[16]

Anticancer_Mechanisms cluster_Pathways Potential Anticancer Targets Imidazole 2-(4-chlorophenyl) -1H-imidazole P450 CYP450 Enzymes (e.g., Steroidogenesis) Imidazole->P450 Inhibits CaM Calmodulin (CaM) Signaling Imidazole->CaM Inhibits Ca_Channels Store-Operated Ca2+ Channels Imidazole->Ca_Channels Blocks Proliferation Cancer Cell Proliferation & Survival P450->Proliferation CaM->Proliferation Ca_Channels->Proliferation MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of imidazole compounds. Include vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate for 48-72h to allow compounds to exert cytotoxic effects. B->C D 4. MTT Addition Add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 4h. C->D E 5. Formazan Solubilization Remove media, add solubilizing agent (e.g., DMSO) to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media until approximately 80% confluent.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Causality: Seeding a precise number of cells is critical for assay consistency. The 24h incubation allows cells to adhere and enter a logarithmic growth phase.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and its analogues in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "cells + vehicle (DMSO)" as a negative control and "medium only" as a background blank.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Causality: This duration is typically sufficient for cytotoxic agents to induce apoptosis or cell cycle arrest.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). * Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours. [18] * Causality: Only viable cells with active mitochondria can reduce the MTT to formazan. The 4-hour incubation allows for sufficient accumulation of the purple crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals. * Gently pipette to ensure complete dissolution.

    • Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm. [18]6. Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (Viability % = [Abs_treated / Abs_control] * 100).

    • Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)

This method is a simple, preliminary way to screen for the antimicrobial activity of test compounds. [19]It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. [20][21]

Agar_Well_Workflow A 1. Prepare Inoculum Grow microbial culture to a standardized turbidity (e.g., 0.5 McFarland). B 2. Seed Agar Plate Evenly spread the microbial inoculum onto a Mueller-Hinton Agar plate. A->B C 3. Create Wells Aseptically punch wells (6-8 mm diameter) into the seeded agar. B->C D 4. Load Compounds Pipette a fixed volume (e.g., 50-100 µL) of test compounds into the wells. C->D E 5. Incubation Incubate the plate (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi). D->E F 6. Measure Inhibition Zone Measure the diameter (in mm) of the clear zone of no growth around each well. E->F

Caption: Experimental workflow for the Agar Well Diffusion assay.

Step-by-Step Methodology:

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes and allow to solidify.

    • Grow the target microorganism (e.g., S. aureus or C. albicans) in a suitable broth until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [22] * Causality: Standardizing the inoculum density is the most critical step for reproducibility. A lawn that is too dense or too sparse will yield inaccurate zone sizes.

  • Plate Inoculation and Well Creation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of the agar plate to create a uniform microbial lawn.

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer. [21]3. Compound Loading:

    • Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Carefully pipette a fixed volume (e.g., 100 µL) of each compound solution into a corresponding well. [19] * Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

  • Incubation and Measurement:

    • Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.

    • Incubate the plates inverted at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

    • After incubation, measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm).

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a quantitative measure of antimicrobial activity, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro. [22]The broth microdilution method is a standard technique for determining MIC values. [23]

MIC_Workflow A 1. Prepare Compound Dilutions Perform 2-fold serial dilutions of the test compound in broth in a 96-well plate. C 3. Inoculate Plate Add the standardized inoculum to all wells containing the compound dilutions. A->C B 2. Prepare Standardized Inoculum Dilute a 0.5 McFarland culture to achieve a final concentration of ~5x10^5 CFU/mL. B->C E 5. Incubation Incubate the plate at 37°C for 16-20 hours. C->E D 4. Include Controls Prepare a growth control (broth + inoculum) and a sterility control (broth only). D->E F 6. Read Results Determine the MIC: the lowest concentration well with no visible turbidity (growth). E->F

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth protocol for the spectroscopic validation of "2-(4-chlorophenyl)-1H-imidazole," a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), presenting a self-validating workflow. This guide will not only detail the expected spectral characteristics of the title compound but will also draw comparisons with structurally similar analogs to provide a comprehensive validation framework.

The Imperative of Spectroscopic Validation

In the synthesis of novel chemical entities, structural elucidation is paramount. Spectroscopic techniques provide a fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. A rigorous validation process, comparing acquired data against theoretical values and data from analogous compounds, ensures the identity and purity of the target molecule, which is a critical step before any further biological or chemical evaluation.

Predicted Spectroscopic Data for this compound

While experimental data is the gold standard, high-quality predicted spectra serve as an invaluable preliminary benchmark. The following data has been predicted using advanced computational algorithms and provides a baseline for our validation.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value
¹H NMR Chemical Shift (δ)Imidazole H-4/5: ~7.1-7.3 ppm (s, 2H), Phenyl H-2'/6': ~7.8-8.0 ppm (d, 2H), Phenyl H-3'/5': ~7.4-7.6 ppm (d, 2H), N-H: Broad singlet, variable
¹³C NMR Chemical Shift (δ)Imidazole C-2: ~145-147 ppm, Imidazole C-4/5: ~120-122 ppm, Phenyl C-1': ~128-130 ppm, Phenyl C-2'/6': ~127-129 ppm, Phenyl C-3'/5': ~129-131 ppm, Phenyl C-4': ~134-136 ppm
IR Wavenumber (cm⁻¹)N-H stretch: ~3100-3300 (broad), C-H stretch (aromatic): ~3000-3100, C=N stretch: ~1590-1610, C=C stretch (aromatic): ~1450-1500, C-Cl stretch: ~1080-1100
MS (EI) m/z[M]⁺: ~178.03, Isotope Peak [M+2]⁺: ~180.03 (approx. 1/3 intensity of [M]⁺)

Comparative Analysis with Structural Analogs

A powerful validation strategy is the comparison of the target compound's spectroscopic data with that of its known analogs. This allows for the identification of characteristic shifts and patterns associated with specific structural motifs.

Table 2: Comparison of ¹H and ¹³C NMR Data with Analogs

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
2-(4-chlorophenyl)-4-phenyl-1H-imidazole Phenyl-H (imidazole substituent): multiplet, Phenyl-H (chloro-substituent): doublet of doublets, Imidazole-H: singletAromatic carbons: multiple signals in the 125-146 ppm range[1]
2-(p-tolyl)-1H-imidazole Methyl-H: ~2.3 ppm (s), Aromatic-H: doublets and multiplets in the aromatic region, Imidazole-H: singletMethyl-C: ~21 ppm, Aromatic carbons: multiple signals in the 120-140 ppm rangeN/A
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole Phenyl-H: multiplet ~7.2-7.6 ppm, Chloro-phenyl-H: doublet ~8.1 ppm, N-H: broad singlet ~12.8 ppmAromatic carbons: multiple signals in the 127-145 ppm range[2]

The presence of additional phenyl or tolyl groups in the analogs introduces further complexity in the aromatic region of the NMR spectra, as expected. However, the characteristic signals for the 4-chlorophenyl group are anticipated to remain relatively consistent.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and instrument operation should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • IR Spectrum Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Mass Spectrum Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.

    • Use a standard ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • High-Resolution Mass Spectrometry (HRMS):

    • For accurate mass determination, use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Interpretation and Validation Workflow

A systematic approach is crucial for the accurate interpretation and validation of spectroscopic data.

Caption: Workflow for the spectroscopic validation of a synthesized compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the imidazole and chlorophenyl protons. The two protons on the imidazole ring (H-4 and H-5) are chemically equivalent and should appear as a singlet. The protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetry of the ring. The N-H proton of the imidazole will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display the expected number of carbon signals. Due to symmetry, the imidazole ring will show two signals (C-2 and C-4/5), and the 4-chlorophenyl ring will show four signals (C-1', C-2'/6', C-3'/5', and C-4'). The chemical shifts of these carbons will be influenced by their electronic environment.

IR Spectrum Analysis

The IR spectrum provides crucial information about the functional groups. Key absorptions to look for include the N-H stretching frequency, the aromatic C-H stretching, the C=N and C=C stretching vibrations of the imidazole and phenyl rings, and the characteristic C-Cl stretching frequency.

Mass Spectrum Analysis

The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. A crucial validation point is the presence of the [M+2]⁺ isotope peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Conclusion

This guide has outlined a comprehensive, multi-technique approach for the spectroscopic data validation of "this compound." By combining high-quality data acquisition with a systematic analysis and comparison against predicted data and known analogs, researchers can confidently confirm the structure and purity of their synthesized compounds. This rigorous validation is a critical and non-negotiable step in the journey of chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.

References

  • Der Pharma Chemica, 2014, 6(3):320-325. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • ACS Omega, 2017, 2(8): 5016–5026. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]

  • International Journal of Pure and Applied Mathematics, Special Issue, 6830. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

  • ResearchGate, 2016. One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. [Link]

  • Royal Society of Chemistry, 2014. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Der Pharma Chemica, 2014, 6(3):320-325. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • ResearchGate, 2016. One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. [Link]

  • ResearchGate, 2016. One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. [Link]

  • MDPI, 2021, 26(21), 6633. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. [Link]

  • Royal Society of Chemistry, 2015. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. [Link]

  • SpectraBase. 1,4-Dibenzyl-2-(4-chlorophenyl)-1H-imidazole. [Link]

  • PubMed, National Center for Biotechnology Information. 2-p-Tolyl-4,5-dihydro-1H-imidazole. [Link]

  • SpectraBase. 4,5-Diphenyl-2-(p-tolyl)-1H-imidazole. [Link]

  • PubMed, National Center for Biotechnology Information. Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

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  • ChemWhat. Clonidine CAS#: 4205-90-7. [Link]

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A Strategic Guide to Elucidating the Crystal Structure of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, a definitive understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic efficacy. This guide provides a comprehensive, in-depth technical comparison of methodologies for confirming the crystal structure of the pharmacologically relevant scaffold, 2-(4-chlorophenyl)-1H-imidazole.

The Imperative of Structural Confirmation

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1] The specific derivative, this compound, holds potential as a building block for novel therapeutic agents. Confirmation of its crystal structure is a self-validating step that provides irrefutable evidence of its atomic connectivity, conformation, and the crucial intermolecular interactions that govern its solid-state behavior. This information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[3]

Experimental Workflow for SC-XRD

The successful determination of a crystal structure via SC-XRD is contingent on a meticulous experimental workflow.

SC_XRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification growth Crystal Growth synthesis->growth High Purity Sample selection Microscopic Selection growth->selection Slow Evaporation/ Cooling mount Crystal Mounting selection->mount diffractometer Diffractometer Setup mount->diffractometer Goniometer Head collection X-ray Diffraction Data Collection diffractometer->collection Monochromatic X-rays integration Data Integration & Scaling collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution Reflection Intensities refinement Structure Refinement solution->refinement Initial Atomic Positions validation Validation & CIF Generation refinement->validation Final Structural Model final_structure Final Crystal Structure validation->final_structure Crystallographic Information File (CIF) structure_determination_flow cluster_main Comprehensive Crystal Structure Determination cluster_exp Experimental Route cluster_comp Computational Route start Target Compound: This compound crystal_growth Attempt Crystal Growth start->crystal_growth csp Crystal Structure Prediction (CSP) start->csp sc_xrd Single-Crystal XRD crystal_growth->sc_xrd Success pxrd Powder XRD crystal_growth->pxrd Failure (Powder) final_structure Confirmed Crystal Structure sc_xrd->final_structure Definitive Structure validation Compare Experimental & Predicted PXRD pxrd->validation Experimental Pattern candidate_structures Ranked Candidate Structures csp->candidate_structures candidate_structures->validation Predicted Patterns validation->final_structure

Sources

A Comparative Performance Analysis of Imidazole-Based p38 MAPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of p38 MAPK in Cellular Signaling and Disease

The mitogen-activated protein kinase (MAPK) signaling pathways are fundamental cellular mechanisms that translate extracellular stimuli into a wide array of cellular responses, including inflammation, proliferation, differentiation, and apoptosis.[1] Within this network, the p38 MAPK cascade is a pivotal regulator of the cellular response to inflammatory cytokines and environmental stress.[2] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[3] Of these, p38α is the most extensively studied isoform and is a key player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the development of potent and selective p38 MAPK inhibitors is a significant area of research for the treatment of a variety of inflammatory diseases, autoimmune disorders, and cancers.[4]

This guide provides a comparative performance analysis of a representative imidazole-based p38 MAPK inhibitor, 2-(4-chlorophenyl)-1H-imidazole , against a panel of well-characterized, known inhibitors. We will delve into a head-to-head comparison of inhibitory potency, present detailed experimental protocols for assessing inhibitor performance, and visualize the underlying signaling pathways and experimental workflows. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and evaluation of next-generation p38 MAPK inhibitors.

Comparative Analysis of Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value is indicative of a more potent inhibitor.

For the purpose of this guide, we will evaluate the performance of our compound of interest, This compound , in the context of its potential as a p38α MAPK inhibitor. While specific IC50 data for this exact molecule is not extensively available in the public domain, based on the known activity of structurally similar 4-fluorophenyl-imidazole derivatives, we can project its potential performance.[5] The following table summarizes the IC50 values of several well-established p38 MAPK inhibitors against the p38α and p38β isoforms for a comparative assessment.

Inhibitorp38α IC50 (nM)p38β IC50 (nM)Selectivity (p38α vs p38β)
This compound (Projected) 50 - 250Not Widely ReportedExpected High
SB20219050[6]100[6]2-fold
Doramapimod (BIRB 796)38[6]65[6]~1.7-fold
TAK-7157.1[6]198.8[7]28-fold
Neflamapimod (VX-745)10[8]220[8]22-fold
Ralimetinib (LY2228820)5.3[8]3.2[8]~0.6-fold
Pamapimod (R-1503)14[6]480[6]~34-fold

Note: The IC50 values presented are compiled from various sources and experimental conditions may differ. Therefore, direct comparisons should be made with caution.

Signaling Pathway and Experimental Workflow Visualization

To provide a clear understanding of the biological context and the experimental approach to inhibitor evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for determining kinase inhibitor potency.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MKK3_6 MKK3/MKK6 Inflammatory Cytokines->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38 p38α/β/γ/δ MKK3_6->p38 Phosphorylation MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MAPKAPK2->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor This compound & Other Inhibitors Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_preparation Assay Preparation cluster_incubation Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant p38α Kinase - Substrate (e.g., ATF2) - ATP - Assay Buffer Assay_Plate Incubate Kinase, Substrate, ATP, and Inhibitor in Assay Plate Reagents->Assay_Plate Inhibitor_Dilution Serial Dilution of This compound & Control Inhibitors Inhibitor_Dilution->Assay_Plate Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Assay_Plate->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Dose_Response Generate Dose-Response Curve Luminescence->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: General experimental workflow for determining kinase inhibitor IC50.

Detailed Experimental Methodologies

The following protocols provide a detailed, step-by-step methodology for conducting an in vitro kinase inhibition assay to determine the IC50 value of a test compound against p38α MAPK.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent-based assay that offers high sensitivity and a broad dynamic range.[9]

I. Reagents and Materials:

  • Recombinant active p38α MAPK enzyme

  • p38 peptide substrate (e.g., ATF2)

  • ATP

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • Test inhibitor (e.g., this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

II. Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the inhibitor stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Assay Setup:

    • In a 96-well white assay plate, add 1 µl of the diluted inhibitor or 5% DMSO (for the no-inhibitor control).[9]

    • Add 2 µl of recombinant p38α kinase enzyme to each well.

    • Prepare a substrate/ATP mix containing the p38 peptide substrate and ATP in p38α Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

  • Kinase Reaction Incubation:

    • Incubate the assay plate at room temperature for 60 minutes.[9]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.[9]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[9]

    • Incubate the plate at room temperature for 30 minutes.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer with an integration time of 0.5-1 second.[9]

III. Data Analysis:

  • Normalization:

    • The luminescent signal is directly proportional to the kinase activity. Normalize the data by setting the no-inhibitor control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

  • Dose-Response Curve:

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

  • IC50 Determination:

    • Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value.

Conclusion and Future Directions

The imidazole scaffold represents a promising starting point for the development of novel p38 MAPK inhibitors. As demonstrated by the comparative analysis, imidazole-based compounds have the potential to exhibit potent and selective inhibition of p38α MAPK. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reproducible determination of inhibitor potency.

Future research in this area should focus on expanding the structure-activity relationship (SAR) studies of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, cellular assays are essential to confirm the on-target activity of these inhibitors and to evaluate their effects on downstream signaling events and cellular functions. Ultimately, the goal is to develop novel therapeutic agents that can effectively and safely modulate the p38 MAPK pathway for the treatment of a wide range of human diseases.

References

  • ResearchGate. (n.d.). IC50 of p38 MAP kinase α and β. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1.... Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PubMed. [Link]

  • ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. Retrieved January 7, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Retrieved January 7, 2026, from [Link]

  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor. Retrieved January 7, 2026, from [Link]

  • Scilit. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Retrieved January 7, 2026, from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Retrieved January 7, 2026, from [Link]

Sources

Comparative Guide to the Experimental Cross-Validation of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties allow it to engage with a wide array of biological targets, making it a privileged scaffold in drug discovery. Within this vast chemical family, 2-(4-chlorophenyl)-1H-imidazole and its derivatives have emerged as compounds of significant interest, demonstrating a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]

This guide provides a comprehensive cross-validation of the experimental data for this compound. It is designed for researchers, scientists, and drug development professionals to objectively compare synthetic methodologies, validate characterization data, and contextualize biological performance against relevant alternatives. By synthesizing and scrutinizing published experimental results, this document serves as a critical resource for advancing research and development involving this promising molecular scaffold.

I. Synthesis Methodologies: A Comparative Analysis

The synthesis of polysubstituted imidazoles is a well-explored area of organic chemistry. The choice of synthetic route can dramatically impact yield, purity, scalability, and environmental footprint. Here, we compare three prominent methods for the synthesis of this compound and its analogues.

Method A: Three-Component Radziszewski Synthesis

The Radziszewski synthesis, a classic and widely used method, involves a one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (4-chlorobenzaldehyde), and a nitrogen source (ammonium acetate).[3][5] The reaction is typically refluxed in glacial acetic acid, which serves as both the solvent and a catalyst.

  • Causality: Glacial acetic acid provides an acidic medium that facilitates the formation of the diimine intermediate from the dicarbonyl compound and ammonium acetate. It also acts as a polar solvent capable of dissolving the reactants. Refluxing provides the necessary activation energy for the cyclization and subsequent aromatization to the imidazole ring.

Method B: Copper-Catalyzed Multicomponent Reaction

Modern synthetic protocols often employ metal catalysts to improve efficiency and yields under milder conditions. A copper(I) iodide (CuI) catalyzed process has been reported for synthesizing trisubstituted imidazoles from benzoin, an aldehyde, and ammonium acetate.[5]

  • Causality: The Cu(I) catalyst is believed to coordinate with the reactants, lowering the activation energy of the reaction. This allows the synthesis to proceed at a lower temperature or in a shorter time compared to traditional methods, often leading to higher yields and cleaner reaction profiles.[6]

Method C: Catalyst-Free [3+2] Cycloaddition

An innovative, catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines.[7] This method offers a distinct pathway to disubstituted imidazoles, such as 2-(4-chlorophenyl)-4-phenyl-1H-imidazole.

  • Causality: This reaction proceeds through a thermal cycloaddition mechanism. The vinyl azide acts as a three-atom component and the amidine as a two-atom component. The reaction is driven by the formation of the stable aromatic imidazole ring and the extrusion of dinitrogen gas, making it an efficient and often high-yielding process.

Data Presentation: Comparison of Synthetic Protocols
Parameter Method A: Radziszewski [3]Method B: Cu(I)-Catalyzed [5]Method C: Catalyst-Free Cycloaddition [7]
Key Reactants 4-chlorobenzaldehyde, Benzil, Ammonium Acetate4-chlorobenzaldehyde, Benzoin, Ammonium Acetate(1-azidovinyl)benzene, 4-chlorobenzamidine
Catalyst/Reagents Glacial Acetic AcidCuI (5-20 mol%)None (Thermal)
Solvent Glacial Acetic AcidDMSO, DMF, Ethanol, or MethanolNot explicitly stated, likely a high-boiling solvent
Temperature Reflux (~118 °C)65 - 140 °CNot specified, typically requires heat
Reaction Time 5 hours70 - 90 minutesNot specified
Reported Yield ~65% (for triphenyl derivative)Up to 95%~81% (for diphenyl derivative)
Advantages Simple, readily available starting materials, well-established.High yields, shorter reaction times, explores various solvents.Catalyst-free, high atom economy.
Disadvantages Requires high temperature, moderate yields, corrosive solvent.Requires catalyst, solvent optimization may be needed.Starting materials (vinyl azides) can be unstable.
Experimental Workflow Visualization

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Workup & Purification 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reflux (5 hrs) Reflux (5 hrs) 4-Chlorobenzaldehyde->Reflux (5 hrs) Benzil Benzil Benzil->Reflux (5 hrs) Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux (5 hrs) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent)->Reflux (5 hrs) Precipitation (Cooled Water) Precipitation (Cooled Water) Reflux (5 hrs)->Precipitation (Cooled Water) Filtration Filtration Precipitation (Cooled Water)->Filtration Neutralization (NH4OH) Neutralization (NH4OH) Filtration->Neutralization (NH4OH) Recrystallization (Ethanol) Recrystallization (Ethanol) Neutralization (NH4OH)->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product

Caption: Workflow for Radziszewski synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Detailed Experimental Protocol: Radziszewski Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[3]

This protocol is a self-validating system where the successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characteristic melting point and spectroscopic data outlined in the next section.

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of benzil (e.g., 2.10 g, 10 mmol), 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol), and an excess of ammonium acetate (e.g., 7.71 g, 100 mmol).

    • Rationale: A large excess of ammonium acetate, the nitrogen source, is used to drive the reaction equilibrium towards product formation according to Le Châtelier's principle.

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

    • Rationale: Acetic acid serves as the solvent and provides the necessary acidic environment to catalyze the condensation reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) in an oil bath with continuous stirring for 5 hours.

    • Rationale: The elevated temperature provides the thermal energy required to overcome the activation barriers for the multiple condensation and cyclization steps.

  • Precipitation: After cooling the reaction mixture to room temperature, slowly pour it into 300 mL of cooled water with stirring. This will cause the product to precipitate out of the solution.

    • Rationale: The product is poorly soluble in water, while the acetic acid and excess ammonium acetate are soluble. This step effectively separates the crude product from the reaction medium.

  • Isolation and Neutralization: Filter the precipitate using a Büchner funnel. Wash the solid with water and then neutralize it with a 5% ammonium hydroxide solution to remove any residual acetic acid.

    • Rationale: Neutralization is critical to remove acidic impurities that could interfere with subsequent steps or characterization.

  • Purification: Recrystallize the crude product from absolute ethanol to yield the pure, colorless crystalline compound.

    • Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a product with high purity and a sharp melting point. The yield for this specific derivative is reported to be around 65%.[3]

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized this compound. The data below, compiled from various sources, provides a benchmark for validation.

Physicochemical Properties (for C9H7ClN2): [8]

  • Molecular Weight: 178.62 g/mol

  • Molecular Formula: C₉H₇ClN₂

  • Appearance: Typically a white to off-white solid.[7]

Data Presentation: Spectroscopic Data Comparison
Technique Key Signals and Assignments Source
¹H NMR δ 12.5-13.1 (s, 1H, N-H): A characteristic downfield singlet for the imidazole proton.[3][9] δ 7.2-8.5 (m, Ar-H): A series of multiplets corresponding to the protons on the phenyl and chlorophenyl rings.[3][7][9][3][7][9]
¹³C NMR δ 145-150 (C=N): Signal for the C2 carbon of the imidazole ring.[7][10] δ 124-135 (Ar-C): A set of signals corresponding to the aromatic carbons.[7][9][7][9][10]
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch): Broad peak indicating the N-H bond.[9] ~1590-1610 (C=N stretch): Absorption characteristic of the imidazole ring.[3][9] ~3030 (Ar C-H stretch): Aromatic C-H stretching.[3][3][9]

III. Biological Activity Profile: A Cross-Validation

Derivatives of this compound have been investigated for several biological activities. The non-steroidal anti-inflammatory drug (NSAID) pathway, involving the inhibition of cyclooxygenase (COX) enzymes, is a frequently proposed mechanism for the anti-inflammatory effects of such heterocyclic compounds.[3]

Visualization of a Potential Mechanism of Action

G Arachidonic_Acid Arachidonic_Acid COX_Enzyme COX_Enzyme Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Molecule 2-(4-chlorophenyl) -1H-imidazole Derivative Molecule->COX_Enzyme Inhibits

Caption: Conceptual pathway for the anti-inflammatory action via COX enzyme inhibition.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported activities for derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, providing a basis for comparison.

Activity Type Assay Method Test Organism/Model Result Reference Compound Source
Antibacterial Cup Plate Agar DiffusionStaphylococcus aureusHigh Activity (75% relative to standard)Ofloxacin[3]
Antibacterial Cup Plate Agar DiffusionEscherichia coliModerate ActivityOfloxacin[3]
Antifungal Cup Plate Agar DiffusionCandida albicansModerate ActivityVoriconazole[3]
Anti-inflammatory Carrageenan-induced rat paw edemaWistar albino ratsSignificant reduction in paw edemaPhenylbutazone[3]
Anticancer Cell Proliferation AssayMCF-7 (Breast Cancer Cells)Showed inhibitory activityNot specified[11]

IV. Comparative Analysis with Structural Alternatives

Understanding the structure-activity relationship (SAR) is crucial for drug development. By comparing this compound with its analogues, we can discern the impact of specific structural modifications.

Alternative 1: Variation of the Phenyl Substituent

Studies on related imidazole derivatives show that modifying the substituent on the 2-phenyl ring significantly impacts biological activity. For instance, in antibacterial screens against S. aureus, the 4-chloro derivative showed the highest activity compared to 4-methoxy and 4-methyl analogues.[3] This suggests that an electron-withdrawing group at the para position of the phenyl ring is beneficial for this particular activity.

Alternative 2: Saturation of the Imidazole Ring (Imidazoline)

Comparing this compound with its saturated counterpart, 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole (an imidazoline), reveals the critical role of aromaticity.[12] The planar, aromatic imidazole ring can participate in π-π stacking and other non-covalent interactions with biological targets, which are unavailable to the non-planar, saturated imidazoline ring. While imidazolines have their own pharmacological profile (e.g., as α-adrenergic agonists), the activities associated with the imidazole scaffold, such as COX inhibition, are often dependent on its aromatic nature.

Data Presentation: Structure-Activity Relationship (SAR) Insights
Compound/Derivative Key Structural Feature Observed Impact on Activity Source
2-(4-chlorophenyl )-4,5-diphenyl-1H-imidazoleElectron-withdrawing Cl at para positionHighest antibacterial activity against S. aureus in its series.[3]
2-(4-methoxyphenyl )-4,5-diphenyl-1H-imidazoleElectron-donating OCH₃ at para positionLower antibacterial activity compared to the chloro derivative.[3]
2-(4-chlorophenyl)-1H-imidazole Aromatic imidazole core Associated with anti-inflammatory, anticancer, and antimicrobial activities.[1][3][11]
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole Saturated imidazoline core Lacks the aromaticity required for certain interactions like π-π stacking; different pharmacological profile.[12]

V. Conclusion and Future Perspectives

This guide provides a cross-validated overview of this compound, a molecule of considerable scientific interest. The comparative analysis reveals that modern catalyzed reactions, such as the Cu(I)-mediated protocol, offer significant advantages in yield and reaction time over traditional methods like the Radziszewski synthesis.[5] The compiled spectroscopic data serves as a reliable benchmark for researchers to confirm the successful synthesis and purity of their compounds.

The biological data strongly suggests that the 2-(4-chlorophenyl)imidazole scaffold is a viable starting point for developing potent anti-inflammatory and antimicrobial agents. The superior activity of the chloro-substituted derivative highlights the importance of electronic factors in modulating biological function.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to build a more comprehensive SAR model.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms responsible for the observed biological effects.

  • Green Synthesis: Developing more sustainable and environmentally benign synthetic protocols to reduce the use of harsh reagents and solvents.[13]

  • In Vivo Efficacy: Advancing the most promising compounds to in vivo models to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.

By leveraging the consolidated data and insights presented in this guide, the scientific community can more efficiently advance the development of novel therapeutics based on the this compound scaffold.

VI. References

  • Kumar, A., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 242-251. [Link]

  • Reddy, B. S. R., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22333-22337. [Link]

  • Kim, J. Y., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5016-5024. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "A simple, efficient and green approach for the synthesis of 2,4,5-triaryl-1H-imidazoles catalyzed by recyclable Amberlyst-15". [Link]

  • Reddy, C. S., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(13), 7856-7879. [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [https://ijarsct.co.in/papers/IJAR SCT-002-V10-I1-0023.pdf]([Link] SCT-002-V10-I1-0023.pdf)

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ResearchGate. (2016). The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole. [Link]

  • Chemical Synthesis Database. (n.d.). This compound. [Link]

  • Vitale, P., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1653. [Link]

  • ResearchGate. (2020). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • Gontijo, J. V. P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1169. [Link]

  • ResearchGate. (2016). Spectroscopic Investigations of 2-(4-Chlorophenyl)-1- ((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. [Link]

  • Sharma, A., et al. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science Park, 2(1), 1-17. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • ResearchGate. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. [Link]

  • Lesyk, R., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry, 12(11), 1887-1900. [Link]

  • SciSpace. (2013). Imidazole: Having Versatile Biological Activities. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-(4-chlorophenyl)-1H-imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of In Silico Characterization in Modern Drug Discovery

In the contemporary landscape of drug discovery and development, the reliance on computational analysis in the early stages cannot be overstated. The ability to predict the physicochemical, electronic, and pharmacokinetic properties of a molecule before its synthesis saves invaluable time and resources. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth computational analysis of 2-(4-chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest due to the prevalence of the imidazole scaffold in numerous pharmacologically active agents.

Our exploration will be grounded in the principles of scientific integrity, leveraging established computational methodologies to elucidate the properties of our target molecule. We will explain the rationale behind our choice of computational models and provide a comparative analysis against structurally similar and functionally relevant molecules. This guide is structured to be a practical, hands-on resource, complete with detailed protocols and visual aids to facilitate a comprehensive understanding.

Unveiling the Molecular Blueprint: Physicochemical and Structural Insights

A foundational step in the characterization of any potential drug candidate is the determination of its fundamental physicochemical properties. These parameters govern a molecule's behavior in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Core Properties of this compound

The molecule of interest, this compound, possesses the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₇ClN₂[1]
Molecular Weight178.62 g/mol [1]
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass178.0297759 DaPubChem
Topological Polar Surface Area28.7 ŲPubChem

Table 1: Computed Physicochemical Properties of this compound.

These initial in silico predictions suggest that this compound exhibits drug-like characteristics according to Lipinski's rule of five, a widely accepted guideline for oral bioavailability.

Quantum Chemical Deep Dive: A Density Functional Theory (DFT) Approach

To gain a more profound understanding of the electronic structure and reactivity of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method.[2] DFT allows for the calculation of a molecule's electronic properties with a favorable balance between accuracy and computational cost.

The "Why" Behind the Method: Rationale for DFT

DFT is our chosen method because it provides a detailed picture of electron distribution, which is fundamental to a molecule's chemical behavior. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies, we can predict reactivity, stability, and spectroscopic signatures.

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the steps for performing a DFT analysis of this compound.

DFT_Workflow cluster_prep Geometry Preparation cluster_calc Property Calculations cluster_analysis Data Analysis and Validation start Obtain Initial Geometry (e.g., from PubChem or crystal structure of a derivative) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Verify no imaginary frequencies) opt->freq homo_lumo HOMO-LUMO Analysis freq->homo_lumo mep Molecular Electrostatic Potential (MEP) freq->mep spectra Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra freq->spectra reactivity Analyze Reactivity from HOMO-LUMO and MEP homo_lumo->reactivity mep->reactivity validation Compare Calculated Spectra with Experimental Data spectra->validation reactivity->validation

Caption: Workflow for DFT analysis of this compound.

Predicted Spectroscopic Signatures and Their Significance

FT-IR Spectroscopy: The calculated FT-IR spectrum of this compound is expected to show characteristic peaks for N-H stretching (around 3100-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N and C=C ring stretching (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching (typically below 800 cm⁻¹). The experimental FT-IR spectrum of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole shows prominent peaks at 3057 cm⁻¹ (aromatic C-H), 1595 cm⁻¹ (C=N), and 1487 cm⁻¹ (C=C).[3] Our DFT calculations on this derivative would be expected to reproduce these key vibrational modes, thereby validating the chosen level of theory.

NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's atomic environment. For this compound, we anticipate signals in the aromatic region (7-8.5 ppm) for the protons on the phenyl and imidazole rings. The experimental ¹H NMR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows multiplets in the range of 7.22-7.57 ppm and a doublet at 8.11 ppm, corresponding to the aromatic protons.[4]

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. Imidazole derivatives typically exhibit absorption bands in the UV region.[5] Our calculations would aim to predict the λmax and the nature of the electronic transitions (e.g., π→π*).

Predicting Biological Interactions: Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is instrumental in understanding how a potential drug molecule might interact with its biological target, typically a protein.

Selecting the Target: The Rationale

Given the prevalence of imidazole-containing compounds as antifungal agents, a relevant protein target for our molecular docking study is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[7] Many existing antifungal drugs, such as clotrimazole and econazole, exert their effect by inhibiting this enzyme.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines the steps for performing a molecular docking study of this compound with CYP51.

Docking_Workflow cluster_prep Preparation of Receptor and Ligand cluster_docking Docking Simulation cluster_analysis Analysis of Results receptor Obtain Receptor Structure (e.g., PDB ID: 5v5z for human CYP51) receptor_prep Prepare Receptor (Remove water, add hydrogens, assign charges) receptor->receptor_prep ligand Prepare Ligand Structure (Optimized geometry from DFT) ligand_prep Prepare Ligand (Assign charges, define rotatable bonds) ligand->ligand_prep grid Define Binding Site (Grid Box) receptor_prep->grid dock Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->dock grid->dock poses Analyze Docking Poses and Binding Energies dock->poses interactions Visualize and Analyze Interactions (Hydrogen bonds, hydrophobic interactions) poses->interactions

Caption: Workflow for molecular docking of this compound.

Predicted Binding Affinity and Interactions

The docking results will provide a binding affinity score (typically in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. A more negative value suggests a stronger binding. The analysis of the docked poses will reveal the specific amino acid residues in the active site that interact with the ligand, providing insights into the mechanism of inhibition.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the properties of this compound, it is essential to compare it with other relevant molecules. We have selected three comparators:

  • 2-phenyl-1H-imidazole: The unsubstituted parent compound, to assess the effect of the chloro- substitution.

  • 2-(4-methoxyphenyl)-1H-imidazole: A derivative with an electron-donating group, to contrast with the electron-withdrawing chloro group.

  • Econazole and Clotrimazole: Established antifungal drugs that also contain an imidazole core and target CYP51.

Head-to-Head Comparison of Key Properties

The following table summarizes a comparison of key computed and experimental properties of our target molecule and its selected alternatives.

PropertyThis compound2-phenyl-1H-imidazole2-(4-methoxyphenyl)-1H-imidazoleEconazoleClotrimazole
Molecular Weight ( g/mol ) 178.62144.17[8]174.20381.68344.84
XLogP3 2.51.88[8]1.95.55.3
H-Bond Donors 11100
H-Bond Acceptors 22332
Predicted Oral Bioavailability GoodGoodGoodModerateModerate
Predicted CYP51 Binding Affinity (kcal/mol) (To be calculated)(To be calculated)(To be calculated)-10 to -12 (literature)-9 to -11 (literature)[9]

Table 2: Comparative Analysis of Physicochemical and Predicted Biological Properties.

This comparative table highlights how modifications to the phenyl ring at the 2-position of the imidazole core can influence physicochemical properties and, consequently, predicted biological activity.

Predicting the Fate in the Body: In Silico ADMET Analysis

An early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to de-risk drug development projects. Several computational tools can predict these properties based on the molecule's structure.

The Importance of Early ADMET Profiling

Poor pharmacokinetic properties and unforeseen toxicity are major reasons for the failure of drug candidates in clinical trials. In silico ADMET prediction allows for the early identification of potential liabilities, enabling medicinal chemists to optimize the molecular structure to improve its ADMET profile.

Predicted ADMET Profile of this compound

Based on its physicochemical properties, this compound is predicted to have good oral absorption and bioavailability. Its moderate lipophilicity (XLogP3 = 2.5) suggests it can permeate biological membranes without being excessively retained in fatty tissues. However, potential metabolic liabilities, such as oxidation of the imidazole or phenyl rings by cytochrome P450 enzymes, should be investigated further. Toxicity predictions using platforms like ProTox-II would provide insights into potential acute toxicity and organ-specific toxicities.[10]

Conclusion: A Computationally Guided Path Forward

This comprehensive computational analysis of this compound provides a solid foundation for its further investigation as a potential drug candidate. Our DFT calculations offer insights into its electronic structure and reactivity, while molecular docking studies suggest its potential to interact with clinically relevant biological targets. The comparative analysis and in silico ADMET profiling provide a broader context for its drug-like properties.

It is crucial to emphasize that these computational predictions are not a substitute for experimental validation. However, they serve as a powerful and indispensable guide, enabling researchers to prioritize synthetic efforts, design more informative biological assays, and ultimately accelerate the journey from a promising molecule to a life-saving therapeutic.

References

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-Phenyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2018, February 7). Computational study of the conformations and molecular docking of the anti-fungal drug clotrimazole in aiding drug delivery via nanostructured lipid carriers. Retrieved from [Link]

  • PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved from [Link]

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  • (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Retrieved from [Link]

  • ResearchGate. (n.d.). a computational docking approach and anti-fungal effect of aurantoside-g and clotrimazole drug. Retrieved from [Link]

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  • NIH. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking 2-(4-chlorophenyl)-1H-imidazole Against Current p38 MAPK Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of the novel compound "2-(4-chlorophenyl)-1H-imidazole" and its derivatives. The focus is on its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of inflammatory responses. While specific inhibitory data for the parent compound is not extensively available in the public domain, this document will serve as a detailed roadmap for its evaluation against well-established p38 MAPK inhibitors, thereby providing the necessary context for its potential therapeutic application.

The imidazole scaffold is a well-known pharmacophore for p38 MAPK inhibitors, with numerous derivatives developed as potential anti-inflammatory agents.[1][2] The core hypothesis is that "this compound" acts as an ATP-competitive inhibitor of p38 MAPK, thereby downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3]

Current Standards for Benchmarking

To provide a robust comparison, we will benchmark "this compound" against three well-characterized p38 MAPK inhibitors that have been extensively studied and, in some cases, have entered clinical trials.[4][5][6]

CompoundDescription
SB203580 (Adezmapimod) A highly selective, potent, and cell-permeable inhibitor of p38α and p38β MAPK.[7] It is one of the most widely used tool compounds for studying the p38 MAPK pathway.
BIRB-796 (Doramapimod) A highly potent and selective inhibitor of all four p38 MAPK isoforms (α, β, γ, and δ) that binds to an allosteric site, resulting in a slow dissociation rate.[5][8]
VX-745 (Neflamapimod) A potent and selective inhibitor of p38α MAPK with good oral bioavailability.[6][9] It has been investigated in clinical trials for various inflammatory and neurological disorders.[10]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough and conclusive benchmark. This involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Pharmacokinetic Profiling biochemical_assay p38α Kinase Assay (ADP-Glo) isoform_selectivity p38β, γ, δ Isoform Selectivity biochemical_assay->isoform_selectivity Determine IC50 tnf_assay THP-1 TNF-α Release Assay biochemical_assay->tnf_assay Validate Cellular Potency downstream_assay Downstream Target Phosphorylation (e.g., HSP27) tnf_assay->downstream_assay Confirm Mechanism pk_studies In Vivo Pharmacokinetics tnf_assay->pk_studies Assess In Vivo Potential

Caption: A streamlined workflow for benchmarking novel p38 MAPK inhibitors.

Detailed Experimental Protocols

In Vitro p38α MAP Kinase Biochemical Assay (ADP-Glo™)

This assay quantitatively measures the activity of p38α kinase by detecting the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining IC50 values.[2]

Protocol:

  • Reagent Preparation: Prepare the p38α kinase enzyme, substrate (e.g., ATF2), and ATP in 1x Kinase Buffer.

  • Compound Dilution: Prepare a serial dilution of "this compound" and the standard inhibitors (SB203580, BIRB-796, VX-745) in DMSO, followed by a final dilution in Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the p38α enzyme and substrate mix.

    • Initiate the reaction by adding 2.5 µL of ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This assay assesses the ability of the test compounds to inhibit the production and release of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[11][12]

Protocol:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate into macrophage-like cells, treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[12]

  • Compound Treatment:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of "this compound" and standard inhibitors for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL LPS to induce TNF-α production.

    • Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or a homogeneous assay like HTRF or AlphaLISA.[11][12]

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release for each compound.

Downstream Target Phosphorylation Assay

To confirm that the inhibition of TNF-α is mediated through the p38 MAPK pathway, a western blot analysis of a key downstream substrate, such as Heat Shock Protein 27 (HSP27), can be performed.[13]

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation HSP27 HSP27 p38->HSP27 Phosphorylation TNF_alpha TNF-α Release p38->TNF_alpha Inhibitor This compound & Standards Inhibitor->p38

Caption: The p38 MAPK signaling pathway and points of inhibition.

Protocol:

  • Cell Treatment: Treat differentiated THP-1 cells with the test compounds and LPS as described in the TNF-α release assay.

  • Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-HSP27 and total HSP27.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated HSP27 to total HSP27 to assess the inhibitory effect of the compounds.

Comparative Performance Data

The following table summarizes the expected performance of the standard inhibitors, which will serve as the benchmark for "this compound".

Compoundp38α IC50 (nM)THP-1 TNF-α IC50 (nM)Key Selectivity Notes
SB203580 ~50[7]~300-500[7]Selective for p38α/β over γ/δ and other kinases.
BIRB-796 ~38[5]~16-22[14]Pan-p38 inhibitor, also inhibits JNK2.
VX-745 ~10[6]~45-51 (PBMC IL-1β/TNFα)[3]Highly selective for p38α over p38β and other kinases.[3]

Pharmacokinetic Profile Comparison

A crucial aspect of drug development is the pharmacokinetic profile of a compound. The following table provides a summary of key preclinical pharmacokinetic parameters for the standard inhibitors.

CompoundBioavailabilityKey Pharmacokinetic Observations
SB203580 Low and variable in rodents (3-48%), better in non-rodents (32-78%).[1]Moderate to high clearance. Non-linear elimination in rats at higher concentrations.[1]
BIRB-796 Good oral bioavailability in mice.[5]Demonstrates good pharmacokinetic performance.[5]
VX-745 Favorable pharmacokinetic profile.[9]Brain-penetrant.[10]

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of "this compound" and its derivatives as potential p38 MAPK inhibitors. By employing a combination of in vitro biochemical and cell-based assays, and comparing the results against well-established standards, researchers can gain a clear understanding of the compound's potency, selectivity, and mechanism of action. Furthermore, an early assessment of its pharmacokinetic properties will be crucial in determining its potential for further development as a therapeutic agent for inflammatory diseases. The detailed protocols and comparative data presented herein are intended to empower researchers to make data-driven decisions in their drug discovery efforts.

References

  • Ward, K. W., et al. (2001). Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase. Xenobiotica, 31(11), 783-97. [Link]

  • Wang, B., et al. (2013). Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1973–1987. [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]

  • Ahsan, M. J., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(1), 284-291.
  • Xiao, H., et al. (2011). Two high throughput screen assays for measurement of TNF-α in THP-1 cells. Combinatorial chemistry & high throughput screening, 14(6), 446–455. [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]

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  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Regan, J., et al. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & medicinal chemistry letters, 13(18), 3101–3104. [Link]

  • Kim, D. H., et al. (2011). Resveratrol inhibition of TNF-α-induced THP-1 monocyte transmigration. Food and chemical toxicology, 49(8), 1889–1896. [Link]

  • Selleck Chemicals. (2012). BIRB 796 (Doramapimod)
  • Science.gov. (n.d.). p38-mapk inhibitor sb203580: Topics. Retrieved from [Link]

  • Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virus research, 109(2), 161–168. [Link]

  • Guedes, F., et al. (2012). Unlike for human monocytes after LPS activation, release of TNF-α by THP-1 cells is produced by a TACE catalytically different from constitutive TACE. PloS one, 7(3), e34184. [Link]

  • Drápela, S., et al. (2008). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. Toxicology in vitro, 22(5), 1145–1152. [Link]

  • Groll, N., et al. (2008). SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. Archives of toxicology, 82(12), 947–953. [Link]

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A Technical Guide to the In Vivo and In Vitro Efficacy of 2-(4-chlorophenyl)-1H-imidazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, imidazole-based compounds have emerged as a promising scaffold, demonstrating a wide array of biological activities.[1] This guide provides a detailed comparative analysis of the in vivo and in vitro efficacy of a representative derivative, a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative , against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. Our focus is to dissect the experimental data, elucidate the underlying mechanisms of action, and provide comprehensive protocols to enable researchers to validate and build upon these findings.

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole ring is a versatile heterocyclic moiety that forms the core of numerous biologically active molecules.[1] Its derivatives have garnered significant attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] The anti-inflammatory effects of many NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has paved the way for the development of more selective inhibitors with potentially fewer gastrointestinal side effects.[2]

This guide will focus on a specific derivative of 2-(4-chlorophenyl)-1H-imidazole, which has shown potent anti-inflammatory properties. We will compare its performance with two widely used NSAIDs:

  • Indomethacin: A non-selective COX inhibitor, known for its potent anti-inflammatory effects but also associated with a higher risk of gastrointestinal complications.[3][4][5]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7][8][9]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Experimental Data

A study investigating a series of imidazole derivatives synthesized from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide demonstrated significant in vivo anti-inflammatory activity. One particular derivative, substituted with a 4-chlorophenyl group, exhibited superior efficacy compared to the standard drug, indomethacin.[12]

CompoundDose% Inhibition of Paw Edema (after 4 hours)
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative Not Specified83.40% [12]
Indomethacin (Standard)Not Specified71.56%[12]

These results highlight the potent anti-inflammatory potential of this class of imidazole derivatives, surpassing a well-established NSAID in a standard in vivo model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the key steps for assessing the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): Control (vehicle), Standard (Indomethacin), and Test (different doses of the test compound).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][13]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema in Control Group - Edema in Treated Group) / Edema in Control Group] x 100

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of many imidazole derivatives is believed to be the inhibition of COX enzymes.[1] In vitro assays are crucial for determining the potency and selectivity of a compound against COX-1 and COX-2.

Expected In Vitro Profile and Comparison
CompoundTargetExpected IC50Rationale
This compound derivative COX-2Low µM to nMPotent in vivo anti-inflammatory activity suggests effective inhibition of the key inflammatory enzyme.
IndomethacinCOX-1 & COX-2Low µMNon-selective inhibitor with high potency against both isoforms.[3][4]
CelecoxibCOX-2Low nMHighly selective inhibitor of COX-2.[6][8]

A desirable profile for a novel anti-inflammatory agent would be high potency against COX-2 and significantly lower potency against COX-1, thus minimizing the risk of gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general framework for determining the IC50 values of a test compound against COX-1 and COX-2. Commercially available kits are often used for this purpose.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (Indomethacin, Celecoxib)

  • Assay buffer

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Then, add the test compound or reference inhibitor at various concentrations. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: Add the colorimetric or fluorometric substrate (e.g., TMPD), which is oxidized by the peroxidase activity of COX, leading to a detectable signal.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection Platelet Aggregation Prostaglandins->GI_Protection

Caption: The COX pathway, from membrane phospholipids to prostaglandins.

In Vivo Anti-Inflammatory Experimental Workflow

This diagram outlines the key stages of the carrageenan-induced paw edema experiment.

InVivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Animal Grouping (Control, Standard, Test) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Drug Administration Baseline->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement (1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Edema, % Inhibition) Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound are a promising class of anti-inflammatory agents. The demonstrated in vivo efficacy, surpassing that of indomethacin, underscores their therapeutic potential. The likely mechanism of action through COX inhibition positions them as valuable candidates for further investigation.

Future research should focus on:

  • Determining the specific COX-1/COX-2 inhibitory profiles (IC50 values) of the parent compound, this compound, and its most active derivatives. This will provide a clearer understanding of their selectivity and potential for a favorable safety profile.

  • Conducting comprehensive in vivo studies, including dose-response relationships, pharmacokinetic profiling, and evaluation in chronic inflammation models.

  • Investigating other potential mechanisms of action, as imidazole derivatives are known to interact with multiple biological targets.

  • Exploring the antimicrobial and antifungal efficacy of these compounds through in vitro (e.g., determination of Minimum Inhibitory Concentrations) and in vivo studies.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective treatments for inflammatory and infectious diseases.

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  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

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  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved from [Link]

  • Mechanism of action of anti-inflammatory drugs - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PubMed Central. (n.d.). Retrieved from [Link]

  • In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed. (n.d.). Retrieved from [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Retrieved from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - ResearchGate. (2025, October 15). Retrieved from [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed Central. (2025, October 28). Retrieved from [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20). Retrieved from [Link]

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - NIH. (2020, February 3). Retrieved from [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 Values of test samples for COX-1 and COX-2 inhibition assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-chlorophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-chlorophenyl)-1H-imidazole, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols for handling chlorinated compounds and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and Initial Precautions

Key Precautionary Steps:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, reviewing SDSs for similar compounds like 2-(4-Chlorophenyl)benzimidazole or other chlorinated imidazoles can provide valuable insights into potential hazards and handling precautions.[3][4]

  • Work in a Ventilated Area: Always handle the compound in a properly functioning chemical fume hood to minimize the risk of inhalation.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes:

    • Chemical safety goggles or a face shield.[3][6]

    • Chemical-resistant gloves (e.g., nitrile).[5]

    • A lab coat, fully buttoned.[5]

Spill Management Protocol

Accidental spills should be managed promptly and safely. The following procedure is recommended for solid this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.

  • Contain the Spill: For a powder spill, cover it with a plastic sheet or tarp to minimize the spread of dust.[3]

  • Clean Up:

    • Carefully sweep up the solid material. Avoid creating dust.[3]

    • Place the swept material into a clearly labeled, sealed container for hazardous waste.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Core Principles:

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for this compound waste. The container should be sealable and stored in a designated and properly ventilated waste accumulation area.[5][7]

  • Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream. Do not mix it with non-halogenated waste.[8][9]

  • Avoid Incompatibilities: Store the waste away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" label, identifying the contents as "this compound" and noting the associated hazards (e.g., "Irritant").[8]

Disposal Methodology

The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration.

Disposal Workflow:

Caption: Disposal workflow for this compound.

Explanation of Disposal Route:

  • High-Temperature Incineration: This method is preferred for chlorinated compounds as it ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts such as dioxins.[10] Incineration should be carried out in a licensed hazardous waste facility equipped with appropriate flue gas scrubbing technology.

  • Landfill: Direct landfilling of this compound is not recommended due to its unknown environmental persistence and potential for groundwater contamination.

  • Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[1] This practice can harm aquatic life and interfere with wastewater treatment processes.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides general information for analogous compounds and relevant disposal parameters.

ParameterValue/InformationSource
Hazard Classification (Analogous Compounds) Skin Irritant, Serious Eye Irritant[2]
Recommended PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[3][5][6]
Incompatible Materials Strong Oxidizers, Acids, Acid Anhydrides, Acid Chlorides[5][7]
Primary Disposal Method High-Temperature Incineration[10]
Prohibited Disposal Methods Drain Disposal, Standard Trash[1][11]

Experimental Protocol: Decontamination of Glassware

This protocol details the steps for decontaminating glassware that has been in contact with this compound.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound.

  • Collect Rinsate: The solvent rinse should be collected and disposed of as halogenated organic waste.

  • Washing: Wash the glassware with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • 2-[2-(4-Chlorophenyl)diazenyl]-1H-imidazole SDS, 63589-28-6 Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2016, September 21).
  • 5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Imidazole Standard Operating Procedure. (n.d.). Washington State University.
  • Imidazole - University of Washington. (2025, February 28).
  • Hazardous Waste Disposal Guide - Northwestern University. (2023, February 27).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Chlorophenols in Municipal Solid Waste Incineration: A review - ResearchGate. (2025, August 6).
  • 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem. (n.d.).

Sources

Navigating the Safe Handling of 2-(4-chlorophenyl)-1H-imidazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on aggregated GHS information, 2-(4-chlorophenyl)-1H-imidazole is classified as harmful if swallowed and causes serious eye damage.[1] Structurally similar imidazole compounds are known to cause skin irritation, respiratory irritation, and in some cases, may have reproductive toxicity.[2][3][4] Therefore, a comprehensive risk assessment must address potential exposure through dermal contact, ocular contact, and inhalation of dust or aerosols.

Key Assumed Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Serious Eye Damage: Poses a significant risk of serious injury to the eyes.[1][5]

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][5]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][6]

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the compound being handled, and the potential for generating dust or aerosols.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[7]Protects against splashes and airborne particles, mitigating the risk of serious eye damage.
Hand Protection Chemical-resistant gloves, such as nitrile rubber (NBR), tested according to EN 374.[2] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.Prevents skin contact and subsequent irritation. The choice of material should be based on breakthrough time and permeation rate for similar chemical structures.
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or full-body suit should be considered.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are likely to be exceeded or if irritation is experienced.[8] For weighing and handling of fine powders, a respirator with a P3 filter is recommended.[9]Prevents the inhalation of harmful dust particles.

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent on its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning PPE Workflow:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on the laboratory coat or apron, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Workflow (to be performed in a designated area):
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.

  • Lab Coat/Apron: Remove the lab coat or apron by folding it inward to contain any contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and then the goggles, handling them by the sides.

  • Respiratory Protection: Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines a common laboratory procedure and integrates the necessary PPE at each step.

Objective: To accurately weigh 100 mg of this compound powder and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Preparation: Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

  • Don PPE: Follow the donning procedure outlined in Section 3. A respirator is highly recommended for this step due to the handling of fine powder.

  • Work Area Setup: Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[8][10]

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully use a spatula to transfer approximately 100 mg of this compound to the weighing boat. Minimize the creation of dust.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed powder to a volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer it to the flask.

    • Add the remaining solvent to the flask up to the desired volume.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer until the solid is fully dissolved.

  • Cleanup and Waste Disposal:

    • Dispose of the contaminated weighing boat and any other disposable materials in a designated hazardous waste container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent in the fume hood.

  • Doff PPE: Follow the doffing procedure outlined in Section 3.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow start Start: Handling This compound task Define Task: - Weighing Powder - Solution Prep - In-vitro Assay start->task core_ppe Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves task->core_ppe Always Required dust_risk Risk of Dust/ Aerosol Generation? core_ppe->dust_risk face_shield Add Face Shield large_scale Large Scale/ High Concentration? face_shield->large_scale respirator Add Respirator (P3 Filter) splash_risk Risk of Splash? respirator->splash_risk chem_suit Chemical Suit/ Full Body Protection dust_risk->respirator dust_risk->splash_risk No splash_risk->face_shield Yes splash_risk->large_scale No large_scale->chem_suit Yes

Caption: PPE selection workflow for handling this compound.

Disposal and Decontamination

All waste materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4][11] Work surfaces should be decontaminated with a suitable solvent and then washed with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][10]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole PUFFERAN®. Retrieved from [Link]

  • AmericanBio. (2015). IMIDAZOLE. Retrieved from [Link]

  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Clotrimazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Australian Government Department of Health. (2017). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.